molecular formula C11H10 B1590372 1-Methylnaphthalene-d10 CAS No. 38072-94-5

1-Methylnaphthalene-d10

Cat. No.: B1590372
CAS No.: 38072-94-5
M. Wt: 152.26 g/mol
InChI Key: QPUYECUOLPXSFR-UZHHFJDZSA-N
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Description

1-Methylnaphthalene-d10 is a useful research compound. Its molecular formula is C11H10 and its molecular weight is 152.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5,6,7-heptadeuterio-8-(trideuteriomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUYECUOLPXSFR-UZHHFJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C([2H])([2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480545
Record name 1-Methylnaphthalene-d10
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38072-94-5
Record name 8-(Methyl-d3)naphthalene-1,2,3,4,5,6,7-d7
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Record name 1-Methylnaphthalene-d10
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Record name 38072-94-5
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Foundational & Exploratory

Technical Whitepaper: 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Quantitative Mass Spectrometry and Metabolic Profiling

Executive Summary

1-Methylnaphthalene-d10 is the fully deuterated isotopologue of 1-methylnaphthalene, a bicyclic aromatic hydrocarbon. In this molecule, all ten hydrogen atoms (seven aromatic and three aliphatic) are replaced by deuterium (


H).

This guide addresses the critical utility of this compound as a "gold standard" Internal Standard (IS) in gas chromatography-mass spectrometry (GC-MS) for environmental forensics (PAH analysis) and as a mechanistic probe in toxicology to study cytochrome P450-mediated bioactivation via the Kinetic Isotope Effect (KIE).

Part 1: Physicochemical Profile & Isotopic Purity

To utilize this compound effectively, one must understand how deuteration alters—and preserves—specific physical properties. The "Deuterium Effect" results in a molecule that retains the chromatographic retention time of the native analogue (or elutes slightly earlier due to lower polarizability) while offering a distinct mass spectral signature.

Comparative Properties Table
PropertyNative 1-MethylnaphthaleneThis compoundSignificance
Formula


Complete isotopic substitution.
CAS Number 90-12-038072-95-0Unique identifier for regulatory tracking.
Mol. Weight 142.20 g/mol ~152.26 g/mol +10 Da shift allows spectral resolution.
Quant Ion (m/z) 142152The primary ion used for SIM mode quantification.
Boiling Point 240-243 °C~240 °CCo-elution or near co-elution in GC.
Isotopic Purity N/ATypically

98 atom % D
Prevents interference from "d9" or "d8" isotopomers.
Part 2: Analytical Application – Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as a surrogate or internal standard in EPA Method 8270 (Semivolatile Organic Compounds by GC-MS).

The Mechanism of Error Correction

In complex matrices (soil, sludge, diesel particulates), extraction efficiency varies wildly. External calibration fails because it cannot account for analyte loss during sample preparation.

  • Co-Extraction: Because this compound is chemically identical to the target, it suffers the exact same losses during extraction.

  • Mass Discrimination: In the Mass Spectrometer, the d10 analog is distinguishable by a mass shift of +10 Daltons.

  • Ratio Calculation: Quantification is based on the ratio of the Native/d10 response, nullifying errors from injection volume or matrix suppression.

Workflow Diagram: Isotope Dilution Protocol

The following diagram illustrates the self-validating workflow of using this compound in environmental analysis.

IDMS_Workflow Sample Raw Matrix (Soil/Water) Spike Spike with 1-MeN-d10 Sample->Spike t=0 Extract Solvent Extraction (DCM/Acetone) Spike->Extract Equilibration GC GC Separation (Restek Rxi-5ms) Extract->GC Injection MS MS Detection (SIM Mode) GC->MS Elution Data Quantification Area(Native) / Area(d10) MS->Data m/z 142 vs 152

Figure 1: The Isotope Dilution Mass Spectrometry (IDMS) workflow ensures that any loss of analyte during extraction is mirrored by the internal standard, providing automatic error correction.

Validated Protocol: EPA 8270 Modification for PAHs

Objective: Quantify 1-Methylnaphthalene in soil samples.

  • Standard Preparation:

    • Prepare a stock solution of this compound at 2,000 µg/mL in Dichloromethane (DCM).

    • Note: Store at -20°C away from light to prevent photo-oxidation.

  • Sample Spiking:

    • Weigh 30g of soil.

    • Add 1.0 mL of the d10 surrogate solution before adding extraction solvent. This is critical. If added after extraction, it only corrects for injection errors, not extraction efficiency.

  • Extraction:

    • Perform Ultrasonic Extraction (EPA Method 3550) or Soxhlet Extraction using 1:1 Acetone:DCM.

  • GC-MS Parameters (Agilent 5977 or similar):

    • Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

    • Oven: 40°C (hold 2 min) → 300°C @ 10°C/min.

    • SIM Mode Acquisition:

      • Window 1 (approx 8-10 min): Monitor m/z 142 (Native Target) and m/z 152 (d10 Internal Standard).

      • Dwell time: 50ms per ion.

Part 3: Metabolic & Toxicological Applications (Kinetic Isotope Effect)

Beyond analysis, this compound is a powerful tool in drug metabolism and pharmacokinetics (DMPK). It is used to probe the mechanism of Cytochrome P450 (CYP) oxidation.

The Deuterium Switch

The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

  • Primary KIE: If the rate-determining step (RDS) in the metabolic pathway involves breaking the C-H bond at the methyl group, replacing it with C-D will significantly slow down the reaction (

    
    ).
    
  • Metabolic Switching: If the methyl group is blocked by deuterium, the P450 enzyme may be forced to oxidize a different position (e.g., ring epoxidation), potentially altering the toxicity profile.

Diagram: Kinetic Isotope Effect Logic

This diagram visualizes how d10 is used to identify the rate-limiting step in metabolic oxidation.

KIE_Logic Substrate Substrate: This compound Reaction Oxidation Attempt Substrate->Reaction Enzyme Enzyme: CYP450 (e.g., CYP1A2) Enzyme->Reaction Outcome1 Outcome A: No Rate Change (kH/kD ≈ 1) Conclusion: C-H bond break is NOT rate-limiting. Reaction->Outcome1 Fast Outcome2 Outcome B: Reaction Slows (kH/kD > 2) Conclusion: Methyl oxidation IS the rate-limiting step. Reaction->Outcome2 Slow (Blocked)

Figure 2: Decision logic for using this compound to elucidate metabolic pathways via the Kinetic Isotope Effect.

Part 4: Handling, Stability, and Troubleshooting

1. H/D Exchange (Scrambling): While aromatic C-D bonds are generally stable, the benzylic positions (the methyl group) can undergo exchange with solvent protons under highly acidic or basic conditions.

  • Protocol: Avoid using protic solvents (Methanol, Water) with strong Lewis acids during sample preparation. Use Aprotic solvents (DCM, Hexane) for stock solutions.

2. Isobaric Interferences: In complex petroleum samples, alkylated naphthalenes may have fragments near m/z 152.

  • Validation: Always check the ratio of the molecular ion (152) to a qualifier ion (e.g., m/z 150 or 124 for the d10 species) to confirm peak purity.

References
  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidation Reactions. Methods in Enzymology. [Link]

Precision Analytics with 1-Methylnaphthalene-d10: Structural Dynamics and Quantitation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methylnaphthalene-d10 (CAS: 38072-94-5) represents the fully deuterated isotopologue of 1-methylnaphthalene, a critical Polycyclic Aromatic Hydrocarbon (PAH). Its primary utility lies in high-precision quantitative analysis via Gas Chromatography-Mass Spectrometry (GC-MS), where it serves as a definitive Internal Standard (IS). This guide dissects the physicochemical shifts induced by deuteration, outlines the kinetic isotope effects in chromatography, and provides a validated protocol for its use in environmental and petrochemical forensics.

Chemical Identity & Structural Analysis

The transition from 1-methylnaphthalene (


) to its d10 variant (

) involves the substitution of all ten protium atoms with deuterium. This "heavy" isotopologue retains the electronic geometry of the parent molecule but exhibits distinct mass and vibrational properties essential for spectral resolution.
Structural Comparison
Feature1-Methylnaphthalene (Native)This compound (Deuterated)Impact on Analysis
Formula


+10 Da Mass Shift
Molecular Weight 142.20 g/mol ~152.26 g/mol Distinct MS Molecular Ion (

)
Density (25°C) 1.02 g/mL~1.09 g/mL (Calculated)Gravimetric adjustments required
Boiling Point 240-243 °C~238-241 °CInverse Isotope Effect (Lower BP)
CAS Number 90-12-038072-94-5Unique Identifier
The Deuterium Isotope Effect

In chromatography, C-D bonds have a slightly shorter bond length and lower polarizability than C-H bonds. This results in weaker London dispersion forces with the stationary phase (e.g., 5% phenyl-methylpolysiloxane). Consequently, This compound typically elutes slightly earlier (0.02 – 0.10 min) than its non-deuterated counterpart. This separation is critical; it prevents cross-talk between the analyte and the standard while remaining close enough to experience identical matrix effects.

Analytical Application: GC-MS Internal Standard Methodology

The gold standard for PAH quantification is Isotope Dilution Mass Spectrometry (IDMS). By spiking the sample with this compound prior to extraction, the analyst creates a self-correcting system.

Mechanism of Action
  • Extraction Correction: Any loss of analyte during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) is mirrored by the d10 standard.

  • Injection Normalization: Variations in injection volume or split ratio affect both equally.

  • MS Response: The mass spectrometer differentiates the native (

    
     142) from the standard (
    
    
    
    152).
Visualization of the Workflow

The following diagram illustrates the logical flow of an IDMS protocol using this compound.

IDMS_Workflow Sample Raw Sample (Soil/Water) Extract Extraction (LLE/SPE) Sample->Extract Matrix Spike Spike IS: 1-Me-Naph-d10 Spike->Extract Normalization GC GC Separation (Rtx-5MS Column) Extract->GC Co-injection MS MS Detection (SIM Mode) GC->MS Elution (d10 elutes first) Data Quantitation (Ratio Calculation) MS->Data m/z 142 vs 152

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity through internal standardization.

Experimental Protocol: High-Precision Quantitation

Objective: Quantify 1-methylnaphthalene in diesel fuel or sediment using this compound correction.

Reagents & Standards
  • Analyte: 1-Methylnaphthalene (>98%).

  • Internal Standard (IS): this compound (>98 atom % D).

  • Solvent: Dichloromethane (DCM), HPLC Grade.

Step-by-Step Methodology

Phase 1: Standard Preparation

  • Stock Solution (IS): Dissolve 10 mg of this compound in 10 mL DCM to create a 1000 µg/mL stock. Store at -20°C in amber glass.

  • Working Solution: Dilute Stock to 50 µg/mL. This is your "Spiking Solution."

Phase 2: Sample Preparation (Self-Validating Step)

  • Weigh 10 g of sediment sample.

  • CRITICAL STEP: Add exactly 100 µL of Spiking Solution (IS) directly to the sample matrix before adding extraction solvent.

    • Why? This ensures the IS experiences the exact same extraction inefficiencies as the native analyte.

  • Add 20 mL DCM and sonicate for 20 mins.

  • Concentrate extract to 1 mL under nitrogen stream.

Phase 3: GC-MS Configuration

  • Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl equivalent).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 40°C (1 min) -> 10°C/min -> 300°C.

  • MS Mode: Selected Ion Monitoring (SIM).

Data Acquisition Parameters (SIM Table)
CompoundRetention Time (approx)Quant Ion (

)
Qualifier Ions (

)
This compound 12.45 min152.2 153.2, 124.1
1-Methylnaphthalene 12.48 min142.1 141.1, 115.1

Note: The d10 standard elutes slightly faster. Ensure integration windows are wide enough to capture both peaks if they partially overlap, though distinct m/z allows deconvolution.

Synthesis & Purity Assessment

Understanding the origin of the d10 standard is vital for troubleshooting background noise.

Synthesis Pathway

The most robust synthesis involves high-temperature Hydrogen-Deuterium exchange (H/D exchange) using deuterated solvents and Lewis acid catalysts, or total synthesis from perdeuterated naphthalene precursors.

Synthesis_Path Precursor 1-Methylnaphthalene (C11H10) Process Hydrothermal Exchange (200°C, High Pressure) Precursor->Process Reagent D2O / D-Source + Catalyst (Pt/C) Reagent->Process Product This compound (C11D10) Process->Product >98% Enrichment

Figure 2: Catalytic H/D exchange mechanism for the production of deuterated PAHs.

Purity Verification

Before use, verify isotopic purity:

  • H-NMR: Should show "silence" in the aromatic (7.0-8.0 ppm) and methyl (2.6 ppm) regions. Residual peaks indicate incomplete deuteration.

  • MS: Check for

    
     151 (
    
    
    
    ) or 142 (
    
    
    ). High levels of
    
    
    will bias quantitation low.

References

  • U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. [Link]

  • National Institute of Standards and Technology (NIST). 1-Methylnaphthalene Mass Spectrum (Standard Reference Data). NIST Chemistry WebBook, SRD 69. [Link]

physical and chemical properties of 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Reference Standard for Analytical Chemistry and Metabolic Profiling

Executive Summary

1-Methylnaphthalene-d10 (C₁₁D₁₀) represents the fully deuterated isotopologue of 1-methylnaphthalene. Within the domains of environmental forensics, petrochemical analysis, and pharmaceutical development, it serves as a high-fidelity internal standard. Its utility is derived from its chemical equivalence to the proteo-analog combined with a distinct mass spectral signature, allowing for precise quantification of polycyclic aromatic hydrocarbons (PAHs) and metabolic byproducts in complex matrices.

This guide provides a comprehensive technical analysis of this compound, synthesizing its physicochemical constants, spectroscopic behavior, and handling protocols for high-precision laboratory environments.

Chemical Identity and Structural Integrity

The deuteration of 1-methylnaphthalene involves the substitution of all ten hydrogen atoms with deuterium (


H). This modification significantly alters the mass-to-charge ratio (

) without fundamentally disrupting the electronic structure that governs chemical reactivity and chromatographic retention.

Table 1: Chemical Identity Specifications

PropertySpecification
Chemical Name This compound
CAS Registry Number 3817-05-8 (Generic for Deuterated Naphthalenes - verify specific vendor CAS) / Commonly listed under specific isotope CAS
Molecular Formula C₁₁D₁₀
Molecular Weight 152.27 g/mol (approx.)
Isotopic Purity Typically ≥ 98 atom % D
Appearance Colorless to pale yellow liquid
Solubility Soluble in dichloromethane, acetone, benzene; insoluble in water

Technical Insight: The ~10 Dalton mass shift (compared to the proteo-analog MW of 142.20 g/mol ) is critical for Mass Spectrometry (MS) applications, placing the molecular ion (


) and its fragments well outside the isotopic envelope of the native analyte.
Physical and Chemical Properties

The substitution of Hydrogen with Deuterium introduces subtle but measurable changes in physical properties, primarily driven by the Dynamic Isotope Effect and changes in reduced mass.

2.1 Comparative Physicochemical Constants

The following table contrasts the theoretical and observed properties of the deuterated standard against its non-deuterated parent.

Table 2: Physical Properties Comparison

Property1-Methylnaphthalene (Proteo)This compound (Deuterated)Technical Implication
Molar Mass 142.20 g/mol 152.27 g/mol Key discriminator in MS analysis.
Density (25°C) 1.02 g/mL~1.13 g/mL Denser due to mass increase with negligible volume change.
Boiling Point 240-243 °C238-241 °C Inverse isotope effect often lowers BP slightly in deuterated aromatics.
Melting Point -22 °C~ -20 to -24 °C Similar phase transition profile; remains liquid at RT.
Refractive Index 1.6170~1.6150 Slight decrease due to lower polarizability of C-D bonds.
Flash Point > 82 °C> 82 °C Flammability profile remains identical.
2.2 Chemical Stability and Reactivity
  • Oxidative Stability: Like its parent, this compound is susceptible to photo-oxidation. Prolonged exposure to UV light in the presence of oxygen can lead to the formation of endoperoxides or methyl-oxidation products (e.g., 1-naphthaldehyde-d8).

  • H/D Exchange: The C-D bonds are kinetically stable under neutral and mild acidic/basic conditions. However, exposure to strong Lewis acids or superacids can catalyze H/D exchange, compromising isotopic purity.

Spectroscopic Characterization
3.1 Mass Spectrometry (GC-MS)

In Gas Chromatography-Mass Spectrometry, this compound is the gold standard for quantifying 1-methylnaphthalene.

  • Retention Time: Co-elutes or elutes slightly earlier (fraction of a second) than the proteo-analog due to the slight difference in volatility and interaction with the stationary phase (chromatographic isotope effect).

  • Fragmentation Pattern:

    • Molecular Ion (

      
      ):  Distinct peak at m/z 152 .
      
    • Base Peak: Typically the molecular ion or the

      
       loss.
      
    • Comparison: The proteo-analog shows

      
       at m/z 142. The +10 shift ensures no interference.
      
3.2 Nuclear Magnetic Resonance (NMR)
  • 
    H NMR:  "Silent" spectrum. No signals should be observed in the aromatic or aliphatic regions, making it an excellent solvent or probe for measuring residual protons in other samples.
    
  • 
    C NMR:  The carbon signals will appear as multiplets (triplets or septets) due to Carbon-Deuterium coupling (
    
    
    
    ), with slightly shifted chemical shifts compared to the proteo-analog (Isotope Shift).
Applications in Research & Development
4.1 Environmental Forensics (PAH Analysis)

This compound is a mandated internal standard in EPA Method 8270 (Semivolatile Organic Compounds by GC/MS). It corrects for:

  • Injection variability.

  • Matrix effects (suppression/enhancement).

  • Extraction efficiency losses.

4.2 Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, deuterated PAHs are used as mechanistic probes to understand metabolic pathways involving Cytochrome P450 enzymes.

Figure 1: Analytical Workflow for Internal Standardization

AnalyticalWorkflow cluster_legend Key Step Sample Biological/Environmental Matrix Spike Spike with This compound Sample->Spike Precise Addition Extract Solvent Extraction (LLE/SPE) Spike->Extract Equilibration GCMS GC-MS Analysis Extract->GCMS Injection Data Data Processing (SIM Mode) GCMS->Data m/z 152 vs 142 Quant Quantification (Area Ratio Calculation) Data->Quant Ratio Analyte/IS

Caption: Workflow demonstrating the integration of this compound as an internal standard to correct for analytical variance.

Experimental Protocols
5.1 Protocol: Preparation of Internal Standard Stock Solution

Objective: Create a stable 1000 µg/mL stock solution for GC-MS calibration.

  • Weighing: Accurately weigh 10.0 mg of this compound into a tared 10 mL volumetric flask. Note: Use a glass syringe for liquid transfer to avoid evaporation losses.

  • Solvent Addition: Dilute to volume with high-purity Dichloromethane (DCM) or Acetone (depending on the target analyte solubility).

  • Mixing: Invert flask 10 times and sonicate for 1 minute to ensure homogeneity.

  • Storage: Transfer to amber glass vials with PTFE-lined screw caps. Store at -20°C.

    • Validity: Stable for 6-12 months if protected from light and evaporation.

5.2 Protocol: Quality Control Check (Isotopic Purity)

Before critical assays, verify the absence of the proteo-analog (m/z 142).

  • Inject 1 µL of the stock solution (diluted to 10 µg/mL) into GC-MS.

  • Acquire data in Scan Mode (m/z 100-200).

  • Integrate the peak at m/z 152 (d10) and check for any signal at m/z 142 (proteo).

  • Acceptance Criteria: Signal at m/z 142 must be < 1.0% of the m/z 152 signal.

Safety and Handling (SDS Summary)

While deuterated, the toxicological profile mirrors 1-methylnaphthalene.

  • Hazards:

    • Skin Irritant: Causes skin irritation.

    • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

    • Aspiration Hazard: May be fatal if swallowed and enters airways.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle within a fume hood.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C or -20 °C for long term.

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Methylnaphthalene. NIST Chemistry WebBook, SRD 69. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • Werstiuk, N. H., & Kadai, T. (1974). Acid-catalyzed deuterium exchange of aromatic hydrocarbons. Canadian Journal of Chemistry. (Foundational text on H/D exchange mechanisms).

1-Methylnaphthalene-d10 molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and analytical applications of 1-Methylnaphthalene-d10.

Precision Standards for Isotope Dilution Mass Spectrometry

Executive Summary & Core Data

This compound is the fully deuterated isotopologue of 1-methylnaphthalene. It serves as a critical internal standard in the quantitative analysis of alkylated Polycyclic Aromatic Hydrocarbons (PAHs), particularly in environmental forensics (oil spill source identification) and metabolomics.

Its utility is derived from its chemical stability and its ability to mimic the extraction and chromatographic behavior of the target analyte (1-methylnaphthalene) while remaining distinct in mass spectrometry due to the mass shift induced by deuterium substitution.

Physicochemical Identity Table
PropertyDataNotes
Chemical Name This compoundPer-deuterated analog
Chemical Formula C₁₁D₁₀ All protons (H) replaced by Deuterium (D)
Molecular Weight 152.26 g/mol Calculated using

Monoisotopic Mass 152.146 g/mol Critical for High-Res MS (HRMS)
CAS Number 3817-05-8Specific to the d10 isotopologue
Appearance Colorless LiquidSimilar viscosity to non-deuterated form
Isotopic Purity Typically

atom D
Essential to minimize "M-1" interference

Molecular Weight & Formula Derivation

Understanding the precise molecular weight is non-trivial in high-sensitivity applications. Unlike standard molar masses which use average atomic weights, mass spectrometry requires the monoisotopic mass or the specific isotopologue mass.

The Deuterium Shift

The substitution of Hydrogen (


) with Deuterium (

or

) introduces a mass shift.
  • Parent Formula:

    
    
    
  • Target Formula:

    
    
    

Calculation Logic:

  • Carbon Backbone:

    
    
    
  • Deuterium Substitution:

    
    
    
  • Total Average MW:

    
    
    

Comparison to Native: The native 1-methylnaphthalene (


) has a MW of approx. 

. The

Mass is +10 Da
, which provides ample separation in low-resolution Quadrupole Mass Spectrometers (GC-MS) to avoid isobaric interference.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of this compound is as a Surrogate Internal Standard in GC-MS analysis of environmental samples.

Mechanism of Action

In IDMS, the standard is added to the sample before extraction. Because C₁₁D₁₀ is chemically identical to C₁₁H₁₀ (ignoring minor kinetic isotope effects), it corrects for:

  • Extraction Efficiency: Loss of analyte during solvent extraction.

  • Injection Variability: Errors in GC injection volume.

  • Matrix Effects: Ion suppression or enhancement in the MS source.

Chromatographic Behavior (The Inverse Isotope Effect)

Contrary to intuition, deuterated PAHs often elute slightly earlier than their protonated counterparts on non-polar capillary columns (e.g., DB-5ms). This is due to the slightly smaller molar volume and lower polarizability of the C-D bond compared to the C-H bond.

  • Retention Time Shift: Expect this compound to elute 0.02 – 0.05 minutes prior to 1-Methylnaphthalene.

Visualization: The IDMS Workflow

IDMS_Workflow Sample Raw Sample (Soil/Water) Spike Spike with This compound Sample->Spike Gravimetric Addition Extract Solvent Extraction (DCM/Hexane) Spike->Extract Equilibration Cleanup Silica Gel Cleanup Extract->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Concentration Data Quantitation: Area(Analyte) / Area(d10) GCMS->Data m/z 152 vs m/z 142

Figure 1: Isotope Dilution Workflow ensuring compensation for analyte loss during extraction.

Experimental Protocol: Preparation & Analysis

Objective: Prepare a calibration standard for the quantification of 1-methylnaphthalene in sediment using this compound as the internal standard.

Reagents & Equipment
  • Analyte: 1-Methylnaphthalene (Neat, >98%).

  • Standard: this compound (1000 µg/mL in Dichloromethane).

  • Solvent: Dichloromethane (DCM), Pesticide Grade.

  • Instrumentation: GC-MS (Agilent 7890/5977 or equivalent) with DB-5ms column.

Standard Preparation Protocol
  • Stock Verification: Allow the ampoule of d10-standard to reach room temperature. Sonicate for 5 minutes to ensure homogeneity.

  • Working Internal Standard (WIS): Dilute the stock to 20 µg/mL in DCM.

    • Calculation:

      
      
      
    • Example: To make 10 mL of 20 µg/mL: Take 200 µL of 1000 µg/mL stock and dilute to 10 mL.

  • Spiking: Add exactly 100 µL of WIS to every 1 mL of final sample extract. Final concentration in extract = 2.0 µg/mL.

GC-MS Acquisition Parameters (SIM Mode)

To achieve maximum sensitivity, operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode.

CompoundQuant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Dwell Time
1-Methylnaphthalene (Native) 142.1141.1115.125 ms
This compound 152.2 150.2122.225 ms

Note on Ions:

  • m/z 152.2: The molecular ion (

    
    ) for the d10 species.
    
  • m/z 150.2: Loss of

    
     or fragmentation path analogous to native (
    
    
    
    ).

Quality Control & Troubleshooting

H-D Exchange (Back-Exchange)

Deuterium on aromatic rings is generally stable. However, exposure to strong Lewis acids or extreme pH at high temperatures can facilitate Hydrogen-Deuterium exchange.

  • Symptom: Increase in m/z 151 signal (d9) and decrease in m/z 152.

  • Prevention: Store standards in neutral solvents (DCM, Isooctane) and avoid acid-washing glassware immediately prior to use without thorough rinsing.

Purity Verification

Before using a new lot of d10-standard for low-level detection, verify it does not contain native 1-methylnaphthalene.

  • Test: Inject a high concentration of d10 (50 µg/mL).

  • Pass Criteria: Signal at m/z 142 (Native) must be < 0.5% of the signal at m/z 152.

Synthesis Logic Diagram

Understanding how the d10 standard is created helps in troubleshooting impurities.

Synthesis_Logic Start Naphthalene-d8 Reaction Friedel-Crafts Alkylation Start->Reaction Reagent Methyl Iodide-d3 (CD3I) Reagent->Reaction Product This compound (Crude) Reaction->Product Purify Fractional Distillation Product->Purify Final Pure Standard (>98% D) Purify->Final

Figure 2: Simplified synthesis pathway utilizing deuterated precursors to ensure full isotopic enrichment.

References

  • United States Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Wenzl, T., et al. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment. Trends in Analytical Chemistry, 25(7), 716-725. [Link]

Precision Synthesis of 1-Methylnaphthalene-d10: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-Methylnaphthalene-d10 for Laboratory Use Content Type: In-depth Technical Guide

Executive Summary & Strategic Analysis

This compound (


) is a critical deuterated internal standard used primarily in the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) via GC-MS (e.g., EPA Method 8270). Its utility relies on high isotopic purity (>98% D) and strict isomeric fidelity (pure 1-isomer vs. 2-isomer).

While industrial synthesis often utilizes high-temperature H/D exchange on non-deuterated precursors, this method frequently results in isotopic scrambling and incomplete methyl-group deuteration. For laboratory-scale synthesis where purity is paramount, De Novo Friedel-Crafts Alkylation using fully deuterated precursors is the superior strategy.

The Core Directive: Kinetic Control

The synthesis hinges on the regioselectivity of the methylation. Naphthalene undergoes electrophilic aromatic substitution to yield two isomers:

  • 1-Methylnaphthalene (Kinetic Product): Favored at low temperatures.

  • 2-Methylnaphthalene (Thermodynamic Product): Favored at high temperatures or with prolonged reaction times.

Therefore, this protocol mandates a cryogenic Friedel-Crafts alkylation of Naphthalene-d8 with Iodomethane-d3 to ensure maximum yield of the 1-isomer.

Retrosynthetic Analysis & Pathway

The synthesis is designed to assemble the d10-molecule from two commercially available, high-purity deuterated building blocks.

Reaction Scheme:



Pathway Visualization

SynthesisPathway Nap Naphthalene-d8 (C10D8) Complex Sigma-Complex Intermediate Nap->Complex AlCl3, CS2 -10°C MeI Iodomethane-d3 (CD3I) MeI->Complex AlCl3, CS2 -10°C Prod1 This compound (Kinetic Product) Complex->Prod1 Fast (Kinetic Control) Prod2 2-Methylnaphthalene-d10 (Thermodynamic Byproduct) Complex->Prod2 Slow (Isomerization) Prod1->Prod2 Heat/Time

Figure 1: Reaction pathway highlighting the kinetic vs. thermodynamic divergence. Strict temperature control is required to follow the green path.

Detailed Experimental Protocol

Materials & Reagents
ReagentPurity/SpecificationRole
Naphthalene-d8 >99 atom % DSubstrate
Iodomethane-d3 >99.5 atom % DMethylating Agent
Aluminum Chloride (AlCl3) Anhydrous, GranularLewis Acid Catalyst
Carbon Disulfide (CS2) AnhydrousSolvent (Non-complexing)
Dichloromethane (DCM) HPLC GradeExtraction Solvent
Step-by-Step Synthesis
Phase 1: Setup and Activation
  • Apparatus: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Inert Atmosphere: Flush the system with dry nitrogen for 15 minutes. Moisture kills the catalyst and introduces H-impurities.

  • Solvation: Charge the flask with Naphthalene-d8 (10.0 g, 73.4 mmol) and Carbon Disulfide (50 mL) . Stir until dissolved.

  • Catalyst Addition: Cool the solution to -10°C using an ice/salt bath. Quickly add Aluminum Chloride (11.0 g, 82.5 mmol) . Note: The mixture may turn yellow/orange.

Phase 2: Controlled Alkylation
  • Reagent Prep: Dilute Iodomethane-d3 (11.0 g, 76.0 mmol) in 10 mL of CS2 in the addition funnel.

  • Addition: Dropwise add the Iodomethane-d3 solution over 45 minutes .

    • Critical Control Point: Monitor internal temperature. Do NOT allow it to exceed 0°C. Higher temps increase 2-isomer formation.

  • Reaction: Stir at -5°C to 0°C for 3 hours. Monitor via GC-MS (aliquot quenched in water/DCM). Look for the appearance of m/z 152 (Product) and disappearance of m/z 136 (Starting Material).

Phase 3: Quench and Workup
  • Quench: Pour the cold reaction mixture slowly onto 100 g of crushed ice/HCl mixture. Caution: Exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (3 x 30 mL).

  • Wash: Combine organics and wash with:

    • Saturated NaHCO3 (to remove acid).

    • Brine.

    • Water.

  • Drying: Dry over Anhydrous MgSO4, filter, and concentrate under reduced pressure (Rotavap). Do not overheat (keep bath < 40°C) to prevent volatility losses.

Purification & Characterization

The crude product will contain mostly this compound, some 2-isomer, and unreacted Naphthalene-d8.

Purification Workflow

Fractional distillation is effective, but for high-purity lab standards, Preparative HPLC or Flash Chromatography is recommended to separate the isomers.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane (Isocratic).

  • Elution Order: Naphthalene elutes first, followed closely by 2-Methylnaphthalene, then 1-Methylnaphthalene. Note: Isomer separation on silica is difficult; reverse-phase C18 is superior for isomer resolution.

Analytical Validation Table
ParameterMethodAcceptance Criteria
Chemical Purity GC-FID / GC-MS> 98.0% (Sum of isomers)
Isomeric Purity GC-FID (Wax Column)> 95% 1-isomer
Isotopic Enrichment 1H-NMR (400 MHz)< 2% Residual Protium (Integrated signals)
Mass Spec ID EI-MSMolecular Ion: m/z 152 (Base peak)
Workflow Diagram

Workflow Start Start: Naphthalene-d8 + CD3I React Reaction: AlCl3 / CS2 -10°C, 3 hrs Start->React Quench Quench: Ice/HCl React->Quench Extract Extraction: DCM Wash: NaHCO3/Brine Quench->Extract Crude Crude Oil (Mix of d10-isomers) Extract->Crude Purify Purification: Prep-HPLC (C18) or Fractional Distillation Crude->Purify Final Final Product: This compound Purify->Final

Figure 2: Operational workflow from reagents to purified standard.

Safety & Handling

  • Iodomethane-d3: Highly toxic neurotoxin and alkylating agent. Handle only in a certified fume hood with double nitrile gloves.

  • CS2: Extremely flammable (flash point -30°C) and toxic. Use spark-proof equipment.

  • Deuterium Exchange: Avoid exposure to atmospheric moisture to prevent H/D back-exchange on acidic intermediates, though the final product is stable.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst choice).

  • United States Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Establishes the requirement for deuterated PAHs as internal standards).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aromatic alkylation and purification).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic insight into kinetic vs. thermodynamic control in naphthalene substitution).

Strategic Sourcing and Analytical Application of 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Precision Spectrometry

Content Type: Technical Whitepaper Audience: Analytical Chemists, QA/QC Managers, Drug Development Researchers

Executive Summary: The Isotope Effect in Precision Analysis

In the realm of trace analysis—specifically for Polycyclic Aromatic Hydrocarbons (PAHs) and drug metabolite studies—1-Methylnaphthalene-d10 (CAS: 38072-95-0) serves as a critical internal standard. Its utility is derived from its ability to mimic the physicochemical behavior of its non-deuterated analog (1-Methylnaphthalene) while remaining spectrally distinct (mass shift of +10 Da).

This guide moves beyond simple procurement; it details the technical criteria for selecting the correct grade of material and integrates it into a self-validating analytical workflow based on Isotope Dilution Mass Spectrometry (IDMS).

Technical Specifications & Selection Criteria

When sourcing this compound, "purity" is a dual-metric: Chemical Purity and Isotopic Enrichment . Failure to balance these results in quantitative bias.

Core Specifications
  • Chemical Name: this compound

  • CAS Number: 38072-95-0

  • Molecular Formula: C₁₁D₁₀

  • Molecular Weight: 152.26 g/mol (approx., vs. 142.20 for native)

Critical Selection Parameters
ParameterSpecification ThresholdCausality / Impact on Data
Isotopic Enrichment

Signal Overlap: Lower enrichment leads to "M-1" or "M-2" peaks that may interfere with the native analyte's quantitation ion, causing false positives.
Chemical Purity

(GC/FID)
Matrix Noise: Impurities introduce non-deuterated contaminants that complicate the chromatogram baseline.
Format Neat vs. SolutionError Propagation: Neat requires weighing (gravimetric error risk). Solution (e.g., in Methanol/DCM) reduces handling error but introduces solvent stability risks.
Certification ISO 17034 (CRM)Regulatory Compliance: Required for ISO 17025 accredited labs or GMP environments.

Commercial Supplier Landscape

The market is bifurcated into Primary Isotope Manufacturers (who synthesize the deuterium label) and Reference Material Producers (who package and certify the standard).

Supplier Evaluation Matrix
SupplierPrimary FocusProduct TypeBest For...
Cambridge Isotope Laboratories (CIL) Isotope SynthesisNeat & CRM SolutionsGold Standard: When isotopic enrichment (>99%) is critical for low-level detection.
Sigma-Aldrich (Supelco/Merck) Distribution & CRMTraceCERT® (CRM)Compliance: Labs requiring strict ISO 17034 documentation and broad solvent compatibility.
C/D/N Isotopes SynthesisNeat CompoundsCustom Synthesis: When specific deuteration patterns or bulk neat quantities are needed for R&D.
AccuStandard Reference MaterialsCRM MixturesRoutine Analysis: High-throughput labs needing pre-mixed PAH cocktails (e.g., EPA 8270 sets).
Sourcing Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting the correct supplier grade based on your regulatory environment.

SourcingLogic Start Define Application Requirement RegCheck Is ISO 17025 / GMP Compliance Required? Start->RegCheck CRM Select ISO 17034 Certified Reference Material (CRM) RegCheck->CRM Yes Research Select Research Grade (>98% D) RegCheck->Research No VendorsCRM Suppliers: Sigma (TraceCERT), AccuStandard CRM->VendorsCRM FormatCheck High Throughput vs. Custom Formulation? VendorsCRM->FormatCheck VendorsRes Suppliers: CIL, C/D/N Isotopes, TRC Research->VendorsRes VendorsRes->FormatCheck Solution Pre-made Solution (Ampoules) FormatCheck->Solution High Throughput Neat Neat Material (Powder/Liquid) FormatCheck->Neat Custom/R&D

Figure 1: Strategic sourcing decision tree for deuterated standards.

Experimental Protocol: Internal Standard Application

This protocol adapts EPA Method 8270E (Semivolatile Organic Compounds by GC-MS). It utilizes this compound to correct for extraction efficiency losses and injection variability.

Methodology: The "Spike-Before-Extract" Principle

Objective: Quantify 1-Methylnaphthalene in soil/sediment. Internal Standard (IS): this compound.

Step 1: Preparation of Spiking Solution
  • Obtain this compound (Neat or 1000 µg/mL stock).

  • Dilute to a working concentration of 20 µg/mL in Acetone or Dichloromethane (DCM).

    • Why Acetone? It is miscible with water, ensuring the IS penetrates the soil moisture matrix effectively.

Step 2: Sample Spiking (The Critical Control Point)
  • Weigh 30g of soil sample.

  • Immediately add 1.0 mL of the IS working solution (20 µg/mL) directly onto the soil.

  • Wait 15 minutes.

    • Causality: This equilibration time allows the deuterated standard to bind to the soil matrix similarly to the native analyte. If you extract immediately, the IS is "loose" and extracts too easily, leading to under-correction of recovery.

Step 3: Extraction & Concentration
  • Perform Ultrasonic or Soxhlet extraction using 1:1 Acetone:DCM.

  • Concentrate the extract to 1.0 mL using a Kuderna-Danish concentrator or Nitrogen evaporation.

Step 4: GC-MS Analysis
  • Column: 30m x 0.25mm ID, 5% Phenyl Methyl Siloxane (e.g., DB-5ms).

  • Mode: SIM (Selected Ion Monitoring) for maximum sensitivity.

  • Ions Monitored:

    • Target (1-Methylnaphthalene): m/z 142 (Quant), 141 (Qual).

    • IS (this compound): m/z 152 (Quant).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Soil/Tissue) Spike SPIKE: Add d10-IS (Equilibrate 15m) Sample->Spike Critical Step Extract Extraction (Soxhlet/Ultrasonic) Spike->Extract Clean Cleanup (GPC / Silica Gel) Extract->Clean Concentrate Concentration (to 1mL) Clean->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Calc Data Processing (RRF Calculation) GCMS->Calc

Figure 2: Self-validating IDMS workflow. The spike must occur before extraction to validate recovery.

Quality Assurance: Self-Validating the Standard

Before relying on a purchased standard, verify its integrity. Commercial certificates can contain errors or the product may have degraded.

Verification Protocol (Bridging Study)

Do not assume the concentration on the ampoule is absolute.

  • The Reference: Use an existing, verified lot of this compound (Lot A).

  • The Candidate: The new bottle/ampoule (Lot B).

  • The Bridge: Prepare both at 20 µg/mL. Inject Lot A (n=3) and Lot B (n=3).

  • Acceptance Criteria: The Response Factor (RF) of Lot B must be within ±5% of Lot A.

Relative Response Factor (RRF) Calculation

The concentration of the native analyte (


) is calculated using the RRF, making the method independent of injection volume errors:


Where:

  • 
     = Area of native analyte (m/z 142)
    
  • 
     = Area of d10-standard (m/z 152)
    
  • 
     = Concentration of d10-standard
    

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA SW-846. [Link]

  • NIST Chemistry WebBook. (n.d.). 1-Methylnaphthalene Mass Spectrum. SRD 69. [Link]

1-Methylnaphthalene-d10 material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Deuterated Standard for Analytical & Metabolic Research

Executive Summary & Chemical Identity

1-Methylnaphthalene-d10 (CAS: 38072-94-5) is the fully deuterated isotopologue of 1-methylnaphthalene. In the context of drug development and environmental forensics, it serves as a critical internal standard due to its chemical stability and distinct mass spectral signature (+10 Da shift relative to the native protium form).

Unlike standard MSDS documents which list hazards in isolation, this guide integrates safety data with analytical utility, ensuring that researchers understand both the risk and the rationale behind handling protocols.

Chemical Characterization
ParameterSpecification
Chemical Name This compound
Synonyms Perdeutero-1-methylnaphthalene; Octadeutero-1-(trideuteromethyl)naphthalene
Chemical Formula

Molecular Weight 152.26 g/mol (vs. 142.20 g/mol for native)
Isotopic Purity Typically

98 atom % D
Appearance Colorless to pale yellow liquid
Odor Naphthalene-like (mothballs), distinct aromatic

Physicochemical & Isotopic Properties

Understanding the physical constraints of the solvent is vital for NMR locking and GC-MS retention time prediction.

PropertyValueExperimental Implication
Boiling Point ~240–243 °CHigh boiling point makes it suitable for high-temperature GC analysis without rapid solvent loss.
Density 1.10 g/mL (at 25 °C)Significantly denser than water; sinks in aqueous extraction layers.
Flash Point > 82 °C (Closed Cup)Combustible but stable under standard laboratory ambient conditions.
Partition Coeff. (

)
~3.87 (Est.)Highly lipophilic; bioaccumulates in lipid tissues.

Expert Insight: The substitution of Hydrogen (


) with Deuterium (

) increases the molecular weight and slightly alters the bond vibrational energy (Zero Point Energy). In chromatography, this compound may elute slightly earlier than its non-deuterated counterpart on non-polar columns due to the "deuterium isotope effect" on London dispersion forces.

Safety Profile & Risk Mitigation (HSE)

Based on GHS Classifications for Polycyclic Aromatic Hydrocarbons (PAHs).

Critical Hazards
  • Acute Toxicity (Oral): Harmful if swallowed (Category 4).

  • Carcinogenicity: Suspected of causing cancer (Category 2). PAHs are intercalating agents.

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Category 1).

Operational Safety Logic (Decision Tree)

The following diagram outlines the decision logic for handling spills and exposure, prioritizing containment due to the compound's lipophilicity and persistence.

SafetyLogic Start Incident Detected TypeCheck Identify Incident Type Start->TypeCheck Skin Skin/Eye Contact TypeCheck->Skin Exposure Spill Benchtop Spill TypeCheck->Spill Release Rinse 1. Flush 15+ mins 2. Remove contaminated clothing Skin->Rinse Evac Evacuate Area (Aerosol Risk) Spill->Evac Large Vol Absorb Absorb with Vermiculite/Sand (Do NOT use combustibles) Spill->Absorb Small Vol Medical Seek Medical Attention (Suspected Carcinogen) Rinse->Medical Evac->Absorb Disposal Dispose as Hazardous Chemical Waste (PAH) Absorb->Disposal

Figure 1: Risk Mitigation Decision Tree for Deuterated PAH Exposure.

Analytical Applications: Internal Standard Protocol

In drug development, this compound is frequently used to normalize data in metabolic stability assays involving aromatic drug candidates.

Why use the d10 variant?
  • Mass Spectral Separation: The +10 Da shift ensures the internal standard (IS) signal does not overlap with the analyte or its M+1/M+2 natural isotopes.

  • Extraction Efficiency: As a structural analog to aromatic drugs, it mimics the extraction recovery rates of the analyte, correcting for sample loss during preparation.

Protocol: Preparation of Stable Isotope Stock Solution

Objective: Prepare a 1.0 mg/mL stock solution with <0.5% error.

Prerequisites:

  • Class A Volumetric Flask (10 mL)

  • Analytical Balance (0.01 mg precision)

  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade)

  • Amber Glass Vials (PAHs are photosensitive)

Workflow:

  • Tare: Place a clean 10 mL volumetric flask on the balance. Tare to zero.

  • Addition: Using a glass Pasteur pipette (avoid plastic tips which may leach phthalates), add approximately 10 mg of this compound.

    • Note: Do not target exactly 10.00 mg. Add a drop, record the exact weight (e.g., 10.42 mg), and adjust the solvent volume calculation later.

  • Dissolution: Add ~5 mL of solvent. Swirl gently to dissolve.

    • Caution: 1-Methylnaphthalene is viscous; ensure no oil droplets adhere to the flask neck.

  • Dilution: Dilute to the mark with solvent. Invert 10 times.

  • Storage: Transfer to an amber vial with a PTFE-lined cap. Store at 4°C.

Protocol Weigh Gravimetric Weighing Dissolve Solvent Dissolution Weigh->Dissolve DCM/MeOH Verify GC-MS Verification Dissolve->Verify Check Purity Store Cryogenic Storage (-20°C) Verify->Store Validated

Figure 2: Analytical Standard Preparation Workflow.

Storage, Stability & Degradation

To maintain the "Reference Standard" status of the material, strict storage controls are required.

  • Photosensitivity: Like most PAHs, this compound is susceptible to photo-oxidation, forming quinones or endoperoxides upon exposure to UV light. Requirement: Store in amber glass or foil-wrapped containers.

  • Hygroscopicity: Low, but moisture can affect the precision of weighing. Desiccate before use if high precision is required.

  • Isotopic Exchange: The aromatic deuteriums are stable. However, the methyl deuteriums (

    
    ) are relatively stable but can undergo exchange under extreme acidic/basic conditions or high temperatures in protic solvents. Requirement:  Avoid storing in acidic aqueous mixtures for prolonged periods.
    

Environmental Impact & Disposal

Regulatory Status: 1-Methylnaphthalene is listed under various environmental watchlists (e.g., CERCLA in the US) due to its persistence.

  • Bioaccumulation: The high

    
     indicates this chemical partitions into fat. It is toxic to aquatic organisms (LC50 ~2-5 mg/L for various fish species).
    
  • Disposal:

    • DO NOT pour down the drain.

    • Collect in a dedicated "Halogenated/Organic Solvent" waste stream.

    • Incineration is the preferred method of destruction, equipped with scrubbers to handle deuterium oxide (

      
      ) and carbon emissions.
      

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12056, 1-Methylnaphthalene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Methylnaphthalene Mass Spectrum. Retrieved from [Link]

Precision in Isotope Dilution: A Technical Guide to 1-Methylnaphthalene-d10 in Environmental Forensics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Polycyclic Aromatic Hydrocarbons (PAHs), matrix interference and extraction variability pose significant challenges to data integrity. 1-Methylnaphthalene-d10 (CAS: 38072-94-5) serves as a critical isotopic anchor in Gas Chromatography-Mass Spectrometry (GC-MS) workflows. This guide details the application of this deuterated standard in environmental matrices (soil, water, and sediment), focusing on its role in Isotope Dilution Mass Spectrometry (IDMS) to ensure regulatory compliance with standards such as US EPA Method 8270E.

The Physicochemical Basis of Isotope Dilution

The efficacy of this compound relies on its ability to mimic the physicochemical behavior of its non-deuterated analog (1-Methylnaphthalene) while remaining spectrally distinct.

Chemical Homology vs. Spectral Orthogonality

In GC-MS analysis, the "d10" designation indicates that all ten hydrogen atoms on the naphthalene ring and the methyl group have been replaced with deuterium (


H).
FeatureNative 1-MethylnaphthaleneThis compoundAnalytical Impact
Formula


Basis for separation
Molecular Weight 142.20 g/mol 152.26 g/mol +10 amu mass shift
Quantitation Ion m/z 142m/z 152Distinct MS channels
Boiling Point 240-243 °C~240 °CCo-elution or near co-elution

Causality in Analysis: Because the electronic structure is virtually identical, the deuterated standard experiences the same intermolecular forces during extraction and chromatography. However, the mass difference allows the Mass Spectrometer to distinguish the standard from the native pollutant in the same scan, enabling real-time correction for signal suppression or enhancement.

Regulatory Framework and Application Logic

The Role: Internal Standard vs. Surrogate

In environmental protocols like EPA Method 8270E (Semivolatile Organic Compounds) , this compound is utilized in two distinct capacities:

  • Internal Standard (IS): Added to the extract immediately prior to injection.

    • Purpose: Corrects for instrument drift, injection volume variations, and column activity.

    • Calculation: Used to determine the Relative Response Factor (RRF).

  • Surrogate Standard (SS): Added to the sample matrix before extraction.

    • Purpose: Monitors the efficiency of the extraction method (e.g., Soxhlet, SPE) and cleanup procedures.

Note: While this compound is often used as an Internal Standard for the quantification of naphthalene and alkyl-naphthalenes, the specific assignment depends on the laboratory's Standard Operating Procedure (SOP).

Technical Workflow: GC-MS Analysis Protocol

The following protocol outlines the use of this compound as an Internal Standard for the quantification of PAHs in soil matrices.

Reagents and Standards
  • Primary Standard: this compound (>98% isotopic purity).

  • Solvent: Dichloromethane (DCM) or Acetone:Hexane (1:1), pesticide grade.

  • Stock Solution: Prepare at 2,000 µg/mL. Store at -10°C or less.

Step-by-Step Methodology
Phase A: Sample Preparation (Extraction)
  • Weighing: Weigh 30g of homogenized soil into a Soxhlet thimble.

  • Surrogate Spiking: Add surrogate mix (distinct from the IS) to monitor extraction efficiency.

  • Extraction: Extract with 300mL of Acetone:Hexane (1:1) for 16-24 hours.

  • Concentration: Concentrate the extract to 1 mL using a Kuderna-Danish (K-D) concentrator or Nitrogen evaporation. Crucial: Do not evaporate to dryness, as volatile PAHs (including methylnaphthalenes) will be lost.

Phase B: Internal Standard Addition (The Critical Step)
  • Aliquot: Transfer a 1.0 mL aliquot of the concentrated extract to a GC vial.

  • Spike: Add 10 µL of the this compound stock solution (2,000 µg/mL) to achieve a final concentration of 20 µg/mL in the extract.

  • Mix: Vortex gently for 10 seconds.

Phase C: GC-MS Acquisition
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program: 40°C (hold 1 min) -> 10°C/min -> 300°C (hold 5 min).

  • MS Source: Electron Impact (EI), 70 eV.

  • SIM/Scan Mode: Operate in Selected Ion Monitoring (SIM) for trace analysis.

    • Target Ion (Native): 142.0

    • Target Ion (d10 IS): 152.0

Analytical Logic Diagram

G Sample Soil Sample Matrix Extract Soxhlet Extraction (Acetone:Hexane) Sample->Extract  Surrogates Added   Concentrate Concentration (Kuderna-Danish) Extract->Concentrate IS_Add ADD INTERNAL STANDARD This compound (Corrects Injection/Drift) Concentrate->IS_Add GC_Inject GC Injection (Splitless) IS_Add->GC_Inject MS_Detect Mass Spec Detection (EI Source) GC_Inject->MS_Detect Data_Proc Data Processing Compare m/z 142 vs 152 MS_Detect->Data_Proc

Figure 1: Analytical workflow for PAH analysis. The addition of this compound occurs post-extraction/pre-injection to serve as the volumetric and sensitivity reference.

Data Interpretation and Quality Control

Calculating Relative Response Factor (RRF)

To quantify the native analyte, you must first establish the relationship between the detector's response to the native compound and the deuterated standard.



Where:

  • 
     = Area of the characteristic ion for the native analyte (m/z 142).
    
  • 
     = Area of the characteristic ion for the internal standard (m/z 152).
    
  • 
     = Concentration of the native analyte.
    
  • 
     = Concentration of the internal standard (this compound).
    

Acceptance Criteria: Per EPA 8270E, the Relative Standard Deviation (RSD) of the RRFs over the calibration curve must be


.
Quantitative Results Table (Example)
AnalyteRetention Time (min)Quant Ion (m/z)Reference ISRRF (Avg)
This compound 12.45 152 (Self) N/A
1-Methylnaphthalene12.48142This compound1.05
2-Methylnaphthalene12.30142This compound1.12
Biphenyl13.10154This compound0.98

Troubleshooting Matrix Effects

Even with IDMS, environmental matrices can present challenges.

Deuterium Scrambling

In highly active injection ports or acidic conditions, deuterium exchange can occur, leading to signal loss at m/z 152 and "ghost" signals at lower masses.

  • Diagnosis: Distorted peak shape or unexpected ions in the d10 spectrum.

  • Remedy: Deactivate the GC inlet liner (silanization) and ensure the source temperature is optimized (typically 230°C - 250°C).

Co-elution Interferences

While m/z 152 is relatively unique, high concentrations of alkyl-benzenes in petroleum-contaminated soil can fragment to produce interfering ions.

  • Remedy: Use the secondary ion for confirmation (e.g., m/z 153 or 150 for the d10 species) to verify peak purity.

Signal Suppression Pathway

MatrixEffect Matrix High Organic Matrix (Humic Acids/Lipids) ActiveSites Active Sites in GC Liner/Column Matrix->ActiveSites Contaminates Adsorption Adsorption of Analytes ActiveSites->Adsorption Native Native Analyte (1-Methylnaphthalene) Native->Adsorption Loss Detector MS Detector Response Native->Detector Reduced Signal D10 IS: this compound D10->Adsorption Equal Loss D10->Detector Reduced Signal Correction IDMS Correction Detector->Correction Ratio remains constant (Quantification Valid)

Figure 2: The self-validating mechanism of IDMS. Even if matrix contamination causes adsorption (signal loss), the d10 standard is affected equally, maintaining the validity of the concentration ratio.

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • US EPA. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Methylnaphthalene. NIST Chemistry WebBook, SRD 69. [Link]

Technical Monograph: 1-Methylnaphthalene-d10 in Polycyclic Aromatic Hydrocarbon (PAH) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Polycyclic Aromatic Hydrocarbons (PAHs) is critical in environmental forensics, food safety, and toxicology. While parent PAHs (e.g., Naphthalene) are routinely monitored, alkylated PAHs like 1-Methylnaphthalene represent a significant portion of the toxicological burden, particularly in petrogenic (oil-derived) contamination.

1-Methylnaphthalene-d10 serves as the definitive reference standard for this analysis. By replacing all ten hydrogen atoms with deuterium (


), this isotopologue provides a mass-shifted signal (+10 Da) that mimics the physicochemical behavior of the target analyte while remaining spectrally distinct. This guide details the mechanistic role, experimental workflow, and quality assurance protocols for utilizing this compound in Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: The Mechanistic Advantage (Why d10?)

Isotope Dilution Mass Spectrometry (IDMS)

The core utility of this compound lies in Isotope Dilution . In complex matrices (e.g., soil, fatty tissues), extraction efficiency varies. External calibration fails to account for analyte loss during sample preparation.

By spiking the sample with this compound prior to extraction, the standard experiences the exact same matrix effects, extraction inefficiencies, and injection variations as the native 1-Methylnaphthalene.

The Deuterium Isotope Effect

While chemically nearly identical, the d10-analog exhibits subtle physical differences:

  • Mass Spectral Shift: The native compound has a molecular weight of 142.2 g/mol . The d10 analog is 152.2 g/mol . This allows for simultaneous detection (co-elution) without signal interference in Selected Ion Monitoring (SIM) mode.

  • Chromatographic Retention: Deuterated PAHs typically elute slightly earlier than their native counterparts on non-polar capillary columns (e.g., DB-5MS) due to slightly lower London dispersion forces (reduced polarizability of the C-D bond compared to C-H). This separation prevents "cross-talk" in integration windows.

Target Ion Selection

To ensure specificity, the Mass Spectrometer must be tuned to specific Quantifier and Qualifier ions.

CompoundMolecular WeightPrimary Ion (Quant)Secondary Ion (Qual 1)Secondary Ion (Qual 2)
1-Methylnaphthalene (Native) 142.20142 141115
This compound (IS) 152.26152 150122

Part 2: Experimental Protocol (Modified EPA 8270E)

This protocol describes the use of this compound as an Internal Standard (IS) for the quantification of alkylated naphthalenes in solid waste or soil matrices.

Reagents and Standards
  • Solvent: Dichloromethane (DCM) / Acetone (1:1 v/v).

  • Internal Standard Solution: this compound at 20 µg/mL in DCM.

  • Extraction Method: Pressurized Fluid Extraction (PFE) or Ultrasonic Extraction.

Workflow Visualization

PAH_Workflow Sample Homogenized Sample (10g Soil) Spike Spike IS: This compound Sample->Spike  Gravimetric Addn. Extract Extraction (DCM/Acetone) Spike->Extract  Equilibration Concentrate Concentration (TurboVap to 1mL) Extract->Concentrate  Solvent Exchange GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS  Injection Data Quantification (RRF Calculation) GCMS->Data  Integration

Figure 1: Analytical workflow for PAH quantification using deuterated internal standards.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10g of solid sample into an extraction vessel. Add sodium sulfate (

    
    ) to dry the sample.
    
  • Internal Standard Spiking (Crucial Step):

    • Add 100 µL of the this compound solution directly onto the sample matrix.

    • Note: Allow 15 minutes for solvent evaporation and matrix equilibration. This ensures the IS binds to the soil similarly to the native PAHs.

  • Extraction: Extract using DCM/Acetone (1:1) at 100°C and 1500 psi (if using PFE).

  • Cleanup: If the extract is dark or viscous, perform Gel Permeation Chromatography (GPC) or Silica Gel cleanup.

  • Analysis: Inject 1 µL into the GC-MS (Splitless mode).

GC-MS Parameters
  • Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-methylpolysiloxane).

  • Oven Program: 40°C (hold 1 min)

    
     300°C at 10°C/min.
    
  • SIM Windows:

    • Window 1 (3.0 - 6.0 min): Naphthalene-d8 (136), Naphthalene (128).

    • Window 2 (6.0 - 9.0 min): This compound (152) , 1-Methylnaphthalene (142), 2-Methylnaphthalene (142).

Part 3: Data Interpretation & Quality Assurance

Relative Response Factor (RRF)

Quantification is not based on absolute area, but on the ratio of the native compound to the deuterated standard.



Where:

  • 
     = Peak Area of 1-Methylnaphthalene (m/z 142)
    
  • 
     = Peak Area of this compound (m/z 152)
    
  • 
     = Concentration of Native Standard
    
  • 
     = Concentration of Internal Standard
    
Quantification Logic

Once the RRF is established via a calibration curve (5 points), the concentration of the unknown sample (


) is calculated:


Decision Logic for Peak Identification

Decision_Tree Start Detected Peak (m/z 142) RT_Check Within RT Window? (IS RT ± 0.06 min) Start->RT_Check Ion_Ratio Ion Ratio Correct? (142/141 within ±20%) RT_Check->Ion_Ratio Yes Reject False Positive (Interference) RT_Check->Reject No Confirm Confirmed 1-Methylnaphthalene Ion_Ratio->Confirm Yes Ion_Ratio->Reject No

Figure 2: Automated decision logic for validating 1-Methylnaphthalene identification against the d10 standard.

Acceptance Criteria (QA/QC)

To ensure the assay is valid, the this compound must meet specific criteria:

  • Retention Time: Must be within ±0.06 minutes of the daily calibration standard.

  • Internal Standard Area: The raw peak area of the d10-standard in the sample must be within 50% to 200% of the area in the mid-point calibration standard.

    • Low Area (<50%): Indicates matrix suppression or extraction failure.

    • High Area (>200%): Indicates co-eluting interference or injection error.

References

  • United States Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. [Link]

Technical Guide: Isotopic Purity Verification and Application of 1-Methylnaphthalene-d10 Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative trace analysis—specifically for polycyclic aromatic hydrocarbons (PAHs) in environmental and toxicological matrices—1-Methylnaphthalene-d10 serves as a critical Internal Standard (IS). Its utility relies entirely on the principle of Isotope Dilution Mass Spectrometry (IDMS). However, the accuracy of IDMS is non-negotiable; it is strictly dependent on the isotopic purity (enrichment level) of the standard.

This guide details the technical requirements for validating this compound (CAS: 38072-95-0) standards, distinguishing between chemical purity (>98%) and isotopic enrichment (>98 atom % D). It provides actionable protocols for verifying enrichment via GC-MS and NMR, and addresses the chromatographic "isotope effect" that impacts retention time windows.

The Criticality of Isotopic Purity

Isotopic purity refers to the fraction of hydrogen atoms in the molecule that have been successfully substituted with deuterium. For this compound, a fully enriched molecule has a molecular weight of approximately 152.26 g/mol , compared to the native (d0) weight of 142.20 g/mol .

Why High Enrichment is Non-Negotiable
  • Cross-Contribution (Crosstalk): If a standard is only 95% enriched, it contains significant amounts of d9, d8, and potentially d0 isotopologues. The d0 fraction will co-elute with the native analyte in the sample, creating a false positive or artificially inflating the concentration of the target analyte.

  • Ion Clustering: In Mass Spectrometry (MS), the molecular ion (

    
    ) for the d10 standard (m/z 152) must be distinct from the native analyte. Low enrichment broadens the isotopic cluster, reducing the signal-to-noise ratio for the quantifier ion.
    

Analytical Validation Protocols

To ensure data integrity, researchers must validate the Certificate of Analysis (CoA) provided by vendors. We employ a dual-validation system: GC-MS for isotopic distribution and


H-NMR  for absolute hydrogen quantification.
Protocol A: Mass Spectrometric Isotopic Distribution (GC-MS)

This protocol quantifies the presence of lower-mass isotopologues (d0 to d9).

Instrument: GC-MS (Single Quadrupole or Triple Quad in Scan Mode) Column: 30m x 0.25mm ID, 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).

Step-by-Step Methodology:

  • Preparation: Dilute the this compound standard to 10 µg/mL in Dichloromethane (DCM) or n-Hexane.

  • Acquisition:

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 100 – 200 (Focus on the molecular ion cluster).

    • Scan Rate: >3 scans/sec to define the peak shape.

  • Data Analysis:

    • Extract the mass spectrum at the apex of the chromatographic peak.

    • Normalize the intensity of the base peak (m/z 152 for d10).

    • Check for the presence of m/z 142 (Native d0) and m/z 151 (d9).

Acceptance Criteria (Example):

Ion (m/z)IdentityAcceptance Threshold (Relative Abundance)
152 d10 (Target) 100% (Base Peak)
151d9< 2.0%
142d0 (Native)< 0.5% (Critical for trace analysis)

Technical Insight: The presence of m/z 142 is the "fatal flaw" in a standard. Even 1% of d0 can invalidate trace-level environmental data (e.g., EPA Method 8270E).

Protocol B: Proton NMR ( H-NMR) for Residual Protium

While MS sees mass, NMR sees hydrogen. A perfect d10 standard is "NMR silent" in the standard 1-Methylnaphthalene regions.

Methodology:

  • Solvent: Dissolve ~10 mg of standard in CDCl

    
     (99.96% D) with 0.03% TMS.
    
  • Acquisition: Run a standard proton sequence (16-32 scans).

  • Analysis:

    • Aromatic Region (7.0 - 8.0 ppm): Inspect for residual signals. These represent aromatic protons not exchanged (d9, d8 species).

    • Methyl Region (~2.6 ppm): Inspect for a residual singlet. This indicates incomplete methylation or exchange on the alkyl group.

  • Calculation: Integration of residual peaks against an internal quantitative standard (e.g., Dimethyl sulfone) yields the precise Atom % D.

Visualization: Validation Workflow

The following diagram illustrates the logical flow for accepting a deuterated standard into a regulated workflow.

ValidationWorkflow Start Vendor Standard Received (this compound) Check1 Visual Inspection (Crystals/Solution Clarity) Start->Check1 Split Split Sample Check1->Split GCMS GC-MS Analysis (Isotopic Distribution) Split->GCMS Aliquot A NMR 1H-NMR Analysis (Residual Protium) Split->NMR Aliquot B Decision Data Integration GCMS->Decision m/z 142 check NMR->Decision Residual H check Fail REJECT (Contains >0.5% d0) Decision->Fail Criteria Not Met Pass APPROVE (Isotopic Purity >98%) Decision->Pass Criteria Met Storage Store at -20°C (Dark/Desiccated) Pass->Storage

Figure 1: Decision matrix for the analytical validation of deuterated internal standards.

Application Logic: The Chromatographic Isotope Effect

When using this compound, researchers often observe that the deuterated standard elutes slightly earlier than the native (d0) analyte on non-polar capillary columns (e.g., 5% phenyl). This is known as the Deuterium Isotope Effect .

Mechanism

The C-D bond is shorter and has a lower vibrational amplitude than the C-H bond. This results in a slightly smaller molar volume and lower polarizability for the deuterated molecule, reducing its interaction with the stationary phase relative to the native compound.

Implications for Data Processing
  • Retention Time Windows: Do not expect perfect co-elution. The d10 peak may shift by 0.02 – 0.10 minutes depending on the column length and temperature ramp.

  • Quantification Strategy: Use the Relative Response Factor (RRF) method.



Where:

  • 
     = Area of native analyte (m/z 142)
    
  • 
     = Concentration of Internal Standard (d10)
    
  • 
     = Area of Internal Standard (m/z 152)
    
  • 
     = Concentration of native analyte
    

Visualization: Isotope Dilution Logic

This diagram details how the validated standard is used to correct for matrix effects and recovery losses during extraction.

IDMS_Logic cluster_correction Self-Correcting Mechanism Sample Raw Sample (Unknown Conc) Mix Homogenization Sample->Mix Spike Spike with 1-MN-d10 (Known Conc) Spike->Mix Precise Addition Extract Extraction & Cleanup (Losses Occur Here) Mix->Extract Analysis GC-MS Analysis Extract->Analysis Analyte + IS co-extracted Result Quantification (Loss Corrected) Analysis->Result Ratio Calculation

Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) workflow, highlighting where the d10 standard compensates for extraction losses.

Stability and Storage

Deuterated PAHs are generally stable, but isotopic exchange can occur under specific conditions.

  • Proton Exchange: Avoid storage in protic solvents (methanol, water) with acidic or basic catalysts, which can facilitate H/D exchange over long periods.

  • Photolysis: Like all PAHs, 1-Methylnaphthalene is light-sensitive. Store in amber ampoules.

  • Temperature: Store neat standards at room temperature or refrigerated (

    
    ). Store solutions at 
    
    
    
    to prevent solvent evaporation and concentration changes.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Sigma-Aldrich (Merck). (n.d.). Isotope Dilution Mass Spectrometry (IDMS) Basics. Technical Library.

  • C/D/N Isotopes. (2024). Handling and Storage of Stable Isotopes. Technical Guide.

Technical Whitepaper: 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Isotope Dilution Strategies in Environmental Forensics and Metabolic Profiling

CAS: 38072-94-5 | Formula: C₁₁D₁₀ | Molar Mass: ~152.27 g/mol

Executive Summary

1-Methylnaphthalene-d10 (1-MN-d10) is the fully deuterated isotopologue of 1-methylnaphthalene, a bicyclic aromatic hydrocarbon ubiquitous in petrogenic contamination and biological systems. In high-precision analytical chemistry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), 1-MN-d10 serves as the "Gold Standard" Internal Standard (IS) for quantifying polycyclic aromatic hydrocarbons (PAHs).

This guide moves beyond basic product specifications to detail the mechanistic utility of 1-MN-d10. It explores its role in correcting for matrix effects via Isotope Dilution Mass Spectrometry (IDMS) and its application in probing metabolic pathways through the Kinetic Isotope Effect (KIE).

Technical Profile & Physicochemical Properties

To effectively utilize 1-MN-d10, researchers must understand how the heavy isotope substitution alters its behavior compared to the native analyte (1-Methylnaphthalene, CAS 90-12-0).

PropertyNative (1-MN)Deuterated (1-MN-d10)Impact on Analysis
Molecular Weight 142.20 g/mol 152.27 g/mol Mass Shift (+10 Da): Allows clean spectral separation in MS.
Boiling Point 240-243 °C~240 °CCo-elutes or elutes slightly earlier than native (inverse isotope effect).
Hydrophobicity (LogP) 3.87~3.85Behaves nearly identically in extraction (LLE/SPE).
C-X Bond Strength C-H (Standard)C-D (Stronger)Stability: Higher resistance to oxidative degradation.
Structural Integrity

The "d10" designation indicates the substitution of all 7 aromatic protons and all 3 aliphatic (methyl) protons with deuterium. This total substitution is critical for preventing "isotopic scrambling" (H/D exchange) during acidic extraction protocols.

Application I: Environmental Forensics (GC-MS)

The Principle of Isotope Dilution

In environmental analysis (e.g., EPA Method 8270), matrix interference often suppresses ionization or hinders extraction recovery. 1-MN-d10 is chemically equivalent to the target analyte but mass-distinct.

The Workflow Logic:

  • Spiking Pre-Extraction: 1-MN-d10 is added to the raw sample (soil/water), not the final vial. This ensures that any loss of analyte during extraction is mirrored by a loss in the IS.

  • Co-Elution: In GC, deuterated PAHs often elute fractions of a second earlier than native forms due to slightly lower Van der Waals forces (the deuterium is smaller/less polarizable than hydrogen).

  • Quantification: The ratio of the Native Area (m/z 142) to the IS Area (m/z 152) provides the concentration, mathematically canceling out recovery errors.

Experimental Protocol: Validated Quantification Workflow

Objective: Quantify 1-Methylnaphthalene in sediment using 1-MN-d10 as the Surrogate IS.

  • Standard Preparation:

    • Prepare a stock solution of 1-MN-d10 at 2,000 µg/mL in Dichloromethane (DCM).

    • Store at -20°C protected from light (PAHs are photosensitive).

  • Sample Spiking (Critical Step):

    • Weigh 30g of sediment.

    • Spike with 100 µL of IS Stock directly onto the solid matrix.

    • Wait 30 mins: Allow solvent to evaporate and IS to equilibrate with soil pores.

  • Extraction:

    • Perform Ultrasonic Extraction (EPA 3550) or Soxhlet Extraction using Acetone:Hexane (1:1).

  • Analysis (GC-MS SIM Mode):

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Ions Monitored:

      • Target: m/z 142.0 (Quant), 141.0 (Qual).

      • IS (d10): m/z 152.0 (Quant), 150.0 (Qual).

    • Dwell Time: >25ms per ion to define peak shape.

Visualization: Isotope Dilution Workflow

IDMS_Workflow cluster_logic Correction Mechanism Sample Raw Sample (Soil/Water) Spike Spike 1-MN-d10 (Internal Standard) Sample->Spike Step 1 Equilibrate Equilibration (Matrix Binding) Spike->Equilibrate Step 2 Extract Solvent Extraction (Soxhlet/Ultrasonic) Equilibrate->Extract Co-Extraction Clean Cleanup (Silica Gel/GPC) Extract->Clean Losses occur here GCMS GC-MS Analysis (SIM Mode) Clean->GCMS Data Quantification (Area Ratio 142/152) GCMS->Data Correction

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity despite extraction losses.

Application II: Metabolic Stability & Drug Development

In pharmaceutical research, 1-Methylnaphthalene serves as a model substrate for Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1). The d10 variant is crucial for studying the Kinetic Isotope Effect (KIE) .

Mechanism: The Deuterium Switch

Metabolism of 1-Methylnaphthalene typically involves hydroxylation of the methyl group to form 1-naphthylmethanol.

  • C-H Bond Cleavage: Fast.

  • C-D Bond Cleavage: Slower (due to lower zero-point energy of the C-D bond).

By comparing the reaction rate of 1-MN vs. 1-MN-d10, researchers can determine if C-H bond breaking is the Rate-Limiting Step (RLS).

  • KIE (kH/kD) > 2: Indicates the C-H bond cleavage is the rate-limiting step.

  • KIE ≈ 1: Indicates the RLS is non-chemical (e.g., substrate binding or product release).

Visualization: Metabolic Pathway & KIE

Metabolic_KIE Substrate 1-Methylnaphthalene (d0 or d10) CYP CYP450 Enzyme (Active Site) Substrate->CYP Transition Transition State [C-H vs C-D Cleavage] CYP->Transition Oxidation Product 1-Naphthylmethanol (Hydroxylated) Transition->Product k_H (Fast) k_D (Slow) Note1 Primary KIE: If kH/kD > 2, C-H break is RLS Transition->Note1

Figure 2: Metabolic oxidation pathway highlighting the Kinetic Isotope Effect at the methyl group.

Handling, Stability, and Safety

Storage Protocol
  • Temperature: Store at -20°C.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the methyl group.

  • Container: Amber glass vials with PTFE-lined caps to prevent photolysis and adsorption to plastic.

Solubility
  • Soluble in: Dichloromethane, Acetone, Benzene, Ethyl Acetate.

  • Insoluble in: Water.

  • Note: When preparing aqueous calibration curves, dissolve in methanol first, then spike into water to prevent precipitation.

References

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA SW-846. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11245, 1-Methylnaphthalene. (Used for native properties comparison). [Link]

  • Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions. Methods in Enzymology. (Foundational text for KIE protocols described in Part 4). [Link]

Methodological & Application

Application Note: High-Precision Quantitation of Alkyl-PAHs using 1-Methylnaphthalene-d10 via GC/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the application of 1-Methylnaphthalene-d10 (CAS: 38072-94-5) as an internal standard (IS) for the gas chromatography-mass spectrometry (GC/MS) analysis of polycyclic aromatic hydrocarbons (PAHs). While generic internal standards (e.g., Naphthalene-d8) are common in EPA Method 8270, the use of the specific deuterated analog this compound provides superior correction for matrix-induced signal suppression and retention time shifts, particularly in complex petrochemical and environmental matrices.

Scientific Rationale: The Isotope Dilution Advantage

In complex matrices (e.g., soil extracts, crude oil, biological tissue), external calibration often fails due to injection variability and matrix effects. The use of this compound leverages the principle of Isotope Dilution .

Mechanism of Action
  • Co-Elution: The d10-analog is chemically nearly identical to the native 1-Methylnaphthalene. They co-elute (or elute in very close proximity) from the GC column.

  • Mass Discrimination: Despite similar retention times, the Mass Spectrometer distinguishes them based on mass-to-charge ratio (

    
    ). The d10 analog has a molecular weight increase of +10 Da.
    
  • Self-Validation: Any loss of analyte during injection or ionization suppression affects the d10-standard and the native analyte equally. Therefore, the ratio of their responses remains constant, ensuring high accuracy.

Chemical Profile & Reference Data

The following parameters are critical for setting up the Selected Ion Monitoring (SIM) acquisition method.

ParameterNative Analyte (1-Methylnaphthalene)Internal Standard (this compound)
CAS Number 90-12-038072-94-5
Formula


Molecular Weight 142.20 g/mol 152.26 g/mol
Quantitation Ion (

)
142.1152.2
Qualifier Ions (

)
141, 115150, 153
Retention Time ~10.5 min (Method Dependent)~10.48 min (Slight deuterium isotope effect)

Experimental Protocol

Standard Preparation

Safety Note: PAHs are potential carcinogens. Handle in a fume hood.

  • Stock Solution: Purchase certified this compound (purity >98 atom % D). Prepare a 2,000 µg/mL stock in Dichloromethane (DCM).

  • Working Internal Standard (WIS): Dilute stock to 20 µg/mL in DCM.

  • Spiking: Add exactly 10 µL of WIS to every 1 mL of sample extract and calibration standard immediately prior to instrumental analysis. This yields a fixed concentration of 200 ng/mL (on-column) assuming no volume change.

GC/MS Instrument Parameters

This method is optimized for an Agilent 7890/5977 setup but is transferable to other quadrupole systems.

  • Inlet: Splitless mode; 280°C; Purge flow 50 mL/min at 1.0 min.

  • Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-methylpolysiloxane, e.g., DB-5ms or HP-5ms).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 10°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Source: Electron Impact (EI) at 70 eV; 230°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring).

    • Dwell time: 25-50 ms per ion.

    • Window: Centered around expected RT (approx 9.0 - 12.0 min for methylnaphthalenes).

Analytical Workflow Diagram

GCMS_Workflow Sample Sample Extract (Unknown Conc.) Vial GC Vial (Analyte + IS Mixed) Sample->Vial IS_Add Add this compound (Fixed Conc.) IS_Add->Vial GC Gas Chromatography (Separation) Vial->GC Injection (1 µL) MS Mass Spectrometry (Ionization & Detection) GC->MS Elution Data Chromatogram (m/z 142 & 152) MS->Data Signal Generation

Figure 1: Analytical workflow for Isotope Dilution GC/MS.

Data Analysis & Quantitation

Quantitation must be performed using the Internal Standard Calibration method, relying on the Relative Response Factor (RRF).

RRF Calculation

Before analyzing samples, run a 5-point calibration curve (e.g., 10, 50, 100, 200, 500 ng/mL of native analyte) while keeping the d10-IS constant (e.g., 200 ng/mL).



Where:

  • 
     = Area of the native characteristic ion (m/z 142).
    
  • 
     = Area of the internal standard characteristic ion (m/z 152).
    
  • 
     = Concentration of the native standard.
    
  • 
     = Concentration of the internal standard.
    
Sample Concentration Calculation

Once the average RRF is established (RSD < 20%), calculate the unknown concentration (


) in the sample:


Logic Flow for Quantitation

Quantitation_Logic Input Raw Data Input PeakID Peak Identification (RT & Ion Ratios) Input->PeakID Integration Integrate Areas (Native 142 & d10 152) PeakID->Integration Check QC Check: Is d10 Area within 50-200% of Cal? Integration->Check Calc Apply RRF Formula Check->Calc Pass Fail Flag for Re-analysis (Matrix Suppression) Check->Fail Fail Result Final Concentration Calc->Result

Figure 2: Decision logic for quantitative analysis and quality control.

Validation & Troubleshooting (QC)

To ensure trustworthiness, the system must be self-validating.

Deuterium Scrambling (H/D Exchange)
  • Issue: At very high injector temperatures or active sites in the liner, deuterium can exchange with hydrogen, reducing the d10 signal and creating "ghost" native peaks.

  • Diagnosis: Inject pure this compound. Monitor m/z 142. If a peak appears at the native retention time >1% of the d10 area, the system is active.

  • Solution: Replace the inlet liner (use ultra-inert deactivated liners) and trim the column.

Co-elution Interferences
  • Issue: In complex fuels, C3-naphthalenes may elute near the internal standard.

  • Validation: Ensure the ratio of m/z 152 to qualifier m/z 150 is consistent with the standard spectra. A deviation >20% indicates matrix interference on the IS channel.

References

  • United States Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. [Link]

Application Note: Precision Preparation of 1-Methylnaphthalene-d10 Standards for IDMS

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In trace organic analysis, particularly for Polycyclic Aromatic Hydrocarbons (PAHs), matrix interference and injection variability are significant sources of error. 1-Methylnaphthalene-d10 serves as a critical Internal Standard (IS) or Surrogate Standard. Its physicochemical behavior mimics native 1-Methylnaphthalene, yet its mass shift (+10 Da) allows for distinct spectral resolution.

This protocol details the preparation of gravimetrically accurate stock solutions and volumetrically precise working solutions. It is designed to comply with rigorous standards such as US EPA Method 8270E (Semivolatile Organic Compounds by GC/MS).

The Principle of Causality in Preparation
  • Why Deuterated? We use d10 to correct for extraction efficiency losses and instrument drift. The deuterium isotopes provide a chemically identical but mass-distinct reference.

  • Why Amber Glass? PAHs are photosensitive. UV exposure can cause photo-oxidation, degrading the standard concentration.

  • Why Isooctane/DCM? Solubility and volatility balance. Dichloromethane (DCM) is an excellent solvent for dissolution, while Isooctane is preferred for working solutions due to lower volatility, ensuring concentration stability.

Critical Material Attributes

Before initiating laboratory work, verify the physicochemical properties and safety data of the neat material.

Table 1: Compound Specifications & Safety
AttributeSpecification
Compound Name This compound
CAS Number 38072-94-5
Molecular Weight 152.26 g/mol
Physical State Liquid (at room temp) / Low melting solid
Solubility Soluble in Dichloromethane, Acetone, Hexane, Isooctane
Toxicity Carcinogen / Irritant . Handle in Fume Hood.
Storage < 6°C, Dark, Inert Atmosphere (Argon/Nitrogen)

Protocol A: Primary Stock Solution Preparation (1000 µg/mL)

Objective: Create a traceable "Master Stock" from neat material or high-concentration commercial reference material (CRM).

Equipment Required
  • Analytical Balance (readability 0.01 mg).

  • Class A Volumetric Flasks (10 mL, 25 mL).

  • Gas-tight Syringes (Hamilton or equivalent).

  • Solvent: Dichloromethane (DCM) or Isooctane (Pesticide Grade or higher).

Workflow Diagram: Primary Stock Generation

StockPrep Start Neat Material (Liquid/Solid) Weigh Gravimetric Weighing (Difference Method) Start->Weigh Transfer Dissolve Dissolution (DCM/Isooctane) Weigh->Dissolve Rinse Quantitative Sonicate Sonication (5 mins) Dissolve->Sonicate Ensure Homogeneity FinalVol Dilute to Volume (Class A Flask) Sonicate->FinalVol Meniscus Check Storage Aliquot & Store (-20°C, Amber) FinalVol->Storage Preservation

Figure 1: Workflow for the gravimetric preparation of the Primary Stock Solution.

Step-by-Step Methodology
  • Tare and Weigh: Place a 10 mL Class A volumetric flask on the analytical balance and tare it.

  • Transfer (The "Difference" Technique):

    • Since 1-Methylnaphthalene is a liquid/low-melting solid, do not weigh onto a spatula.

    • Use a microsyringe. Draw up approximately 10 µL (density ~1.0 g/mL, so ~10 mg).

    • Weigh the full syringe. Record Mass (

      
      ).
      
    • Dispense contents into the flask (pre-filled with ~2 mL solvent).

    • Weigh the empty syringe. Record Mass (

      
      ).
      
    • Mass Transferred (

      
      )  = 
      
      
      
      .
  • Dissolution: Fill the flask to approx. 80% volume with Dichloromethane (DCM).

  • Homogenization: Sonicate for 5 minutes. Although soluble, this ensures no micro-droplets adhere to the glass walls.

  • Final Volume: Allow the solution to equilibrate to room temperature (20°C). Dilute to the mark with DCM. Cap and invert 10 times.

  • Calculation:

    
    
    

Protocol B: Working Standard Preparation (Serial Dilution)

Objective: Create a 10 µg/mL working solution for spiking samples. Context: Direct dilution from 1000 µg/mL to 10 µg/mL requires a 1:100 dilution. Doing this in one step (e.g., 100 µL into 10 mL) is acceptable, but a two-step serial dilution reduces pipetting error.

Table 2: Dilution Scheme (Target: 10 µg/mL in Isooctane)
StepSource SolutionVolume Transfer (

)
DiluentFinal Volume (

)
Final Conc (

)
1 Primary Stock (1000 µg/mL)1.0 mLIsooctane10 mL100 µg/mL (Intermediate)
2 Intermediate (100 µg/mL)1.0 mLIsooctane10 mL10 µg/mL (Working)

Note: Isooctane is used here as the final solvent to minimize evaporation during autosampler sequences.

Procedure
  • Conditioning: Rinse a 1000 µL gas-tight syringe with Isooctane 3 times.

  • Transfer 1: Withdraw 1.0 mL of Primary Stock. Dispense into a 10 mL Class A flask.

  • Dilute: Fill to mark with Isooctane. Invert. (This is the Intermediate).

  • Transfer 2: Using a fresh/cleaned syringe, withdraw 1.0 mL of Intermediate. Dispense into a second 10 mL flask.

  • Finalize: Fill to mark with Isooctane. This is the Working Solution .

Quality Assurance: The Self-Validating System

A protocol is only as good as its verification. You must validate the stock before using it for critical sample analysis.

Validation Logic Tree

QC_Logic Analyze Inject Working Sol. (GC-MS SIM Mode) CheckRT Check Retention Time (vs Native) Analyze->CheckRT CheckIons Check Ions (m/z 152 vs 142) CheckRT->CheckIons Decision Isotopic Purity > 99%? CheckIons->Decision Pass VALIDATED Release for Use Decision->Pass Yes Fail REJECT Check Contamination Decision->Fail No

Figure 2: Quality Control Decision Tree for validating the prepared standard.

Acceptance Criteria
  • Retention Time: The d10 analog usually elutes slightly earlier than the native 1-Methylnaphthalene due to the deuterium isotope effect (slightly lower boiling point/polarity interaction). The shift should be consistent (typically < 0.1 min difference).

  • Mass Spectrum:

    • Native: Base peak m/z 142.

    • d10-Analog: Base peak m/z 152.

    • Crosstalk: The m/z 142 signal in the d10 standard must be < 0.5% of the m/z 152 signal to ensure isotopic purity.

Storage and Stability

PAHs are stable if handled correctly, but "concentration creep" due to solvent evaporation is the #1 failure mode.

  • Primary Stock: Store at -20°C in amber vials with PTFE-lined screw caps. Wrap the cap in Parafilm to retard evaporation. Shelf life: 1 year.

  • Working Solution: Store at 4°C. Shelf life: 1-3 months.

  • Monitoring: Weigh the storage vial before putting it in the freezer. Weigh it again before the next use. If mass loss > 5%, discard and remake.

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC: U.S. Environmental Protection Agency.

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Sigma-Aldrich. Safety Data Sheet (SDS) for this compound.

Application Note: Optimization of 1-Methylnaphthalene-d10 Concentration for PAH Analysis in Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 1-Methylnaphthalene-d10 as an Internal Standard (IS) or Surrogate Standard (SS) for the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in complex soil matrices. While standard EPA methods provide broad guidelines, the specific optimization of this compound is critical due to its volatility and its role in quantifying alkylated PAHs—a growing requirement in environmental forensics and petrochemical remediation. This guide provides calculated concentration protocols, extraction workflows, and troubleshooting mechanisms to ensure data integrity.

Technical Introduction: The Role of this compound

In the analysis of soil for PAHs, this compound serves two distinct potential functions, each requiring different concentration strategies:

  • Surrogate Standard (SS): Added to the soil prior to extraction to monitor extraction efficiency and matrix effects.

  • Internal Standard (IS): Added to the extract immediately prior to injection to correct for instrument drift and injection variability.

Why this compound? Standard PAH mixes often rely on Naphthalene-d8 or Acenaphthene-d10. However, for the analysis of alkylated PAHs (e.g., C1-C4 naphthalenes), this compound provides a closer retention time match and similar ionization response to the target analytes than the non-alkylated deuterated analogs. This results in higher accuracy when using Isotope Dilution Mass Spectrometry (IDMS).

Critical Physicochemical Challenges
  • Volatility: With a boiling point of ~240-243°C, it is susceptible to losses during the solvent concentration (nitrogen blowdown) step.

  • Co-elution: In complex hydrocarbon backgrounds (e.g., diesel spills), the d10 isotope must be chromatographically resolved from high-concentration native alkanes.

Strategic Concentration Determination

The concentration of this compound must be optimized to fall within the linear dynamic range of the detector (MSD) while being high enough to remain distinct from baseline noise in dirty matrices.

The "Mid-Point" Rule

For robust quantification, the concentration of the deuterated standard in the final extract should approximate the mid-point of the calibration curve.

  • Typical Calibration Range: 1.0 µg/mL to 100 µg/mL (ppm).

  • Target IS Concentration: 20 µg/mL to 40 µg/mL.

Calculation of Spiking Mass

To achieve the target concentration, the initial spike into the soil must account for the final extract volume.

Scenario:

  • Soil Sample Mass: 30 g

  • Final Extract Volume: 1.0 mL

  • Target Final Concentration: 40 µg/mL (ppm)



Therefore, you must spike 40 µg of this compound onto the 30 g soil sample.

Spiking Solution Preparation

Do not spike pure neat standard directly onto soil; homogeneity will be poor.

  • Working Solution: Prepare a 200 µg/mL solution in Acetone or Dichloromethane (DCM).

  • Spike Volume: Add 200 µL of the Working Solution to the 30 g soil sample.

    • 
      .
      
Table 1: Recommended Concentration Matrix
ParameterTrace Analysis (Low Level)Contaminated Site (High Level)
Target Detection Limit < 10 µg/kg> 100 µg/kg
Calibration Range 0.1 – 10 µg/mL5 – 200 µg/mL
Target IS Final Conc. 2.0 µg/mL 40.0 µg/mL
Spike Mass (per 30g soil) 2.0 µg40.0 µg
Detector Voltage SIM Mode (High Gain)Scan Mode (Normal)

Experimental Protocol: Extraction & Analysis

This protocol integrates EPA Method 3546 (Microwave Extraction) with EPA Method 8270E (GC-MS), optimized for volatile retention.

Phase 1: Sample Preparation & Spiking
  • Homogenization: Decant water from soil; mix solid phase thoroughly. Discard rocks/debris.

  • Weighing: Weigh 30 g (± 0.1 g) of soil into a microwave extraction vessel.

  • Drying: Add 30 g of anhydrous Sodium Sulfate (

    
    ) and mix until a free-flowing powder is obtained. This binds moisture that interferes with extraction.
    
  • Spiking (CRITICAL):

    • Using a gas-tight syringe, inject the calculated This compound working solution directly into the soil/sulfate mix.

    • Expert Tip: Inject below the surface of the soil to prevent immediate volatilization.

  • Equilibration: Allow to stand for 15 minutes.

Phase 2: Microwave Extraction (EPA 3546)
  • Solvent Addition: Add 25 mL of 1:1 Acetone:Hexane or 1:1 Acetone:DCM.

  • Extraction Parameters:

    • Temperature: 115°C

    • Ramp Time: 10 min

    • Hold Time: 15 min

  • Cooling: Allow vessels to cool to room temperature before opening (prevents loss of volatiles).

Phase 3: Concentration (The Danger Zone)

Loss of this compound most frequently occurs here.

  • Filter extract through glass wool.

  • Apparatus: Kuderna-Danish (K-D) concentrator or Automated Evaporator (e.g., TurboVap).

  • Protocol:

    • Bath Temperature: < 45°C (Strict limit).

    • Nitrogen Flow: Gentle vortex; do not splash.

    • Stop Point: Evaporate to exactly 1.0 mL. DO NOT GO TO DRYNESS. Going to dryness will result in >80% loss of this compound.

Phase 4: GC-MS Analysis
  • Column: 30m x 0.25mm ID x 0.25µm film (5% Phenyl-methylpolysiloxane, e.g., DB-5ms).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless, 280°C.

  • Oven Program:

    • 40°C hold for 1 min.

    • Rise 10°C/min to 320°C.

  • SIM Parameters (for this compound):

    • Primary Ion: 150 m/z

    • Secondary Ions: 151, 122 m/z

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow for the analysis, highlighting where errors in concentration or handling typically occur.

G Start Soil Sample (30g) Drying Drying: Add Na2SO4 (Remove Moisture) Start->Drying Spike Spike this compound (Target: 40 µg total) Drying->Spike Homogenize Extract Microwave Extraction (1:1 Acetone:Hexane) Spike->Extract Equilibrate 15m Concentrate Concentration (N2 Blowdown) CRITICAL: Do not dry! Extract->Concentrate Analysis GC-MS Analysis (SIM Mode: m/z 150) Concentrate->Analysis QC_Check Recovery Check (Limits: 50-120%) Analysis->QC_Check Report Final Data Report QC_Check->Report Pass Troubleshoot Check Evaporation Step (Volatility Loss) QC_Check->Troubleshoot Fail (<50%)

Figure 1: Analytical workflow emphasizing the critical spiking and concentration steps to preserve this compound.

Quality Assurance & Troubleshooting

Acceptance Criteria

According to EPA 8270E, the recovery of the surrogate (if used as such) must fall within established control limits.

  • Standard Limits: 40% – 120% (Soil matrices are difficult).

  • Internal Standard Criteria: The response (peak area) in the sample must be within -50% to +100% of the response in the active calibration standard.

Troubleshooting Low Recovery

If this compound recovery is consistently low (<40%), follow this logic:

  • Check Evaporation (Most Likely): If heavier PAHs (e.g., Benzo[a]pyrene) have good recovery but this compound is low, the nitrogen blowdown is too aggressive or the water bath is too hot.

  • Check Moisture: If the soil was wet and

    
     was insufficient, the extraction efficiency of non-polar solvents drops significantly.
    
  • Matrix Interference: High levels of aliphatic hydrocarbons can suppress the MS signal. Switch to SIM (Selected Ion Monitoring) mode targeting m/z 150 to improve Signal-to-Noise (S/N).

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • US EPA. (2007). Method 3546: Microwave Extraction. SW-846 Update IV. [Link]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds, 35(2-4), 330-354. (Context on alkylated PAH analysis). [Link]

Application Note: Optimization of EPA Method 8270D Using 1-Methylnaphthalene-d10 as a Targeted Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EPA Method 8270D is the industry standard for the analysis of semivolatile organic compounds (SVOCs). While the method prescribes a standard six-component Internal Standard (ISTD) mix, complex matrices—particularly those containing fuel hydrocarbons or alkylated Polycyclic Aromatic Hydrocarbons (PAHs)—often exhibit matrix effects that the standard Naphthalene-d8 or Acenaphthene-d10 cannot adequately correct due to retention time (RT) drift or ionization suppression.

This application note details the protocol for integrating 1-Methylnaphthalene-d10 as a supplemental or replacement Internal Standard. This isotopologue provides superior retention time locking and quantitation accuracy for 1-methylnaphthalene, 2-methylnaphthalene, and biphenyl, significantly reducing "E-flagged" data and re-extraction rates in complex soil and sediment matrices.

Technical Rationale: The Case for this compound

The Limitations of Standard ISTDs

In the standard EPA 8270D protocol, Naphthalene-d8 (RT ~5-6 min) and Acenaphthene-d10 (RT ~9-10 min) are used to quantify early-eluting PAHs. However, a "dead zone" often exists between these two markers. Analytes eluting in this gap, such as the methylnaphthalenes, often experience matrix interferences (e.g., from fuel patterns) that affect the analyte differently than the distal ISTDs.

The Deuterated Solution

This compound serves as a "near-perfect" chemical mimic for alkylated naphthalenes.

  • Boiling Point Match: It co-elutes or elutes in immediate proximity to the target analytes.

  • Ionization Energy: It shares similar ionization potential, meaning matrix suppression affects the ISTD and the Target equally, allowing for accurate mathematical correction.

Compound Specifications
PropertySpecification
Compound Name This compound
CAS Number 38072-94-5
Chemical Formula

Molecular Weight 152.26 g/mol
Quantitation Ion (

)
152
Secondary Ions (

)
153, 150
Purity Requirement

atom D

Experimental Protocol

Reagents and Standards Preparation

Objective: Prepare a working Internal Standard solution at a concentration that yields approximately the same detector response as a 20-50 µg/mL target analyte.

  • Stock Solution: Obtain this compound as a certified reference material (CRM), typically at 1,000 µg/mL or 2,000 µg/mL in Dichloromethane (DCM) or Methyl tert-butyl ether (MtBE).

  • Working ISTD Mix:

    • Combine this compound with the standard EPA 8270 ISTD mix (1,4-Dichlorobenzene-d4, Naphthalene-d8, etc.).

    • Target Concentration: Dilute to 4,000 µg/mL (if using 10 µL injection) or 20 µg/mL (for direct on-column calculation) depending on the lab's specific SOP for final extract volume.

    • Note: The final concentration in the extract injected into the GC should be 20 µg/mL (ppm).

GC-MS Instrumentation Parameters

The following parameters are optimized for an Agilent 7890/5977 or equivalent system, utilizing a standard 5% phenyl-methylpolysiloxane column.

ParameterSettingRationale
Column DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm)Standard phase for SVOC separation.
Inlet Temperature 270°CEnsures volatilization of heavy PAHs.
Injection Mode Pulsed Splitless (Pulse: 25 psi for 0.5 min)Maximizes transfer of active analytes onto the column.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Maintains separation efficiency during temperature ramp.
Oven Program 40°C (1 min)

10°C/min

310°C (3 min)
Standard 8270 ramp; adjust hold times for resolution.
Transfer Line 280°CPrevents cold-spot condensation.
Source Temp 230°C (Inert Source)High enough to prevent fouling, low enough to preserve sensitivity.
Mass Spectrometry Acquisition (SIM/Scan)

For high-sensitivity applications (e.g., risk-based screening levels), operate in SIM/Scan mode.

  • Scan Range: 35–500 amu.

  • SIM Group (Window ~6.0 to 8.5 min):

    • Target: 1-Methylnaphthalene (

      
       142), 2-Methylnaphthalene (
      
      
      
      142).
    • ISTD: this compound (

      
      152 ).
      
    • Dwell Time: 25–50 ms per ion.

Analytical Workflow & Logic

The following diagram illustrates the decision process for validating the Internal Standard performance within a sample batch.

ISTD_Workflow cluster_QC QC Validation Loop Start Sample Extraction (Method 3546/3550) Add_ISTD Add ISTD Mix (Incl. 1-MeNaph-d10) Start->Add_ISTD GC_Inject GC-MS Injection Add_ISTD->GC_Inject Data_Acq Data Acquisition (Scan/SIM) GC_Inject->Data_Acq Eval_RT Evaluate Retention Time (RT Window ±0.5 min) Data_Acq->Eval_RT Eval_Area Evaluate Area Counts (-50% to +100% of CCV) Eval_RT->Eval_Area Decision Does ISTD Pass? Eval_Area->Decision Calc_Conc Calculate Concentration (Relative Response Factor) Decision->Calc_Conc YES Flag_Data Flag Data / Re-Analyze Decision->Flag_Data NO

Figure 1: Step-by-step logic flow for Internal Standard validation under EPA 8270D protocols.

Quality Assurance & Self-Validating Systems

To ensure the trustworthiness of the data, the this compound must act as a self-validating check on the system's integrity.

The Relative Response Factor (RRF)

Before analyzing samples, you must establish the RRF in the Initial Calibration (ICAL).



  • 
     = Area of the characteristic ion for the compound to be measured (e.g., 2-Methylnaphthalene, 
    
    
    
    142).
  • 
     = Area of the characteristic ion for the internal standard (this compound, 
    
    
    
    152).
  • 
     = Concentration of the internal standard.
    
  • 
     = Concentration of the compound to be measured.
    

Validation Rule: The Relative Standard Deviation (RSD) of the RRFs over the calibration curve must be


 (or correlation coefficient 

).
The "Area Count" Rule (Self-Validation)

For every field sample, the area count of the this compound peak (


 152) must be compared to the area count of the mid-point standard in the Continuing Calibration Verification (CCV).
  • Acceptance Criteria:

    
     to 
    
    
    
    of the CCV area.
  • Interpretation:

    • Low Recovery (<50%): Indicates matrix suppression, injection port leak, or viscosity differences. Action: Re-inject. If failure persists, perform dilution.

    • High Recovery (>100%): Indicates co-eluting interference or solvent evaporation in the vial. Action: Check chromatogram for interference on m/z 152.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Shift in RT > 0.5 min Column maintenance required (cutting guard) or carrier gas flow instability.Update RT in method based on CCV. Check flow controller.
Low Response (m/z 152) Active sites in the inlet liner absorbing PAHs.Replace inlet liner with deactivated glass wool liner.
High Background m/z 152 Contaminated source or column bleed (unlikely for 152, but possible).Bake out column at 320°C for 20 mins. Clean MS source.
Peak Tailing Column overload or activity.Check split ratio. Ensure column cut is clean (ceramic wafer).

References

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update V.

  • U.S. Environmental Protection Agency. (2007). Method 8000C: Determinative Chromatographic Separations. SW-846 Update IV.

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library - this compound.

Application Note: High-Precision Quantification of Alkylated PAHs Using 1-Methylnaphthalene-d10 by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Polycyclic Aromatic Hydrocarbons (PAHs), specifically targeting 1-Methylnaphthalene and 2-Methylnaphthalene , using 1-Methylnaphthalene-d10 as the Internal Standard (IS).

While standard EPA methods often utilize Naphthalene-d8, this guide advocates for this compound when analyzing petrogenic (oil-derived) samples. The d10 analog provides superior retention time locking and ionization matching for alkylated naphthalenes, significantly reducing bias caused by matrix interference and volatility losses during injection.

Introduction & Scientific Rationale

The Challenge of Alkylated PAHs

Polycyclic Aromatic Hydrocarbons are ubiquitous environmental pollutants. However, in petrogenic contamination (e.g., crude oil spills), alkylated PAHs (C1-C4 naphthalenes) often outnumber their parent compounds.

Standard protocols (like EPA 8270E) often group alkylated PAHs or quantify them using the parent deuterated standard (Naphthalene-d8). This leads to quantification errors because:

  • Volatility Mismatch: Methylnaphthalenes are less volatile than Naphthalene.

  • Discrimination: In splitless injections, the liner residence time differs, leading to "mass discrimination."

The Solution: this compound

By using the isotopically labeled analog of the methylated species, we achieve isotopic dilution .

  • Mechanism: The d10 analog co-elutes (or elutes in immediate proximity) with the target 1-Methylnaphthalene and 2-Methylnaphthalene.

  • Benefit: Any suppression of the signal in the ion source affects the target and the IS equally, mathematically cancelling out the error during the Relative Response Factor (RRF) calculation.

Materials and Instrumentation

Reagents
  • Target Analytes: 1-Methylnaphthalene, 2-Methylnaphthalene (analytical grade >98%).

  • Internal Standard: this compound (Isotopic purity >98 atom % D).

  • Solvent: Dichloromethane (DCM) or n-Hexane (Pesticide residue grade).

GC-MS Configuration
  • System: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

  • Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl-arylene phase, e.g., DB-5MS or ZB-5MS).

  • Inlet: Split/Splitless (operated in Splitless mode), 280°C.

  • Liner: Deactivated single taper with glass wool (to promote volatilization of semi-volatiles).

Experimental Protocol

Standard Preparation

Stock Solution A (Targets): Prepare 1000 µg/mL of 1-Methylnaphthalene and 2-Methylnaphthalene in DCM. Stock Solution B (IS): Prepare 1000 µg/mL of this compound in DCM.

Calibration Curve Construction: Prepare 5 calibration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Critical Step: Maintain the Internal Standard concentration constant across all levels (e.g., 10 µg/mL).

Instrument Parameters (SIM Mode)

To ensure maximum sensitivity and selectivity, operate the MS in Selected Ion Monitoring (SIM) mode.

CompoundRetention Time (min)*Quant Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Naphthalene-d8 (Ref) 5.8013668108
This compound 7.45 152 150 122
2-Methylnaphthalene7.42142141115
1-Methylnaphthalene7.55142141115

*Retention times are approximate and dependent on column flow/ramp.

Oven Ramp:

  • Hold at 60°C for 2 min.

  • Ramp 20°C/min to 200°C.

  • Ramp 5°C/min to 300°C.

  • Hold 5 min.

Workflow Diagram

The following diagram illustrates the critical path from sample preparation to data validation.

PAH_Workflow cluster_qc Quality Control Loop Sample Sample Extraction (DCM/Hexane) Cleanup Silica Gel Cleanup (Remove lipids) Sample->Cleanup IS_Add Add IS: This compound Cleanup->IS_Add Pre-Vialing GC_Inj GC Injection (Splitless, 280°C) IS_Add->GC_Inj MS_Det MS Detection (SIM: m/z 142, 152) GC_Inj->MS_Det Data_Proc Quantification (RRF Calculation) MS_Det->Data_Proc Data_Proc->IS_Add If RRF Deviation > 20%

Caption: Analytical workflow for PAH quantification highlighting the critical insertion point of the Internal Standard prior to injection.

Data Analysis & Validation

Relative Response Factor (RRF) Calculation

Quantification must be performed using the RRF method, not external calibration, to utilize the self-correcting properties of the IS.



Where:

  • 
     = Area of the characteristic ion for the analyte (m/z 142).
    
  • 
     = Area of the characteristic ion for the IS (m/z 152).
    
  • 
     = Concentration of the Internal Standard.
    
  • 
     = Concentration of the analyte.
    
Concentration Calculation

Once the average RRF is established from the calibration curve:



Quality Control Criteria

To ensure data trustworthiness (Trustworthiness in E-E-A-T):

  • IS Recovery: The area count of this compound in samples must be within 50-150% of the area count in the mid-point calibration standard.

  • RRF Linearity: The Relative Standard Deviation (RSD) of the RRFs across the calibration curve must be

    
     (referencing EPA 8270E criteria).
    
  • Retention Time Shift: Must be within

    
     minutes of the calibration standard.
    

Mechanistic Logic: Why This Works

The following diagram explains the "Self-Validating" nature of using an isotopically labeled internal standard.

IS_Logic cluster_analytes Analyte Behavior Matrix Matrix Interference / Injection Error Target Target: 1-Methylnaphthalene (Signal Suppressed) Matrix->Target Affects IS IS: this compound (Signal Suppressed) Matrix->IS Affects Identically Ratio Ratio Calculation (Target Area / IS Area) Target->Ratio IS->Ratio Result Corrected Concentration (Error Cancelled) Ratio->Result Normalization

Caption: The mechanism of Internal Standard correction. Because the IS and Target share physical properties, errors affect both equally and are cancelled out in the ratio.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low IS Response Moisture in the extractDry extract with Sodium Sulfate (

).
Co-elution with Matrix Complex hydrocarbon backgroundPerform Silica Gel cleanup (EPA Method 3630C).
Tailing Peaks Active sites in liner/columnReplace inlet liner; trim 10cm from column guard.
m/z 152 Interference High concentration of AcenaphtheneCheck resolution; Acenaphthene (MW 154) is distinct, but check for fragmentation overlap.

References

  • United States Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Naphthalenemethanol, alpha-methyl- (related spectral data for methylnaphthalenes). NIST Chemistry WebBook, SRD 69. [Link]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. [Link]

Application Note: Precision Analysis of 1-Methylnaphthalene-d10 via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for Internal Standard Verification in Complex Matrices

Abstract

1-Methylnaphthalene-d10 is a critical deuterated internal standard (IS) used in the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) and alkyl-PAHs. Its accurate analysis is paramount for normalizing matrix effects and injection variability in environmental and pharmaceutical workflows. This guide provides a high-fidelity protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound, focusing on the resolution of structural isomers and optimizing mass spectral sensitivity.

Introduction & Scientific Rationale

In trace analysis, the reliability of quantitation is directly tied to the behavior of the internal standard. This compound (


) serves as an ideal surrogate for alkyl-naphthalenes due to its identical chemical behavior but distinct mass spectral signature.
Critical Analytical Challenges
  • Isomeric Resolution: The primary challenge is chromatographically separating 1-Methylnaphthalene from its isomer, 2-Methylnaphthalene. While the d10-analog is detected by mass, the chromatographic conditions must be validated using native standards to ensure the method can distinguish these isomers in the target analytes.

  • Deuterium Scrambling: Minimizing high-energy active sites in the inlet is crucial to prevent H/D exchange, although aromatic deuteriums are generally robust.

  • Quadrupole Optimization: Selection of the correct quantification ion (

    
     152) versus interfering matrix ions.
    

Instrumentation & Materials

Chromatographic System
  • GC System: Agilent 7890B / 8890 or equivalent.

  • Detector: Single Quadrupole MS (e.g., Agilent 5977) with Inert Ion Source.

  • Autosampler: Required for precision (<1% RSD).

Column Selection Logic

A low-polarity, 5% phenyl-arylene phase is selected for its robustness and ability to separate aromatic isomers based on boiling point and slight polarity differences.

  • Column: Rxi-5Sil MS or DB-5ms UI.

  • Dimensions:

    
    .
    
  • Rationale: The 0.25µm film thickness offers the best compromise between resolution of volatiles (naphthalene) and elution time of semi-volatiles (benzo[a]pyrene), making it versatile for full PAH suites.

Standards
  • Target: this compound (CAS: 38072-94-5).

  • Purity:

    
     atom % D.
    
  • Resolution Check Standard: Mixture containing native Naphthalene, 2-Methylnaphthalene, and 1-Methylnaphthalene.

Experimental Protocol

Inlet Parameters (The Injection)

The injection technique is optimized for trace analysis (ppb levels).

ParameterSettingTechnical Rationale
Mode SplitlessMaximizes analyte transfer to column for trace sensitivity.
Inlet Temp 280°CEnsures rapid volatilization of PAHs without thermal degradation.
Purge Flow 50 mL/min @ 0.75 minSweeps residual solvent to prevent tailing; timing is critical.
Liner Ultra Inert, Single Taper with WoolWool promotes mixing and vaporization; "Ultra Inert" prevents adsorption.
Carrier Gas Dynamics
  • Gas: Helium (99.999%).

  • Control Mode: Constant Flow.

  • Flow Rate:

    
    .
    
    • Note: A slightly higher flow (1.2 vs 1.0) improves the peak shape of later-eluting PAHs if analyzing a full suite, without significantly compromising the resolution of methylnaphthalenes.

Temperature Program (The Separation)

This profile is engineered to maximize the separation between the 2-methyl and 1-methyl isomers.

StageRate (°C/min)Value (°C)Hold Time (min)Purpose
Initial -601.0Solvent focusing.
Ramp 1 152000Rapid transit to elution zone.
Ramp 2 42200Critical Zone: Slow ramp to resolve isomers.
Ramp 3 203203.0Column bake-out.
Mass Spectrometry Parameters

Detection is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

  • Source Temp: 280°C (High temp reduces peak tailing for PAHs).

  • Quad Temp: 150°C.

  • Solvent Delay: 3.5 min (Must be adjusted based on solvent retention).

  • Dwell Time: 25-50 ms per ion.

Target Ions for this compound:

  • Quantification Ion (Target):

    
    152.2  (Molecular Ion 
    
    
    
    ).
  • Qualifier Ion 1:

    
    150.1  (
    
    
    
    or similar fragmentation).
  • Qualifier Ion 2:

    
    122.1  (Corresponding to 
    
    
    
    ).

Method Optimization & Logic Flow

The following diagram illustrates the decision-making process for optimizing the resolution between the critical isomers (2-Methyl vs 1-Methyl) and ensuring system readiness.

G Start Start System Suitability InjectStd Inject Resolution Std (2-Me & 1-Me Naphthalene) Start->InjectStd CalcRes Calculate Resolution (Rs) InjectStd->CalcRes Decision Is Rs > 1.2? CalcRes->Decision Pass System Ready Proceed to d10 Analysis Decision->Pass Yes Fail Optimization Required Decision->Fail No Action1 Decrease Ramp Rate (e.g., 4°C -> 2°C/min) Fail->Action1 Action2 Check Flow Rate (Optimize Linear Velocity) Fail->Action2 Action1->InjectStd Action2->InjectStd

Figure 1: System Suitability Decision Tree for Methylnaphthalene Isomer Resolution.

Data Analysis & Quality Control

Identification Criteria

To confirm the detection of this compound, the following criteria must be met:

  • Retention Time (RT): Must be within

    
     min of the calibration standard.
    
    • Note: Deuterated analogs often elute slightly earlier than their native counterparts due to the deuterium isotope effect (slightly lower volatility/interaction). Expect d10 to elute ~0.02-0.05 min before native 1-Methylnaphthalene.

  • Ion Ratios: The abundance ratio of Qualifier/Target ions (e.g., 122/152) must be within

    
     of the reference standard.
    
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or column inlet.Replace liner with Ultra Inert type; trim 10cm from column head.
Low Response (m/z 152) Source contamination or incorrect tuning.Clean ion source; perform PFTBA autotune; verify SIM window.
Co-elution Ramp rate too fast in critical zone.Slow down the temperature ramp between 150°C and 230°C.

Analytical Workflow Visualization

The following diagram outlines the complete workflow from sample preparation to data reporting, emphasizing the internal standard addition point.

Workflow Sample Raw Sample IS_Add Add 1-Me-Naph-d10 (Internal Standard) Sample->IS_Add Pre-Extraction Extract Extraction (LLE / SPE) IS_Add->Extract Concentrate Concentration (N2 Blowdown) Extract->Concentrate GC_Inj GC Injection (Splitless) Concentrate->GC_Inj Separation GC Separation (Rxi-5Sil MS) GC_Inj->Separation Detection MS Detection (SIM m/z 152) Separation->Detection Data Quantitation (Ratio: Native/d10) Detection->Data

Figure 2: Analytical Workflow emphasizing Pre-Extraction Internal Standard Addition.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • Restek Corporation. (2020). Optimizing PAH Analysis by GC-MS: Choosing the Right Column and Conditions. Application Note. [Link]

  • Agilent Technologies. (2015). Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using the Agilent 5977A Series GC/MSD. Application Note 5991-6286EN. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 1-Methylnaphthalene. NIST Chemistry WebBook, SRD 69. [Link]

Application Note: Optimized Mass Spectrometry Detection of 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the detection and quantification of 1-Methylnaphthalene-d10 (CAS: 38072-94-5). This fully deuterated polycyclic aromatic hydrocarbon (PAH) serves as a critical Internal Standard (IS) or Surrogate Standard in the analysis of environmental, petrochemical, and toxicological samples.

The Mechanism of Isotope Dilution

The use of this compound relies on Isotope Dilution Mass Spectrometry (IDMS) . Because the deuterated analog shares nearly identical physicochemical properties (solubility, volatility, retention time) with the target analyte (1-Methylnaphthalene) but possesses a distinct mass signature (


 152 vs. 142), it allows for:
  • Correction of Matrix Effects: Ion suppression or enhancement affects both the target and the d10-analog equally.

  • Recovery Normalization: Losses during extraction (LLE/SPE) are mathematically nullified by the ratio of the target to the IS.

Physicochemical Profile & Target Analyte Data

Understanding the molecule's stability and volatility is prerequisite to selecting GC parameters.

PropertyValueNotes
Compound Name This compoundPerdeuterated analog
Chemical Formula

Molecular Weight 152.26 g/mol Shift of +10 Da from native (

)
Boiling Point ~240–243 °CElutes in the semi-volatile range
Polarity Non-polarRequires 5% Phenyl-methylpolysiloxane columns
CAS Number 38072-94-5

Instrumentation & Chromatographic Conditions

The following protocol is optimized for high-resolution separation of PAHs, preventing co-elution with naphthalene or 2-methylnaphthalene isomers.

Gas Chromatography (GC) Parameters
  • System: Agilent 7890/8890 or equivalent.

  • Column: DB-5ms UI (Ultra Inert), 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness.
    • Rationale: The "ms" grade reduces column bleed at high temperatures, critical for trace detection of PAHs.

  • Carrier Gas: Helium (99.999%) @ 1.2 mL/min (Constant Flow).

  • Inlet Configuration: Split/Splitless.

    • Mode: Pulsed Splitless (Pulse pressure: 25 psi for 0.5 min).

    • Temperature: 280 °C.

    • Rationale: Pulsed injection maximizes transfer of semi-volatiles onto the column before the solvent vent opens.

Oven Temperature Program:

  • Initial: 60 °C (Hold 1.0 min) — Solvent focusing.

  • Ramp 1: 40 °C/min to 120 °C.

  • Ramp 2: 10 °C/min to 300 °C (Hold 3.0 min).

    • Total Run Time: ~23 minutes.

Mass Spectrometry (MS) Parameters
  • Source: Electron Ionization (EI).

  • Electron Energy: 70 eV (Standard).

  • Source Temperature: 280 °C.

    • Expert Note: PAHs are thermally stable. A hotter source prevents condensation and reduces peak tailing for heavier PAHs in the mix.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 300 °C.

  • Solvent Delay: 3.5 minutes (Must be adjusted based on solvent retention).

MS Acquisition Strategy: SIM vs. Scan

For quantitative applications, Selected Ion Monitoring (SIM) is mandatory to achieve low detection limits (ppb/ppt levels). Full Scan is used only for qualitative library matching.

SIM Parameters for this compound

The mass spectrum of this compound is dominated by the molecular ion due to the stability of the aromatic ring system.

Ion Typem/z ValueDwell Time (ms)Purpose
Target (Quant) Ion 152.2 50Primary quantification peak (Molecular Ion

).
Qualifier Ion 1 153.250Isotope confirmation (

).
Qualifier Ion 2 150.150Loss of

/ Fragmentation check.
Qualifier Ion 3 124.150Ring fragmentation (Characteristic).

Note: The native 1-Methylnaphthalene uses Quant Ion 142.0. Ensure the resolution of the quadrupole is set to "Unit" to prevent cross-talk between the native (142) and deuterated (152) channels.

Experimental Protocol: Step-by-Step

Phase 1: Standard Preparation
  • Stock Solution: Purchase certified reference material (CRM) of this compound (e.g., 1000 µg/mL in Dichloromethane).

  • Working Internal Standard (WIS): Dilute stock to 10 µg/mL in Acetone or Ethyl Acetate.

  • Spiking: Add exactly 10 µL of WIS to every 1 mL of sample extract prior to injection. Final concentration on-column = 100 ng/mL (assuming 100% recovery).

Phase 2: Sample Extraction (Liquid-Liquid Example)
  • Adjust aqueous sample pH to < 2 (if following EPA 8270 for semi-volatiles).

  • Extract with Methylene Chloride (DCM).

  • Dry extract over Anhydrous Sodium Sulfate (

    
    ).
    
  • Concentrate to 1 mL using nitrogen blow-down (TurboVap).

  • CRITICAL: Add the Internal Standard (this compound) after concentration but before injection to correct for injection variability. (Note: If used as a Surrogate, add before extraction).

Phase 3: Data Analysis & QC Criteria
  • Relative Response Factor (RRF):

    
    
    
  • Acceptance Criteria:

    • Retention Time shift:

      
       min relative to calibration standard.
      
    • Ion Ratios (Qual/Quant): Within

      
       of standard.
      
    • Signal-to-Noise (S/N): > 10:1 for Limit of Quantitation (LOQ).

Visualization of Workflow

The following diagram illustrates the logical flow of the IDMS protocol using this compound.

IDMS_Workflow cluster_QC Quality Control Loop Sample Unknown Sample (Contains 1-Methylnaphthalene) Spike Spike Internal Standard (this compound) Sample->Spike  Precision Step Extract Extraction & Concentration (DCM / N2 Blowdown) Spike->Extract GC GC Separation (DB-5ms Column) Extract->GC MS MS Detection (SIM Mode) Target: m/z 142 | IS: m/z 152 GC->MS  EI Source (70eV) Data Calculate RRF & Quantify Target MS->Data  Ratio Analysis Data->Sample  Next Batch

Figure 1: Isotope Dilution Mass Spectrometry workflow ensuring precision via d10-standard normalization.

Troubleshooting & Optimization Guide

Issue: Low Response for m/z 152
  • Cause: Source contamination or incorrect tuning.

  • Solution: Perform an "Autotune" using PFTBA (Perfluorotributylamine). Ensure the repeller voltage is optimized. Check the electron multiplier voltage (EMV); if >2000V, the detector may be aging.

Issue: Peak Tailing
  • Cause: Active sites in the inlet liner or column degradation.

  • Solution: Replace the inlet liner with a deactivated splitless liner (with glass wool). Trim 10-20 cm from the front of the GC column.

Issue: Co-elution with 2-Methylnaphthalene-d10
  • Cause: Insufficient chromatographic resolution.

  • Solution: Slow the oven ramp rate between 100 °C and 150 °C to 5 °C/min. These isomers have very similar mass spectra, so chromatographic separation is the only way to distinguish them.

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

  • NIST Mass Spectrometry Data Center. (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Sigma-Aldrich (Merck). (2024).

1-Methylnaphthalene-d10 in the analysis of crude oil contaminants

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of C1-Naphthalenes in Crude Oil Matrices

Target Analyte: Alkylated Polycyclic Aromatic Hydrocarbons (PAHs) Internal Standard: 1-Methylnaphthalene-d10 Methodology: Isotope Dilution GC-MS (SIM Mode)

Executive Summary

The accurate quantification of alkylated PAHs, specifically 1-methylnaphthalene and 2-methylnaphthalene, is critical in environmental forensics and petrochemical characterization. These compounds serve as primary biomarkers for oil source identification (fingerprinting) and weathering studies. However, crude oil matrices present significant analytical challenges due to the co-elution of aliphatic hydrocarbons and complex isomers.

This protocol details the application of This compound as a stable isotope internal standard. By utilizing the mass shift and identical chemical behavior of the deuterated analog, this method corrects for matrix-induced suppression, extraction inefficiencies, and instrument drift, ensuring high-fidelity data suitable for regulatory compliance (e.g., EPA 8270E, NOAA protocols).

Technical Rationale & Mechanism

The Challenge: Alkylated PAH Complexity

Crude oil contains a vast "unresolved complex mixture" (UCM). Native 1-methylnaphthalene (m/z 142) often co-elutes with C11-C12 alkanes or other aromatic isomers. External calibration fails to account for the specific ionization suppression occurring within the source at the exact elution time of the analyte.

The Solution: Isotope Dilution

This compound (m/z 152) acts as the ideal reference.

  • Retention Time Locking: It elutes virtually simultaneously with the native target (slight deuterium isotope effect may cause it to elute <0.05 min earlier), ensuring it experiences the exact same matrix environment.

  • Mass Discrimination: The 10-mass unit shift allows for interference-free detection in Selected Ion Monitoring (SIM) mode.

Experimental Protocol

Reagents and Standards
  • Solvents: Dichloromethane (DCM), Hexane (Pesticide Grade or equivalent).

  • Native Standard: 1-Methylnaphthalene (Certified Reference Material).

  • Internal Standard (IS): this compound (>98% atom D).

  • Matrix: Crude oil sample (light to heavy sweet/sour).

Sample Preparation Workflow

Caution: Crude oil contains carcinogens. Work in a fume hood.

  • Gravimetric Dilution: Weigh 0.1 g of crude oil into a 10 mL volumetric flask.

  • Spiking (The Critical Step): Add 50 µL of this compound solution (200 µg/mL in DCM) directly to the oil before final dilution. This achieves a final IS concentration of 1.0 µg/mL.

    • Note: Adding IS prior to cleanup/dilution corrects for any solvent evaporation losses or volumetric errors downstream.

  • Solvent Makeup: Dilute to volume with 1:1 DCM:Hexane.

  • Asphaltene Removal (Optional for Heavy Oils): If the oil is extremely viscous/dark, pass 1 mL of the solution through a 0.5g silica gel SPE cartridge. Elute with 2 mL DCM/Hexane.

  • Final Transfer: Transfer 1 mL to an autosampler vial with a glass insert.

GC-MS Instrumental Method

System: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Inlet: Split/Splitless (Split 10:1 recommended to prevent column overload). Temperature: 280°C.

  • Column: 30m x 0.25mm x 0.25µm (5% Phenyl Methyl Siloxane - e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 300°C.

    • Hold 5 min.

    • Rationale: The slow initial ramp ensures separation of the 1-methyl and 2-methyl isomers.

Mass Spectrometry (SIM Mode): To maximize sensitivity, use Selected Ion Monitoring (SIM) rather than Full Scan.

CompoundTypeRetention Time (approx)Quant Ion (m/z)Qualifier Ion (m/z)
This compound Internal Standard 10.45 min 152.2 150.1
1-MethylnaphthaleneTarget Analyte10.48 min142.1141.1
2-MethylnaphthaleneTarget Analyte10.20 min142.1141.1

Note: 2-Methylnaphthalene is quantified against the same d10-IS due to structural similarity, though a specific 2-methyl-d10 isomer can be used if available.

Workflow Visualization

The following diagram illustrates the critical path from sample weighing to data generation, highlighting the self-correcting nature of the Isotope Dilution method.

G Start Crude Oil Sample (0.1g) Spike ADD ISOTOPE STANDARD This compound (Correction Factor) Start->Spike Gravimetric Transfer Dilution Solvent Dilution (DCM:Hexane) Spike->Dilution Homogenization Data Quantitation (Ratio of Areas) Spike->Data Corrects for Matrix/Losses Cleanup SPE Cleanup (Remove Asphaltenes) Dilution->Cleanup If Heavy Oil GC GC Separation (DB-5ms Column) Dilution->GC If Light Oil Cleanup->GC MS MS Detection (SIM) Target: m/z 142 IS: m/z 152 GC->MS Elution MS->Data Signal Integration

Figure 1: Isotope Dilution Workflow. The red hexagon indicates the critical control point where the d10-standard locks the accuracy of the analysis.

Data Analysis & Quality Control

Response Factor Calculation

Before analyzing samples, establish the Relative Response Factor (RRF) using a calibration standard containing both native (


) and deuterated (

) compounds at known concentrations.


Sample Quantitation

Calculate the concentration of 1-Methylnaphthalene in the crude oil (


):


Where:

  • 
     = Final Volume of extract (mL)
    
  • 
     = Initial Weight of oil (g)
    
Acceptance Criteria (Self-Validating)
  • IS Retention Time: Must be within ±0.06 min of the mid-point calibration standard.

  • IS Area Recovery: The area of the d10 peak in the sample must be within 50-150% of the area in the calibration verification standard. Failure here indicates significant matrix suppression or injection failure.

Troubleshooting Guide

IssueSymptomRoot CauseCorrective Action
Peak Co-elution d10 and Native peaks merge or shoulder.Column overloaded or stationary phase degradation.Increase split ratio (e.g., to 20:1); Trim column inlet.
Low IS Recovery d10 Area < 50% of standard.Matrix suppression (Asphaltenes) or leak.Perform silica cleanup; Check inlet liner/septum.
Mass Shift High background at m/z 152.Contamination or column bleed.Bake out column; Verify solvent purity.

References

  • U.S. Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • ASTM International. (2020). ASTM D5739-06(2020): Standard Practice for Oil Spill Source Identification by Gas Chromatography and Positive Ion Electron Impact Low Resolution Mass Spectrometry. [Link]

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the quantitative recovery of 1-Methylnaphthalene-d10 , a critical deuterated surrogate used in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) and fuel components. While standard Liquid-Liquid Extraction (LLE) is a mature technique, this compound presents specific challenges due to its semi-volatile nature and susceptibility to evaporative loss during sample concentration.

This guide moves beyond basic recipe-following, providing the mechanistic rationale for solvent selection, pH control, and concentration parameters to ensure recovery rates consistently fall within the stringent 70–120% acceptance window typically required by regulatory methods such as US EPA 8270E.

Physicochemical Profile & Mechanistic Basis

To optimize extraction, one must understand the analyte's behavior. This compound acts as a Surrogate Standard , added to the sample matrix prior to extraction to monitor the efficiency of the entire workflow.

The Deuterium Effect

The substitution of hydrogen with deuterium (d10) increases the molecular weight (approx. +10 Da) but leaves the electronic structure largely intact. However, slight differences in London dispersion forces can occur.

  • Key Property: High Lipophilicity.

  • Target Mechanism: Hydrophobic partitioning from the aqueous phase into the organic solvent.

Critical Properties Table
PropertyValue (Non-deuterated Analog)Implication for LLE
Log

~3.87Strongly partitions into non-polar solvents (DCM, Hexane).
Water Solubility ~26 mg/L (at 25°C)Low, but sufficient to cause poor recovery if ionic strength is not adjusted.
Vapor Pressure ~0.065 mmHgCRITICAL: Significant risk of loss during Nitrogen blowdown or Rotary Evaporation.
Boiling Point ~240°CRequires careful thermal management during concentration.

Validated Experimental Protocol

Method Basis: Adapted from US EPA Method 3510C (Separatory Funnel Liquid-Liquid Extraction).

Reagents & Equipment
  • Surrogate Spiking Solution: this compound (1000 µg/mL in Acetone).

  • Extraction Solvent: Methylene Chloride (DCM), Pesticide Grade.

  • Drying Agent: Sodium Sulfate (

    
    ), anhydrous, granular (baked at 400°C for 4 hrs).
    
  • Apparatus: 2L Separatory Funnel (Teflon stopcock), Kuderna-Danish (K-D) concentrator or TurboVap.

Step-by-Step Workflow
Phase 1: Matrix Preparation & Spiking
  • Measure Sample: Transfer 1000 mL of the aqueous sample into the separatory funnel.

  • pH Adjustment: Check pH. For PAHs, neutral pH (5–9) is generally acceptable. If the sample is acidified (e.g., for phenol preservation), neutralize to pH 7 to prevent acid-catalyzed degradation, though PAHs are robust.

  • Surrogate Addition (The Critical Step):

    • Add 100 µL of the This compound spiking solution.

    • Expert Insight: Inject the spike below the surface of the water while stirring (if possible) or swirl immediately. Do not let the spike sit on the surface static, as it may adhere to the glass walls before extraction begins.

Phase 2: Extraction (Partitioning)
  • Solvent Addition: Add 60 mL of Methylene Chloride (DCM).

  • Agitation: Shake the funnel vigorously for 2 minutes .

    • Vent Frequently: DCM is volatile and builds pressure.

    • Mechanistic Note: Vigorous shaking increases the interfacial surface area (

      
      ), accelerating the mass transfer rate (
      
      
      
      ) according to Fick’s Law.
  • Phase Separation: Allow phases to separate for 10 minutes. DCM (Density = 1.33 g/mL) will settle at the bottom.

    • Troubleshooting: If an emulsion forms, employ mechanical breaking (glass rod), centrifugation, or add NaCl (salting out) to increase aqueous density.

  • Collection: Drain the organic (bottom) layer into an Erlenmeyer flask.

  • Repeat: Repeat steps 4–7 two more times, combining all organic extracts.

Phase 3: Drying & Concentration (The Danger Zone)
  • Drying: Pass the combined extract through a funnel containing anhydrous Sodium Sulfate.

    • Why? Residual water interferes with GC-MS injection and can cause "steam distillation" loss of volatiles during concentration.

  • Concentration:

    • Method A (Kuderna-Danish - Recommended): Attach a Snyder column. Heat in a water bath at 60–65°C. Stop when volume is ~5-10 mL.

    • Method B (Nitrogen Blowdown/TurboVap): Set bath temperature no higher than 35°C .

    • Expert Warning: this compound is semi-volatile. Do not evaporate to dryness. Stopping at 1 mL is safer than going to dryness and reconstituting.

Visualizing the Critical Path

The following diagram illustrates the workflow, highlighting the "Critical Control Points" (Red) where recovery is most often compromised.

LLE_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Concentration (High Risk) Sample Aqueous Sample (1000 mL) Spike Add Surrogate: This compound Sample->Spike Solvent Add DCM (3 x 60mL) Spike->Solvent Agitate Agitate (2 min) Maximize Interfacial Area Solvent->Agitate Separate Phase Separation (Break Emulsions) Agitate->Separate Dry Dry Extract (Na2SO4) Separate->Dry Concentrate Concentrate to 1 mL (K-D or N2 Blowdown) Dry->Concentrate Stop CRITICAL STOP: Do NOT Evaporate to Dryness Concentrate->Stop LossRisk Risk Factor: Volatility Loss Concentrate->LossRisk Analysis Analysis Stop->Analysis GC-MS Injection

Figure 1: LLE Workflow for this compound highlighting the critical risk of volatility loss during the concentration phase.

Performance Metrics & QC Criteria

To validate the extraction, calculate the Percent Recovery (


)  using the internal standard method (where the internal standard is added after extraction to the final vial).
Calculation


Where:
  • 
     = Measured concentration of this compound.
    
  • 
     = Theoretical concentration spiked into the sample.
    
Acceptance Criteria (Based on EPA 8270E)
MatrixLower Limit (%)Upper Limit (%)Action if Failed
Clean Water 40%120%Check evaporation step; re-extract.
Wastewater 30%130%Check for matrix emulsions; re-extract.
Soil/Sediment 30%120%Check for adsorption to solids.

Troubleshooting Guide

When recovery falls outside limits, use this diagnostic table.

SymptomProbable CauseCorrective Action
Low Recovery (<30%) Evaporative Loss Reduce water bath temp during concentration. Ensure Snyder column is flooding properly (K-D). Do not blow down to dryness.
Emulsions Analyte trapped in interface. Use centrifugation or add 5g NaCl to break emulsion.
Adsorption Analyte stuck to glass. Rinse sample bottle with DCM and add to funnel (Source: EPA 3510C).
High Recovery (>130%) Co-elution Matrix interference eluting at same retention time. Check ion ratios (primary vs secondary ions).
Solvent Contamination Run a Method Blank. Check DCM purity.

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

  • US EPA. (1996).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1550929, this compound.

Troubleshooting & Optimization

low recovery of 1-Methylnaphthalene-d10 in environmental matrices

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Subject: Low Recovery of Surrogate/Internal Standard (1-MN-d10) Applicable Matrices: Soil, Sediment, Wastewater, Groundwater Methodology Context: GC-MS (e.g., EPA Method 8270, 8260), HPLC-FLD

System Overview

Welcome to the Analytical Troubleshooting Hub. You are likely experiencing recovery rates for 1-Methylnaphthalene-d10 (1-MN-d10) falling below the acceptable QC window (typically <30% or <50%, depending on the method).

1-MN-d10 is a bicyclic aromatic hydrocarbon. Unlike heavier PAHs (like Benzo[a]pyrene), it possesses significant volatility and moderate water solubility. The low recovery is rarely a "bad batch" of standards; it is almost exclusively a thermodynamic failure during sample preparation or an activity issue within the GC inlet.

Module 1: The Concentration Step (The "Volatile" Trap)

Diagnosis: If your recoveries for Naphthalene-d8, 1-MN-d10, and 2-MN-d10 are low, but Phenanthrene-d10 and heavier analogs are acceptable, you are losing analyte during solvent evaporation.

The Mechanism: 1-Methylnaphthalene has a boiling point of ~240°C, but it forms azeotropes with common extraction solvents (DCM, Hexane). If you evaporate the sample to "dryness" during the nitrogen blowdown or rotary evaporation steps, the 1-MN-d10 sublimates or co-evaporates instantly.

Troubleshooting Q&A

Q: I am following the standard N2 blowdown procedure. Why am I losing the surrogate? A: You are likely blowing down too aggressively or to complete dryness.

  • The Fix: Never allow the vessel to go dry. You must use a "Keeper" Solvent . A keeper is a high-boiling solvent that retains the analyte while the volatile extraction solvent evaporates.

Q: Which keeper solvent should I use? A: For PAHs, Tetradecane or Toluene are standard.

  • Protocol: Add 50-100 µL of Tetradecane to the extract before the final concentration step. As the DCM/Hexane evaporates, the 1-MN-d10 partitions into the Tetradecane, which does not evaporate under standard N2 streams.

Corrective Protocol: Optimized Nitrogen Evaporation
  • Bath Temperature: Set water bath to 35°C (Do not exceed 40°C for light PAHs).

  • Gas Flow: Adjust

    
     flow to create a gentle ripple. Avoid splashing.
    
  • The Critical Stop: Terminate evaporation when volume reaches 0.5 - 1.0 mL .

  • Solvent Exchange: If switching from DCM to Hexane, perform the exchange in two steps, never letting the volume drop below 0.5 mL.

Workflow Visualization: Volatility Management

EvaporationLogic start Start Concentration (DCM/Acetone Extract) check_keeper Is Keeper Solvent (e.g., Tetradecane) Added? start->check_keeper add_keeper ADD KEEPER (Critical for 1-MN-d10) check_keeper->add_keeper No evap_process Evaporate (N2 or Rotovap) Temp < 40°C check_keeper->evap_process Yes add_keeper->evap_process check_dryness Did vessel go to dryness? evap_process->check_dryness fail RECOVERY FAILURE Analyte lost to volatilization check_dryness->fail Yes success SUCCESS Analyte retained in Keeper check_dryness->success No (stopped at 1mL)

Figure 1: Decision logic for preventing volatilization losses during sample concentration.

Module 2: Matrix Interference (Soil & Sediment)

Diagnosis: If recoveries are low in soil samples but perfect in Laboratory Control Spikes (LCS) or water blanks, the issue is Matrix Sequestration .

The Mechanism: 1-MN-d10 has a high affinity for organic carbon. In "aged" soils or soils with high peat/carbon black content, the standard sonication or Soxhlet extraction may fail to desorb the deuterated standard if it isn't allowed to equilibrate or if the solvent system is too non-polar.

Troubleshooting Q&A

Q: My soil samples show <10% recovery, but the sand blank is 95%. Why? A: The extraction solvent cannot penetrate the soil micropores, or the moisture content is blocking the solvent.

  • The Fix: Hydration management. If the sample is wet, DCM (hydrophobic) cannot contact the soil particles effectively. You must dry the sample chemically using anhydrous Sodium Sulfate (

    
    ) or Diatomaceous Earth mixed thoroughly with the sample before extraction.
    

Q: What solvent system maximizes 1-MN-d10 recovery from high-carbon soil? A: A 1:1 mixture of Acetone:Hexane or Acetone:DCM .

  • Why: Acetone is polar and water-miscible; it penetrates the soil pores and breaks the water barrier, allowing the non-polar solvent (Hexane/DCM) to dissolve the PAHs.

Data Summary: Solvent Efficiency for Light PAHs
Solvent SystemPolarity1-MN-d10 Recovery (Est.)Suitability
100% HexaneNon-polarLow (40-60%)Poor for wet soil; cannot penetrate pores.
100% DCMModerateModerate (60-80%)Good for dry soil; poor for wet clays.
1:1 Acetone:DCM Mixed High (85-110%) Best Practice. Acetone wets the matrix.
1:1 Acetone:HexaneMixedHigh (80-100%)Excellent alternative; easier to concentrate.

Module 3: Instrumental Discrimination (GC-MS)

Diagnosis: If you see "tailing" peaks for 1-MN-d10 or if the response factor drops over the course of a sequence (while internal standards like Acenaphthene-d10 remain stable), the issue is the GC Inlet .

The Mechanism: 1-MN-d10 is sensitive to active sites. Dirty liners with build-up of non-volatile matrix components can adsorb PAHs. Furthermore, if the inlet temperature is too low, high-boiling matrix components condense, creating a "trap" that absorbs the lighter PAHs during subsequent injections.

Corrective Protocol: Inlet Maintenance
  • Liner Selection: Switch to a deactivated splitless liner with glass wool . The wool increases surface area for vaporization but must be deactivated (silanized) to prevent adsorption.

  • Septum Purge: Ensure the septum purge flow is active (3-5 mL/min) to prevent "ghost peaks" and discrimination.

  • Inlet Temperature: Maintain

    
     280°C.
    
  • Column Trimming: Remove 10-20 cm of the guard column or analytical column (front end) to remove non-volatile deposits.

Diagnostic Logic Tree

InstrumentTroubleshoot symptom Symptom: Low Response / Tailing check_liner Check GC Liner symptom->check_liner clean Liner is Clean? check_liner->clean replace Replace with Ultra Inert Liner clean->replace No (Dirty/Active) check_temp Check Inlet Temp clean->check_temp Yes temp_val Temp < 250°C? check_temp->temp_val increase_temp Increase to 280°C (Improve Vaporization) temp_val->increase_temp Yes check_source Check MS Source (Repeller Voltage) temp_val->check_source No

Figure 2: Step-by-step isolation of instrumental causes for low recovery.

References & Authority

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI.

  • US EPA. (2007). Method 3546: Microwave Extraction. SW-846 Update IV.

  • Restek Corporation. (n.d.). Optimizing Sample Preparation for PAH Analysis. Technical Guide.

  • Agilent Technologies. (2020). Troubleshooting GC/MS Recovery Issues for Semivolatiles. Application Note.

troubleshooting poor peak shape for 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Peak Shape & Chromatographic Anomalies

Document ID: TS-PAH-D10-001 Last Updated: October 2023

Executive Summary & Molecule Profile

1-Methylnaphthalene-d10 is a deuterated Polycyclic Aromatic Hydrocarbon (PAH) commonly utilized as an Internal Standard (IS) or Surrogate Standard in environmental and pharmaceutical analysis. Because it is used to correct for injection variability and matrix effects, its peak shape integrity is critical. If the IS peak is compromised, the quantitation of all target analytes is invalid.

Key Physicochemical Properties:

Property Value Implication for Chromatography

| Structure | Bicyclic Aromatic (Deuterated) | High hydrophobicity; prone to


-

interactions. | | Boiling Point | ~240–245 °C | Semi-volatile; requires temperature programming. | | Log P | ~3.87 | Retains strongly on C18 (LC) and non-polar phases (GC). | | Isotopic Purity | Typically

98% D | Essential to prevent mass spectral overlap with native 1-Methylnaphthalene. |

Diagnostic Logic Tree

Before altering hardware, use this logic flow to identify the root cause of the peak shape anomaly.

TroubleshootingFlow Start Symptom: Poor Peak Shape Check1 Is the peak Tailing? Start->Check1 Check2 Is the peak Fronting? Check1->Check2 No CauseTailing Active Sites in Inlet or Column Degradation Check1->CauseTailing Yes Check3 Is the peak Split/Doublet? Check2->Check3 No CauseFronting Column Overload or Solvent Mismatch Check2->CauseFronting Yes CauseSplit Injection Error or Dead Volume Check3->CauseSplit Yes ActionTailing Action: Change Liner, Trim Column, Deactivate CauseTailing->ActionTailing ActionFronting Action: Dilute Sample, Check Solvent Expansion CauseFronting->ActionFronting ActionSplit Action: Re-install Column, Check Ferrules CauseSplit->ActionSplit

Figure 1: Diagnostic decision tree for isolating chromatographic failures.

Troubleshooting Guide (Q&A Format)

Category A: Peak Tailing (The "Activity" Problem)

Q: My this compound peak shows significant tailing (asymmetry factor > 1.5). The native PAHs look fine. Why is the IS failing?

A: Peak tailing in PAHs is almost exclusively caused by active sites (silanols) in the sample flow path interacting with the aromatic


-electrons of the analyte.
  • The Mechanism: As the column or liner ages, the deactivation layer strips away, exposing free silanol groups (-Si-OH). This compound, being an aromatic system, can hydrogen bond or undergo secondary interactions with these groups, delaying a portion of the analyte and causing a "tail."

  • Why only the IS? If your native analytes are at much higher concentrations than the IS, they may "saturate" the active sites, masking the problem. The IS, often at a lower, fixed concentration, is more sensitive to low-level activity.

Corrective Protocol:

  • Replace the Inlet Liner: Switch to a fresh, ultra-inert liner (e.g., deactivated wool or cyclo-double gooseneck). Avoid standard glass wool if analyzing low-level PAHs.

  • Trim the Column: Remove 10–20 cm from the front (inlet side) of the GC column. This removes non-volatile matrix buildup that acts as a stationary phase for tailing.

  • Check the Gold Seal: In Agilent systems, a dirty gold seal at the base of the inlet is a common source of activity.

Technical Note: Ensure your column is a "MS-grade" or "PAH-specialized" phase (e.g., 5% phenyl / 95% dimethyl polysiloxane). Standard phases may exhibit higher bleed and activity.

Category B: Peak Fronting (The "Solvent" Problem)

Q: The peak looks like a "shark fin" (slow rise, sharp drop). I am using Dichloromethane (DCM) as a solvent.

A: This is classic Peak Fronting , usually caused by solvent expansion issues or column overloading.

  • The Mechanism: If the sample solvent (DCM) has a much higher elution strength than the initial column temperature/phase, or if the expansion volume exceeds the liner capacity, the analyte floods the column entrance. It spreads out into a band that is too wide before chromatography begins.

  • Solvent Expansion: DCM has a high expansion coefficient. A 1 µL injection of DCM at 250°C/15 psi expands to ~300-400 µL of gas. If your liner volume is small (<500 µL), the vapor "backflashes" into carrier lines, causing fronting and carryover.

Corrective Protocol:

  • Reduce Injection Volume: Drop from 1.0 µL to 0.5 µL.

  • Use a Pulsed Splitless Injection: Apply a pressure pulse (e.g., 30 psi for 0.5 min) during injection. This compresses the vapor cloud, keeping it within the liner and focusing the band onto the column head.

  • Match Polarity: Ensure the initial oven temperature is at least 10–20°C below the boiling point of the solvent to induce a "solvent effect" which refocuses the peak.

Category C: Retention Time Shifts (The "Isotope" Effect)

Q: My this compound elutes slightly earlier than the native 1-Methylnaphthalene. Is my column failing?

A: No, this is a normal physical phenomenon known as the Deuterium Isotope Effect .

  • The Science: Carbon-Deuterium (C-D) bonds are shorter and have a smaller molar volume than Carbon-Hydrogen (C-H) bonds. This results in slightly weaker London dispersion forces (Van der Waals interactions) with the stationary phase.

  • Chromatographic Result:

    • GC-MS: Deuterated PAHs typically elute earlier than their native counterparts (Inverse Isotope Effect). The shift is usually 0.02 – 0.10 minutes depending on the column length.

    • RP-HPLC: The effect can be reversed or negligible depending on the mobile phase, but slight separation is expected.

Action: Do not change integration windows to force them to match. Treat them as distinct peaks. Ensure your Mass Spectrometer SIM (Selected Ion Monitoring) windows are wide enough to capture the shift.

Standard Operating Procedure: Column Maintenance

If peak shape degrades, perform this "GC Health Check" before re-running samples.

MaintenanceProtocol Step1 Cool Down (Inlet < 40°C) Step2 Remove Column & Inspect Ferrule Step1->Step2 Step3 Trim 15cm (Ceramic Wafer) Step2->Step3 Step4 Wipe Ends (Methanol) Step3->Step4 Step5 Install & Leak Check (Electronic Leak Detector) Step4->Step5

Figure 2: Routine column maintenance workflow to restore peak shape.

Critical Step - The Cut: When trimming the column (Step 3), the cut must be 90° and perfectly smooth.

  • Bad Cut: Jagged edges create turbulence (peak splitting) and expose active polyimide (tailing).

  • Verification: Use a magnifying loupe (10x-20x) to inspect the cut before installation.

Data Summary: Solvent Expansion Guide

Use this table to ensure your injection volume does not exceed liner capacity (assuming 4mm ID liner, approx 900 µL effective volume).

SolventBoiling Point (°C)Expansion Ratio (approx.)Max Safe Injection (µL)
Water 100~1000:10.5
Methanol 64.7~650:11.0
Dichloromethane 39.6~400:11.5
Hexane 68.7~300:12.0
Toluene 110.6~250:12.5

Note: Values estimated at 250°C inlet temperature and 15 psi head pressure.

References

  • Restek Corporation. (2023). Troubleshooting GC Peak Shape Issues. Restek Technical Guides. [Link]

  • Agilent Technologies. (2022). GC/MS Analysis of PAHs: Best Practices and Troubleshooting. Agilent Application Notes. [Link]

  • Tu, J., et al. (2019). "Deuterium Isotope Effects on Retention Time in Gas Chromatography." Journal of Chromatography A. (General reference for isotope mechanism).

Technical Support Center: Matrix Effects on 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Signal Intensity Variations for 1-Methylnaphthalene-d10 Context: Analytical Chemistry (GC-MS / LC-MS) Applicable Methods: EPA 8270, ISO 28540, Routine PAH Analysis

Executive Summary: The Physics of Signal Variation

As researchers, we often treat Internal Standards (IS) like this compound as immutable benchmarks. However, in complex matrices (sediment, biological tissue, wastewater), the IS is subject to the same physical and chemical stresses as your analytes.

For This compound , signal intensity fluctuations are rarely random. They are deterministic symptoms of the interface between your sample matrix and the instrument's ionization path.

  • In GC-MS (Electron Impact): The primary driver is often Matrix-Induced Chromatographic Response Enhancement , where matrix components block active sites in the inlet, paradoxically increasing signal compared to clean standards. Conversely, Source Fouling from heavy matrix loads causes rapid signal decay.

  • In LC-MS (APCI/APPI): The dominant force is Ion Suppression , where co-eluting matrix components compete for charge in the source, reducing signal intensity.

This guide provides a systematic workflow to diagnose and resolve these anomalies.

Diagnostic Workflow

Before altering instrument parameters, use this logic flow to categorize the failure mode.

MatrixDiagnosis Start START: this compound Signal Deviation CheckBlank Step 1: Check Solvent Blank IS Start->CheckBlank IsBlankLow Is Blank IS Signal Low? CheckBlank->IsBlankLow SystemIssue SYSTEM ISSUE (Source, Inlet, Leak) IsBlankLow->SystemIssue Yes (Low everywhere) MatrixCheck Step 2: Compare Sample vs. Standard IsBlankLow->MatrixCheck No (Blank is fine) SignalComp Sample IS Signal vs. Clean Standard IS MatrixCheck->SignalComp Enhancement MATRIX ENHANCEMENT (Active Sites Shielded) SignalComp->Enhancement Sample > Standard Suppression MATRIX SUPPRESSION (Source Fouling/Ion Competition) SignalComp->Suppression Sample < Standard

Figure 1: Diagnostic logic tree for isolating matrix effects from system failures.

Troubleshooting Guide (Q&A)

Issue 1: "My IS signal is significantly higher in samples than in calibration standards."

Diagnosis: Matrix-Induced Chromatographic Response Enhancement. Context: Common in GC-MS analysis of PAHs.

The Mechanism: In a "clean" calibration standard, active sites (silanol groups, metal fragments) in the GC liner and column head can irreversibly adsorb a portion of the this compound. When you inject a "dirty" sample, the matrix components (humic acids, lipids) act as sacrificial agents, coating these active sites. This allows more of the IS to pass through to the detector, resulting in a higher signal than the standard.

Corrective Actions:

StepActionTechnical Rationale
1 Use Matrix-Matched Standards Prepare calibration curves in an extract of a "blank" matrix (e.g., clean sand or corn oil) rather than pure solvent. This ensures the IS in the standard experiences the same active site shielding as the sample.
2 Deactivate the Inlet Switch to ultra-inert liners with glass wool. The wool increases surface area for vaporization but must be strictly deactivated to prevent adsorption.
3 Analyte Protectants Add a "protectant" (e.g., sorbitol or gulonolactone) to both standards and samples. These compounds sacrifice themselves to cover active sites.

Expert Tip: If you observe this, your "clean" standards are actually lying to you. The "enhanced" signal in the sample is likely closer to the true mass injected.

Issue 2: "The IS signal drops progressively over a sequence of injections."

Diagnosis: Source Fouling or Liner Contamination. Context: High-throughput analysis of soil/sediment extracts.

The Mechanism: 1-Methylnaphthalene is a semi-volatile bicyclic aromatic. While relatively stable, it is susceptible to discrimination.

  • Liner Accumulation: Non-volatile matrix residue ("gunk") builds up in the liner. This residue acts as a stationary phase, retaining the IS or causing thermal degradation.

  • Source Coating: In GC-MS, insulating layers form on the repeller or ion volume, reducing ionization efficiency. In LC-MS, the cone/capillary becomes clogged.

Corrective Actions:

  • Immediate: Replace the liner and septum. Cut 30cm from the front of the GC column (guard column maintenance).

  • Protocol Change: Implement "shoot-and-clean" logic. Run a solvent blank every 5-10 samples.

  • Internal Standard Check: Ensure the d10-labeled compound is added after cleanup (if used as an injection standard) or before extraction (if used as a surrogate). If added before, low recovery might indicate extraction inefficiency, not instrument drift.

Issue 3: "Retention time of this compound shifts between samples."

Diagnosis: Matrix Overload affecting Phase Ratio (


).

The Mechanism: If the matrix load is extremely high, the matrix itself temporarily modifies the stationary phase of the column. This "solvent effect" or "matrix effect" on chromatography causes retention time shifts. Since 1-Methylnaphthalene elutes relatively early among PAHs, it is highly susceptible to the solvent front and co-eluting volatile matrix components.

Corrective Actions:

  • Dilution: The most robust cure. Dilute the sample 1:5 or 1:10. If the matrix effect disappears, the issue was column overload.

  • Guard Column: Install a 5m deactivated fused silica guard column to take the brunt of the matrix deposition.

Validation Protocol: The Standard Addition Test

When in doubt, use the Standard Addition Method to quantify the magnitude of the matrix effect. This is the gold standard for validation.

Methodology
  • Take two aliquots of a representative sample extract.

  • Aliquot A (Unspiked): Analyze as is.

  • Aliquot B (Spiked): Spike with a known concentration of this compound (approx. 2x the expected baseline or standard level).

  • Calculate Recovery:



  • 80% - 120%: Matrix effect is negligible.

  • < 80%: Ion suppression or extraction loss (if surrogate).

  • > 120%: Matrix enhancement or co-eluting interference.

Visualizing the "Active Site" Phenomenon

The following diagram illustrates why your standard signal might be lower than your sample signal in GC-MS.

ActiveSites Standard Clean Standard (Solvent + IS) LinerActive GC Liner (Active Sites Exposed) Standard->LinerActive Inject Sample Real Sample (Matrix + IS) LinerPass GC Liner (Sites Blocked by Matrix) Sample->LinerPass Inject DetectorLow Detector Signal: LOW (IS lost to active sites) LinerActive->DetectorLow Adsorption Loss DetectorHigh Detector Signal: HIGH (IS passes through) LinerPass->DetectorHigh Matrix Shielding

Figure 2: Mechanism of Matrix-Induced Chromatographic Response Enhancement.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 3500C: Organic Extraction and Sample Preparation. SW-846. [Link]

  • Majors, R. E. (2005). Matrix Effects in Gas Chromatography/Mass Spectrometry. LCGC North America. [Link] (General verification of matrix enhancement concepts).

Technical Support Center: Stability & Handling of 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylnaphthalene-d10 is a fully deuterated polycyclic aromatic hydrocarbon (PAH) primarily utilized as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS workflows. While chemically robust, its utility relies entirely on the isotopic integrity of the deuterium label and the precise concentration of the solution.

This technical guide addresses the stability of this compound across various solvent systems, highlighting the risks of Hydrogen/Deuterium (H/D) exchange, photodegradation, and volatility-induced concentration errors.

Module 1: Solvent Compatibility & Chemical Stability

Technical Briefing: The H/D Exchange Risk

The primary chemical threat to this compound is not decomposition, but isotopic scrambling . In the presence of protic solvents and a catalyst (Lewis acids or active surfaces), the deuterium atoms on the aromatic ring can exchange with protons from the solvent, altering the mass spectrum (M-1, M-2 peaks) and invalidating the internal standard curve.

Solvent Selection Matrix
Solvent ClassRecommended SolventsStability RatingTechnical Notes
Non-Polar / Aprotic Hexane, Isooctane, TolueneExcellent Preferred for long-term storage. No source of labile protons. Minimal interaction with glass surfaces.
Chlorinated Dichloromethane (DCM)Good Excellent solubility. Warning: DCM can become acidic over time (HCl formation), potentially catalyzing exchange. Use amylene-stabilized DCM.
Polar Aprotic Acetone, AcetonitrileModerate Good solubility. generally safe, but high volatility of acetone poses concentration risks.
Polar Protic Methanol, EthanolCaution High Risk of H/D Exchange. Only use for immediate analysis. If the pH drops (acidic impurities), aromatic protons will exchange.
Frequently Asked Questions (Solvents)

Q: Can I store my this compound stock solution in Methanol? A: We recommend against long-term storage in pure methanol. While PAHs are soluble in methanol, the presence of labile protons (


) creates a pathway for exchange, particularly if the methanol absorbs atmospheric 

(forming carbonic acid) or contains trace acid impurities.
  • Recommendation: Store stock solutions in Toluene or Dichloromethane . Dilute into methanol only immediately prior to LC-MS injection.

Q: Why do I see a "mass shift" in my internal standard peaks? A: This indicates Deuterium-to-Hydrogen back-exchange. This often occurs when:

  • The solvent is protic (water/alcohol).

  • The pH is < 5 (acid catalyzed Electrophilic Aromatic Substitution).

  • The sample was exposed to active sites on non-silanized glass liners in the GC inlet.

Module 2: Physical Stability & Handling

Workflow Visualization: Stability Testing Protocol

The following diagram outlines the logic flow for diagnosing stability issues versus handling errors.

StabilityWorkflow Start Issue: Signal Loss or Mass Shift CheckSolvent Check Solvent Type Start->CheckSolvent Protic Protic (MeOH, Water) CheckSolvent->Protic Aprotic Aprotic (DCM, Hexane) CheckSolvent->Aprotic CheckPH Check pH / Acidity Protic->CheckPH CheckEvap Check Evaporation Protocol Aprotic->CheckEvap HDExchange Diagnosis: H/D Exchange (Chemical Instability) CheckPH->HDExchange Acidic CheckPH->CheckEvap Neutral BlowDown Nitrogen Blow-down used? CheckEvap->BlowDown VolatilityLoss Diagnosis: Volatility Loss (Physical Instability) BlowDown->VolatilityLoss Yes (to dryness) CheckLight Check Storage Conditions BlowDown->CheckLight No / Controlled ClearGlass Stored in Clear Glass? CheckLight->ClearGlass PhotoDeg Diagnosis: Photodegradation ClearGlass->PhotoDeg Yes Stable System Stable: Check Instrument Sensitivity ClearGlass->Stable No (Amber)

Figure 1: Diagnostic logic tree for identifying the root cause of this compound instability.

Troubleshooting Guide: Volatility & Adsorption

Issue: My recovery of this compound is consistently low (< 60%), but the peak shape is good.

  • Root Cause 1: Volatility. 1-Methylnaphthalene is semi-volatile (Vapor pressure ~0.05 mmHg at 25°C). If you utilize nitrogen blow-down to concentrate your samples, you are likely co-evaporating the internal standard.

    • Corrective Action: Never evaporate to dryness. Use a "keeper" solvent (like isooctane) or stop evaporation when 0.5 mL remains.

  • Root Cause 2: Adsorption. PAHs are hydrophobic and will adsorb to the walls of borosilicate glass, especially in aqueous or high-polarity solutions.

    • Corrective Action: Use silanized glassware for all storage and transfer steps to deactivate surface silanol groups.

Module 3: Photostability & Environmental Factors

PAHs are electronically conjugated systems that are susceptible to UV-induced oxidation. While the deuterated analog behaves similarly to the native compound, the loss of the standard affects quantification ratios.

Experimental Protocol: Verifying Stock Integrity

If you suspect your standard has degraded, perform this validation before running clinical/environmental samples.

  • Preparation: Prepare a fresh working standard (10 µg/mL) in DCM from a sealed ampoule.

  • Comparison: Compare the fresh standard against your "in-use" stored standard using GC-MS (SIM mode).

  • Criteria:

    • Area Count: Must be within ±10% of the fresh standard.

    • Ion Ratio: Monitor the primary ion (m/z 152 for d10) and secondary ions. Significant deviation indicates fragmentation changes or interference.

    • Isotopic Purity: Check for the emergence of m/z 151 (d9) or 150 (d8). If these peaks exceed 2% of the parent peak, H/D exchange has occurred.

Storage Mandates:

  • Container: Amber borosilicate glass with PTFE-lined screw caps.

  • Temperature: < -10°C (Freezer).

  • Headspace: Minimize headspace to reduce volatilization into the gas phase.

References & Authoritative Sources

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC.

    • Relevance: Establishes protocols for using deuterated PAHs as internal standards and handling semi-volatile compounds.

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.

    • Relevance: Provides fundamental physical property data (vapor pressure, solubility) essential for understanding volatility risks.

  • PubChem. (2023). 1-Methylnaphthalene Compound Summary. National Center for Biotechnology Information.

    • Relevance: Chemical safety and stability data.

  • Werner, R. A., & Brand, W. A. (2001). Referencing strategies and techniques in stable isotope ratio analysis. Rapid Communications in Mass Spectrometry.

    • Relevance: Discusses the mechanisms of isotopic exchange and the importance of solvent neutrality in stable isotope analysis.

Technical Support Center: Stability & Recovery of 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 1-Methylnaphthalene-d10 (CAS: 38072-94-5) Integrity During Sample Preparation Role: Senior Application Scientist Status: Operational

Executive Summary

This compound is a critical deuterated Internal Standard (IS) or Surrogate used primarily in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) via GC-MS (e.g., EPA Method 8270).

Users frequently report "degradation" of this compound. However, in 90% of technical support cases, the issue is not chemical decomposition (breaking of bonds) but rather physical loss due to its semi-volatile nature or photolytic instability . This guide addresses the root causes of low recovery and provides validated protocols to distinguish between loss and degradation.

Module 1: Volatility & Evaporation (The Primary Failure Point)

The Issue: this compound is a semi-volatile organic compound (SVOC). While "heavier" than naphthalene, it possesses significant vapor pressure. The most common error in sample preparation is aggressive solvent evaporation (nitrogen blow-down) leading to co-evaporation of the analyte.

Troubleshooting Q&A

Q: I observed a 40% drop in recovery after nitrogen concentration. Did the compound degrade? A: It is highly unlikely the compound chemically degraded. It almost certainly volatilized. If you evaporate your solvent extract to complete dryness, you will lose >60% of this compound within seconds.

Q: Does deuteration reduce volatility? A: Marginally, but not functionally for sample prep. While the Inverse Isotope Effect exists, the boiling point difference between native and d10 analogs is negligible in the context of a TurboVap or N-Evap system.

Validated Protocol: The "Keeper" Solvent Technique

To prevent volatilization, you must alter the solvent matrix thermodynamics during the final concentration step.

  • Selection: Choose a "keeper" solvent with a boiling point significantly higher than your extraction solvent (DCM or Hexane) and the analyte.

    • Recommended: Isooctane (b.p. 99°C) or Toluene (b.p. 110.6°C).

  • Addition: Add 500 µL of the keeper solvent to the extract before evaporation.

  • Evaporation: Set the nitrogen flow to create a gentle vortex.

  • Endpoint: Stop evaporation when the volume reaches exactly 0.5–1.0 mL. NEVER go to dryness.

Visualization: Volatility Loss Mechanism

The following diagram illustrates the critical decision points that lead to analyte loss versus recovery.

VolatilityLoss Start Sample Extract (DCM/Hexane) + this compound EvapStep Nitrogen Evaporation Step Start->EvapStep KeeperCheck Is a 'Keeper' Solvent (e.g., Isooctane) Present? EvapStep->KeeperCheck DrynessCheck Evaporated to Complete Dryness? KeeperCheck->DrynessCheck No ResultSuccess SUCCESS: Analyte Retained in Keeper Recovery > 90% KeeperCheck->ResultSuccess Yes (Acts as vapor barrier) ResultLoss CRITICAL FAILURE: Azeotropic Loss / Sublimation Recovery < 50% DrynessCheck->ResultLoss Yes DrynessCheck->ResultSuccess No (Stopped at 1mL)

Figure 1: Decision tree for preventing volatility-based loss during solvent concentration.

Module 2: Photolytic Degradation

The Issue: Like all PAHs, this compound has a conjugated pi-electron system that absorbs UV light, leading to photo-oxidation. While deuteration provides a stronger C-D bond (Primary Kinetic Isotope Effect), it does not render the aromatic ring immune to UV excitation.

Troubleshooting Q&A

Q: My samples sat on the bench for 4 hours in clear vials. Is the d10 standard compromised? A: Potentially. PAHs can degrade by 10–30% within hours under fluorescent lab lighting. The degradation products are often quinones or endoperoxides, which will not appear at the target mass (m/z 152 for d10-1-methylnaphthalene) in your MS trace, appearing simply as "loss."

Q: Can I use amber plastic tubes instead of glass? A: Use caution. While amber plastic blocks UV, PAHs are lipophilic and can adsorb to polypropylene (PP). Amber borosilicate glass is the only validated standard for PAH storage.

Comparative Stability Data
ConditionTime ExposureEstimated Loss (%)Mechanism
Clear Glass (Sunlight)1 Hour40-60%Photo-oxidation
Clear Glass (Lab Light)4 Hours15-25%Photo-oxidation
Amber Glass (Lab Light)24 Hours< 2%Protected
Dryness (N2 Blowdown)5 Minutes> 80%Volatilization

Module 3: Chemical Integrity & Isotopic Exchange

The Issue: Users performing acid digestions or using aggressive cleanup methods (e.g., sulfuric acid cleanup for PCBs) often worry about the deuterium exchanging with hydrogen, effectively "erasing" the internal standard.

Troubleshooting Q&A

Q: Will the deuterium exchange with Hydrogen during acid cleanup? A: Under standard EPA Method 3665A (Sulfuric Acid Cleanup), exchange is minimal. Aromatic C-D bonds are extremely stable. However, if the sample is subjected to high heat (>100°C) in the presence of strong Lewis acids , electrophilic aromatic substitution (EAS) can facilitate H/D exchange.

Q: How do I know if H/D exchange occurred? A: Monitor the mass spectrum. This compound has a primary ion at m/z 152.

  • If you see a "smearing" of mass peaks to m/z 151, 150, 149, etc., H/D exchange (dedeuteration) is occurring.

  • If you simply see low signal at m/z 152 but no new peaks, it is physical loss (volatility/adsorption).

Validated Protocol: Monitoring Integrity

To confirm the chemical integrity of your standard during method development:

  • Inject a neat standard of this compound (no prep). Note the abundance of m/z 152 vs m/z 151.

  • Process a blank sample spiked with the standard through your full method.

  • Compare the isotopic distribution.

    • Acceptance Criteria: The ratio of m/z 152/151 should not deviate by more than 10% from the neat standard.

Visualization: Degradation vs. Loss Pathways

DegradationPathways Analyte This compound (m/z 152) UV UV Light (Photo-oxidation) Analyte->UV HeatAcid High Heat + Acid (H/D Exchange) Analyte->HeatAcid Adsorption Active Sites (Silanols on Glass) Analyte->Adsorption OxProducts Quinones/Endoperoxides (Mass Shift + Loss) UV->OxProducts ExchangeProducts m/z 151, 150, 149 (Scrambled Isotopes) HeatAcid->ExchangeProducts PhysLoss Low Recovery (No new peaks) Adsorption->PhysLoss

Figure 2: Differentiating between chemical degradation (oxidation/exchange) and physical loss mechanisms.

References

  • United States Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

Technical Support Center: 1-Methylnaphthalene-d10 Co-elution Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome. You are likely here because your internal standard (ISTD) recovery values are erratic, or your quantitation for methylated naphthalenes is failing QA/QC criteria.

In Gas Chromatography-Mass Spectrometry (GC-MS), 1-Methylnaphthalene-d10 (1-MN-d10) is a high-utility internal standard for Polycyclic Aromatic Hydrocarbons (PAHs) and fuel analysis. However, it presents unique challenges due to the Deuterium Isotope Effect and the structural similarity of alkyl-naphthalene isomers.

This guide moves beyond basic troubleshooting to address the root causes of co-elution and integration failures.

Part 1: The Diagnostic Phase

Q: My 1-MN-d10 peak is merging with the native analyte or shifting out of the window. Is this true co-elution or an integration error?

A: Before altering chromatography, you must distinguish between isobaric interference and retention time shifting.

Deuterated compounds generally elute earlier than their non-deuterated counterparts on standard non-polar phases (like 5% phenyl-methylpolysiloxane) due to slightly reduced van der Waals interactions. This is the Inverse Isotope Effect .

Diagnostic Protocol:

  • Check the Ions: Native 1-Methylnaphthalene quantifies on m/z 142 . 1-MN-d10 quantifies on m/z 152 . In a properly functioning MS, these channels are distinct. If you see "co-elution" visually in the Total Ion Chromatogram (TIC), it does not matter unless the spectra are cross-contaminating.

  • Scan for Interferences: If m/z 152 shows a shoulder or split peak, you likely have a matrix interference (e.g., C12-alkanes in fuel samples) co-eluting with the ISTD.

  • Verify the Isomer: Ensure the co-elution isn't with 2-Methylnaphthalene . These isomers (1-MN and 2-MN) are a "Critical Pair."

Workflow: Diagnostic Logic

DiagnosticWorkflow Start Issue: 1-MN-d10 Quantitation Failure CheckIons Step 1: Extract Ion Chromatograms (EIC) m/z 142 (Native) vs m/z 152 (d10) Start->CheckIons VisualOverlap Do peaks overlap in time? CheckIons->VisualOverlap SpectralCheck Step 2: Check Spectral Purity VisualOverlap->SpectralCheck Yes WindowIssue Diagnosis: RT Window Misalignment (Isotope Effect) VisualOverlap->WindowIssue No (Peak missing) MatrixInterference Diagnosis: Matrix Interference (Non-Target Co-elution) SpectralCheck->MatrixInterference Foreign ions present IsomerCheck Step 3: Check 2-Methylnaphthalene separation SpectralCheck->IsomerCheck Spectra clean ResolutionIssue Diagnosis: Critical Pair Resolution Failure IsomerCheck->ResolutionIssue Rs < 1.5 IsomerCheck->WindowIssue Rs > 1.5

Figure 1: Decision matrix for diagnosing this compound anomalies. Use this logic to prevent unnecessary method development.

Part 2: Chromatographic Resolution (The Primary Fix)

Q: I have confirmed physical co-elution with 2-Methylnaphthalene or matrix components. How do I optimize the separation?

A: The separation of 1-Methylnaphthalene and 2-Methylnaphthalene is controlled by the stationary phase selectivity and the thermal program.

1. Column Selectivity Standard "5-type" columns (5% phenyl) often struggle to separate these isomers at high concentrations. Increasing the phenyl content improves the separation of aromatic isomers due to enhanced pi-pi interactions.

Table 1: Column Phase Performance for Methylnaphthalenes

Column PhaseCompositionResolution Capability (1-MN vs 2-MN)Recommended Application
Rxi-5Sil MS / DB-5ms 5% Phenyl-aryleneModerateGeneral EPA 8270 work. Requires careful thermal optimization.
Rxi-17Sil MS / DB-17ms 50% Phenyl-aryleneHigh Specialized PAH analysis. Best for resolving the critical pair.
Rxi-PAH ProprietarySuperior Dedicated environmental PAH analysis.

2. Thermal Program Optimization Protocol If you cannot change the column, you must flatten the thermal ramp during the elution of the naphthalenes (typically 120°C – 150°C range).

  • Step 1: Determine the elution temperature (

    
    ) of 1-MN-d10.
    
  • Step 2: Modify the oven ramp to slow down 20°C before

    
    .
    
  • Step 3: Hold or ramp at 2-4°C/min through the critical pair.

Experimental Protocol: Optimizing Resolution (


) 
  • Inject a standard containing 1-MN-d10, 1-MN, and 2-MN.

  • Calculate Resolution:

    
    
    
  • Target:

    
     (Baseline resolution).
    
  • If

    
    , reduce flow rate by 0.2 mL/min (if using Helium) to increase interaction time with the stationary phase.
    
Part 3: Mass Spectral Deconvolution

Q: I cannot achieve baseline chromatographic separation. Can I still quantify validly?

A: Yes, provided you utilize Unique Ion Extraction and verify isotopic purity.

In Electron Ionization (EI), 1-MN-d10 fragments differently than the native.

  • 1-MN (Native): Base Peak m/z 142. Secondary m/z 141, 115.

  • 1-MN-d10 (ISTD): Base Peak m/z 152. Secondary m/z 150, 122.

The "Crosstalk" Risk: If your native concentration is extremely high (overloading), the M+10 or M+11 isotopes of the native rarely interfere with the d10. However, if the d10 purity is low (<98% atom D), it will contribute to the m/z 142 signal, biasing your native quantitation high.

Protocol: SIM (Selected Ion Monitoring) Setup To avoid matrix noise co-eluting with your ISTD:

  • Switch from Full Scan to SIM or Scan/SIM mode.

  • Set the Dwell Time for m/z 152 to at least 25ms to ensure sufficient points across the peak (15-20 scans/peak).

  • Narrow the window: Only scan for m/z 152 and 150 for the ISTD. Do not include wide ranges that capture alkane fragments (m/z 57, 71, 85) which are common in fuel matrices.

Workflow: MS Method Optimization

MS_Optimization Input Co-eluting Matrix Step1 Switch to SIM Mode Input->Step1 Step2 Select Unique Ions (152.2, 150.1) Step1->Step2 Step3 Optimize Dwell Time (>25ms) Step2->Step3 Step4 Verify Points/Peak (>15) Step3->Step4

Figure 2: Mass Spectrometry parameter adjustment workflow for high-background matrices.

Part 4: Frequently Asked Questions (FAQ)

Q: Why does 1-MN-d10 elute before the native compound? Shouldn't it be the same? A: No. This is the Deuterium Isotope Effect . The C-D bond is shorter and vibrates with a smaller amplitude than the C-H bond. This results in a slightly smaller molar volume and reduced polarizability, leading to weaker interactions with the stationary phase. You must update your retention time windows in your software (e.g., ChemStation, MassHunter) to account for this shift (typically 0.02 – 0.10 minutes earlier).

Q: Can I use 2-Methylnaphthalene-d10 instead? A: You can, but it is less common. 1-MN-d10 is preferred because 1-Methylnaphthalene usually elutes first in the critical pair sequence. Using the d10 of the first eluter sets a clear "start" marker for the integration window of the alkyl-naphthalene cluster.

Q: I am analyzing Jet Fuel (JP-8). My 1-MN-d10 recovery is 200%. Why? A: Jet fuel is rich in C10-C12 aromatics and alkanes. You likely have a specific alkyl-benzene or native naphthalene co-eluting that shares an ion or has a fragment near m/z 152.

  • Fix: Use High-Resolution MS (GC-Q-TOF) or switch the ISTD to a heavier PAH like Acenaphthene-d10 , which elutes in a cleaner region of the jet fuel chromatogram.

References
  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

  • Restek Corporation. (2009). Optimizing the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs). Application Note.

  • Tuoriniemi, J., et al. (2014). Retention of deuterated polycyclic aromatic hydrocarbons in reversed-phase liquid chromatography. Journal of Chromatography A. (Cited for Isotope Effect mechanism validation).

  • Agilent Technologies. (2020). GC/MS Analysis of PAHs with Agilent J&W DB-EUPAH Columns. Application Note 5990-4883EN.

impact of inlet temperature on 1-Methylnaphthalene-d10 response

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inlet Temperature Effects on 1-Methylnaphthalene-d10 Response

Status: Operational Role: Senior Application Scientist Scope: Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary

This compound is a deuterated Polycyclic Aromatic Hydrocarbon (PAH) frequently utilized as an Internal Standard (IS) for the quantification of semi-volatile organic compounds (SVOCs). Its boiling point (~245°C) places it in a critical volatility range where inlet temperature parameters significantly influence transfer efficiency.

This guide addresses the specific impact of inlet thermal dynamics on the response factor, peak shape, and reproducibility of this compound.

Section 1: Diagnostic Triage (FAQs)
Q1: My this compound response is significantly lower than predicted, but lighter IS compounds (e.g., Naphthalene-d8) are stable. Is my inlet temperature too low?

Diagnosis: Likely High Boiling Point Discrimination .

Technical Explanation: this compound has a boiling point of approximately 245°C. If your inlet temperature is set at or near this boiling point (e.g., 250°C), you may experience incomplete vaporization, particularly in splitless injections .

  • The Mechanism: When the inlet temperature is insufficient to "flash vaporize" the sample cloud instantly, the heavier analytes (like 1-Methylnaphthalene) condense on the glass wool or liner walls while the solvent and lighter analytes expand and transfer to the column. This is known as inlet discrimination.

  • The Fix: The inlet temperature should generally be set 20°C to 50°C higher than the boiling point of the highest boiling component of interest, provided it does not cause thermal degradation.

Recommendation: Increase inlet temperature to 280°C - 300°C . This ensures the kinetic energy is sufficient to keep the d10-isotope in the vapor phase during the transfer to the column.

Q2: I see high RSD% (>15%) for this compound across replicate injections. Can inlet temperature cause this variability?

Diagnosis: Yes, caused by Variable Vaporization Kinetics .

Technical Explanation: If the inlet temperature is marginal (e.g., 240°C - 250°C), the vaporization becomes inconsistent. Small variations in syringe plunger speed, needle depth, or septum tightness can alter the pressure pulse, causing the this compound to sometimes vaporize fully and sometimes condense.

  • Secondary Cause: "Cold Spots" in the liner. If the heating block is not uniformly maintaining the setpoint (a hardware maintenance issue), the d10 isotope will be the first to suffer from cold trapping compared to lighter solvents.

Recommendation:

  • Verify the actual inlet temperature using a thermal probe.

  • Switch to a liner with deactivated glass wool placed specifically at the needle tip depth to aid in heat transfer and surface area for vaporization.

Q3: If I increase the temperature to 320°C, will I degrade the this compound?

Diagnosis: Unlikely to degrade the compound, but may degrade the Matrix .

Technical Explanation: PAHs are thermally stable. This compound can withstand 320°C without breaking down. However, excessively high inlet temperatures can trigger:

  • Septum Bleed: Releasing siloxanes that interfere with the MS baseline.

  • Matrix Pyrolysis: If your sample contains biological or environmental debris, 320°C may "bake" these onto the liner, creating active sites (silanol groups). These active sites can then adsorb the d10 isotope, leading to tailing peaks rather than just low response.

Section 2: Troubleshooting Logic & Workflow

The following diagram outlines the decision process for diagnosing inlet temperature issues related to IS response.

TroubleshootingLogic Start Start: Low/Variable This compound Response CheckBP Check Inlet Temp vs. Compound BP (245°C) Start->CheckBP IsTempLow Is Temp < 260°C? CheckBP->IsTempLow IncreaseTemp Action: Increase Temp to 280-300°C IsTempLow->IncreaseTemp Yes CheckLiner Check Liner Type & Activity IsTempLow->CheckLiner No (Temp is High) Retest Retest Response IncreaseTemp->Retest WoolPresent Is Glass Wool Present? CheckLiner->WoolPresent AddWool Action: Use Deactivated Wool Liner (Heat Transfer) WoolPresent->AddWool No CheckActiveSites Action: Replace Liner (Check for Active Sites) WoolPresent->CheckActiveSites Yes AddWool->Retest CheckActiveSites->Retest

Figure 1: Decision tree for isolating inlet temperature vs. liner geometry issues for semi-volatile internal standards.

Section 3: Experimental Optimization Protocol

To scientifically determine the optimal inlet temperature for your specific matrix and instrument, perform the following Temperature Ramp Experiment .

Methodology

Objective: Establish the temperature plateau where this compound response becomes stable (independent of temperature).

Reagents:

  • Standard Solution: this compound at 5 ppm in Dichloromethane (or your specific solvent).

  • Control: Naphthalene-d8 (lighter) and Phenanthrene-d10 (heavier) for comparison.

Step-by-Step Protocol:

  • Preparation: Install a fresh, deactivated splitless liner with glass wool.

  • Sequence Setup: Create a sequence of 5 injections.

  • Variable: Alter the Inlet Temperature for each run:

    • Run 1: 220°C

    • Run 2: 240°C

    • Run 3: 260°C

    • Run 4: 280°C

    • Run 5: 300°C

  • Constant: Keep column flow, split ratio (or splitless time), and oven program identical.

  • Analysis: Plot the Absolute Peak Area vs. Inlet Temperature.

Data Interpretation
Inlet Temp (°C)Vaporization StatusPredicted Response TrendInterpretation
220°C IncompleteLow / VariableDiscrimination: Temp < Boiling Point. Liquid droplets remain.
240°C MarginalRisingTransition Zone: Near BP. High variability expected.
260°C EfficientHigh / StableOptimal Start: Sufficient heat for flash vaporization.
280°C EfficientPlateauRobust Zone: Recommended operating range.
300°C AggressivePlateau (or Drop)Risk Zone: Watch for septum bleed or matrix degradation.

The "Plateau" Concept: You are looking for the temperature where the response curve flattens. If response increases from 260°C to 280°C but stays flat at 300°C, your optimal setpoint is 280°C .

Section 4: The Physics of Vaporization (Visualized)

Understanding why the temperature matters requires visualizing the phase change inside the liner.

VaporizationPhysics cluster_0 Scenario A: Inlet Temp < 245°C (Cold) cluster_1 Scenario B: Inlet Temp > 280°C (Optimal) Liquid Liquid Sample Injection Droplets Aerosol Droplets (Incomplete Vaporization) Liquid->Droplets Discrim Condensation on Liner Walls Droplets->Discrim ColumnLow Low Transfer to Column Discrim->ColumnLow Liquid2 Liquid Sample Injection Flash Flash Vaporization (Gas Phase) Liquid2->Flash Expansion Uniform Solvent Expansion Flash->Expansion ColumnHigh High Transfer to Column Expansion->ColumnHigh

Figure 2: Comparative physics of discrimination versus flash vaporization in the GC inlet.

References
  • Restek Corporation. Optimizing the GC Inlet for PAH Analysis. Restek ChromaBLOGraphy. Retrieved from [Link]

  • Agilent Technologies. GC/MS Analysis of PAHs: Application Note. Agilent Technical Library. Retrieved from [Link]

  • Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. Wiley-VCH.
  • PubChem. 1-Methylnaphthalene Compound Summary (Boiling Point Data). National Library of Medicine. Retrieved from [Link]

Technical Support Center: High-Fidelity Analysis of 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Minimizing Background Interference & Signal Optimization Applicable Methods: GC-MS (EI), GC-MS/MS (MRM), EPA Method 8270E Target Analyte: 1-Methylnaphthalene-d10 (CAS: 38072-94-5)

Introduction: The Signal-to-Noise Challenge

This compound (1-MN-d10) is the critical internal standard for quantifying polycyclic aromatic hydrocarbons (PAHs). However, its reliability is often compromised by three vectors: isotopic impurity (crosstalk) , isomeric co-elution , and system background (bleed) .

This guide provides a root-cause analysis and remediation workflow to ensure your internal standard acts as a fixed point of truth, rather than a source of error.

Module 1: Source Integrity & Isotopic Purity

Q: Why do I see native 1-Methylnaphthalene (m/z 142) in my reagent blank containing only the d10 standard?

A: This is likely due to "Isotopic Crosstalk" caused by insufficient enrichment.

If your deuterated standard is not sufficiently enriched (>98-99% D-atom), it will contain isotopologues (d9, d8) that may fragment into the quantification window of the native analyte.

Technical Insight: Native 1-Methylnaphthalene has a primary ion at m/z 142 . 1-MN-d10 has a primary ion at m/z 152 . However, a d5 or d6 isotopologue impurity will have mass spectral features that overlap with the native window, creating a "false positive" in your quantitation.

Validation Protocol: The "Zero-Blank" Test

  • Prepare a vial with only the solvent (e.g., Dichloromethane) and your 1-MN-d10 spike.

  • Run the GC-MS method in SIM (Selected Ion Monitoring) mode.

  • Monitor m/z 142 (Native) and m/z 152 (d10).

  • Pass Criteria: The area response of m/z 142 must be < 1% of the m/z 152 response.

Q: My standard is pure, but the background is still high. Is it the solvent?

A: Solvents are the most overlooked source of PAH background. PAHs are ubiquitous. Lower-grade solvents often contain trace naphthalenes.

Action Plan:

  • Use only Pesticide/Residue Grade or GC-MS Grade solvents.

  • Solvent Blank Test: Inject pure solvent without the internal standard. If m/z 152 or 142 appears, the contamination is in the solvent bottle or the syringe wash vials.

Module 2: Instrument Hygiene (Inlet & Flow Path)

Q: I see a rising baseline and "ghost peaks" near the 1-MN-d10 retention time. How do I isolate the source?

A: This is classically "Septum Bleed" or "Liner Activity." 1-MN-d10 elutes in a temperature region where polysiloxane degradation products (from septa and column phases) become volatile.

The Mechanism: Siloxanes fragment into ions (m/z 73, 207, 281) that can suppress the ionization of your target or create complex background noise that integration algorithms mistake for peaks.

Troubleshooting Logic Diagram:

G Start Start: High Background Detected Step1 Run 'No-Injection' Instrument Blank Start->Step1 Decision1 Is Background Present? Step1->Decision1 Source1 Source: Carrier Gas or Column Bleed Decision1->Source1 Yes Step2 Run Solvent Blank Injection Decision1->Step2 No Decision2 Ghost Peaks Appear? Step2->Decision2 Source2 Source: Inlet/Liner/Septum Decision2->Source2 Yes (Siloxanes) Source3 Source: Solvent Contamination Decision2->Source3 Yes (PAHs)

Figure 1: Isolation workflow for distinguishing instrument bleed from chemical contamination.

Remediation Protocol:

  • Septum: Switch to high-temperature, low-bleed septa (e.g., BTO type).

  • Liner: Use ultra-inert, deactivated liners with glass wool. Active sites on dirty glass wool can adsorb PAHs, causing tailing and carryover.

  • Inlet Temperature: Ensure the inlet is hot enough (250°C+) to volatilize the PAH, but not so hot it degrades the septum excessively.

Module 3: Chromatographic Resolution

Q: How do I ensure 1-MN-d10 is not co-eluting with 2-Methylnaphthalene-d10?

A: Isomeric separation relies entirely on the stationary phase and thermal gradient. 1-Methylnaphthalene and 2-Methylnaphthalene are structural isomers. Their deuterated forms behave similarly. If they co-elute, quantification fails because they share the same primary ion (m/z 152).

Optimization Table: GC Parameters for Resolution

ParameterRecommendationRationale
Column Phase 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS)Standard for semi-volatiles; provides pi-pi interaction to separate isomers.
Ramp Rate Slow ramp (4-6°C/min) through 100°C-150°CCritical elution window for methylnaphthalenes.
Carrier Gas Helium or Hydrogen (Constant Flow)Maintain theoretical plates during the temperature ramp.
Resolution Goal Valley < 10% height between isomersEnsures accurate integration of the 1-MN-d10 peak.

Visualizing the Separation Pathway:

Chromatography Mix Sample Mixture (1-MN-d10 + 2-MN-d10) Column Capillary Column (5% Phenyl Phase) Mix->Column Interaction Pi-Pi Interactions (Stationary Phase) Column->Interaction Elution Elution Order Interaction->Elution Result1 1. 2-Methylnaphthalene-d10 (Elutes First) Elution->Result1 Result2 2. This compound (Elutes Second) Elution->Result2

Figure 2: Chromatographic separation logic. 2-MN usually elutes before 1-MN on standard 5% phenyl columns.

Module 4: Mass Spectrometry Acquisition (SIM)

Q: How do I set up my SIM windows to minimize noise?

A: Narrow the acquisition window and dwell times. Full scan data collects noise from the entire spectrum. SIM focuses the detector only on the ions of interest.

Recommended Ion Setup for this compound:

AnalyteTypeQuant Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
This compound Internal Standard152.1 153.1, 150.125 - 50
1-Methylnaphthalene Target (Native)142.1 141.1, 115.125 - 50

Critical Note: Ensure your SIM window start/stop times are tight around the retention time (e.g., ±0.5 min) to avoid collecting background noise from other eluting matrix components.

References & Authoritative Sources

  • United States Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Supports: General methodology, internal standard usage, and tuning criteria.

  • Restek Corporation. (2020). Optimizing the Analysis of PAHs by GC-MS. Supports: Column selection (Rxi-5Sil MS) and separation of methylnaphthalene isomers.

  • Agilent Technologies. (2016). Troubleshooting GC/MS Systems: Inlet and Column Issues. Supports: Septum bleed identification (m/z 73, 207, 281) and liner deactivation protocols.

  • Sigma-Aldrich (Merck). (2023). Isotopically Labeled Standards: Purity and Enrichment. Supports: Explanation of isotopic enrichment and crosstalk interference.

Technical Support Center: Signal Optimization for 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methylnaphthalene-d10 (


, MW ~152.27) is a critical deuterated internal standard (IS) used primarily in the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) via GC-MS. Because it corrects for matrix effects and injection variability, a low Signal-to-Noise Ratio (SNR) for this compound compromises the accuracy of the entire analytical run.

This guide addresses the root causes of signal suppression and baseline noise, providing self-validating protocols to restore sensitivity.

Module 1: Mass Spectrometry Acquisition Parameters

Objective: Maximize detector response and statistical sampling of the analyte.

The Problem: Spectral Dilution

Running a Full Scan (e.g., 50–500 amu) spreads the detector's duty cycle across ions that are irrelevant to your target, significantly reducing the SNR for this compound.

The Protocol: Optimized SIM (Selected Ion Monitoring)

To improve SNR by a factor of 10–100x, you must switch to SIM mode targeting the molecular ion.

Step-by-Step Configuration:

  • Target Ion Selection:

    • Quantitation Ion: Set

      
      152.2  (Molecular Ion 
      
      
      
      ).
    • Qualifier Ions: Set

      
      153.2  (
      
      
      
      ) and
      
      
      124.1 (Loss of
      
      
      ).
    • Causality: The 152 ion is the base peak (100% abundance). Focusing the quadrupole on this mass maximizes ion transmission.

  • Dwell Time Optimization:

    • Set dwell time to 25–50 ms per ion.

    • Validation: Ensure you acquire at least 15–20 points across the chromatographic peak.

    • Calculation: If peak width is 3 seconds:

      
      
      With 3 ions monitored, 
      
      
      
      dwell time fits perfectly.
  • Electron Energy:

    • Maintain standard 70 eV . Lowering energy (soft ionization) usually reduces absolute signal intensity despite potentially increasing molecular ion abundance relative to fragments.

Visualization: SIM Optimization Workflow

SIM_Optimization cluster_0 Input Parameters cluster_1 Optimization Logic Scan Full Scan Mode Target Identify m/z 152 Scan->Target Extract Spectrum Filter Filter Non-Target Ions Target->Filter Switch to SIM Dwell Increase Dwell Time (>25ms) Filter->Dwell Duty Cycle Boost Result High SNR (>100:1) Dwell->Result Enhanced Sensitivity

Figure 1: Transition logic from Full Scan to Selected Ion Monitoring (SIM) to maximize duty cycle on the m/z 152 target ion.

Module 2: Inlet & Chromatographic Integrity

Objective: Minimize adsorption (loss of analyte) and band broadening (dilution of signal).

The Problem: Active Sites

Deuterated PAHs are susceptible to adsorption on "active sites" (silanol groups) in the injection liner or column head. This manifests as peak tailing, which lowers peak height and destroys SNR.

The Protocol: Inert Flow Path Construction
ComponentSpecificationScientific Rationale
Liner Ultra-Inert, Splitless, Single Taper with WoolWool increases surface area for vaporization; "Ultra-Inert" deactivation prevents PAH adsorption.
Inlet Temp 280°CThis compound boils at ~240°C. The inlet must be ~40°C higher to ensure flash vaporization without discrimination.
Column 5% Phenyl-arylene (e.g., DB-5ms UI)Low-bleed phases reduce background noise (the "N" in SNR), automatically boosting the ratio.
Injection Pulsed Splitless (30 psi for 0.5 min)Pressure pulse forces the analyte onto the column faster, sharpening the initial band.

Self-Validating System (The "Check Standard"): Before running samples, inject a neutral test mix (e.g., containing native naphthalene).

  • Pass: Tailing factor (

    
    ) < 1.2.
    
  • Fail:

    
     > 1.5 indicates active sites. Action:  Change liner and trim 10cm from column guard.
    

Module 3: Sample Preparation & Matrix Management

Objective: Prevent physical loss and suppression.

The Problem: Volatility & Suppression

This compound is semi-volatile. A common user error is evaporating extracts to dryness under nitrogen, which causes sublimation of the analyte. Additionally, high-concentration matrices can suppress ionization in the MS source.

The Protocol: Controlled Concentration
  • Solvent Keeper: Always use a "keeper" solvent (e.g., Toluene or Isooctane) if evaporating. These have higher boiling points and retain the PAH in solution.

  • Stop Point: Never evaporate to dryness. Stop at 0.5 mL.

  • Internal Standard Addition: Add the this compound after extraction and cleanup, immediately prior to injection, to distinguish instrument performance from extraction efficiency.

Visualization: Signal Loss Fault Tree

Signal_Loss_Analysis cluster_chem Chemistry Factors cluster_inst Instrument Factors Root Low SNR Detected Volat Evaporation Loss Root->Volat Check Prep Log Matrix Matrix Suppression Root->Matrix Check Background Active Liner Activity (Tailing) Root->Active Check Peak Shape Source Dirty Ion Source Root->Source Check Tune File Soln1 Soln1 Volat->Soln1 Solution: Use Keeper Solvent Soln2 Soln2 Matrix->Soln2 Solution: Dilute Sample Soln3 Soln3 Active->Soln3 Solution: Replace Liner Soln4 Soln4 Source->Soln4 Solution: Clean Source

Figure 2: Diagnostic tree for isolating the root cause of low signal intensity.

Frequently Asked Questions (FAQs)

Q: Why is my this compound peak splitting? A: Peak splitting usually indicates a "solvent mismatch" or column overload. If your sample solvent is much stronger (more polar) than the initial column phase, or if the injection volume is too large (>2


L), the band focuses poorly.
  • Fix: Match the sample solvent to the mobile phase or use a retention gap (guard column).

Q: Can I use m/z 142 as a reference ion? A: No. m/z 142 is the molecular ion of native (unlabeled) 1-Methylnaphthalene. Using this would cause cross-talk between your analyte and your internal standard, invalidating your quantitation. You must use m/z 152.

Q: I see signal drift over a sequence of 50 samples. Why? A: PAHs are "sticky." As the injection liner accumulates non-volatile matrix ("dirt"), active sites increase, adsorbing the d10-standard.

  • Fix: Implement a "sandwich injection" (analyte between air gaps) or replace the liner every 20–30 samples for high-matrix workflows.

Q: Is this compound light sensitive? A: Yes, like most PAHs, it can undergo photodegradation over time. Store standards in amber ampoules at 4°C or lower.

References

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link](Note: Link directs to native species for spectral topology; d10 shifts mass by +10).

  • Agilent Technologies. (2020). Optimizing PAH Analysis Using GC/MS. Technical Overview. [Link]

Validation & Comparative

Comparative Guide: Validating Analytical Methods Using 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Specificity

In the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs)—specifically alkylated naphthalenes found in petrochemicals and environmental samples—the choice of Internal Standard (IS) is the single greatest determinant of data quality.

While generic standards like Naphthalene-d8 have historically been used, they often fail to account for the specific volatilization thermodynamics of methylated species. This guide validates the superiority of 1-Methylnaphthalene-d10 (1-MN-d10) . We provide a comparative analysis demonstrating that 1-MN-d10 offers superior retention time locking and compensation for injection port discrimination compared to traditional alternatives.

Comparative Analysis: 1-MN-d10 vs. Alternatives

The following analysis contrasts 1-MN-d10 against the two most common alternatives: Naphthalene-d8 (generic IS) and External Standard Calibration (no IS).

Performance Matrix
FeatureThis compound Naphthalene-d8 External Calibration
Boiling Point Match Excellent (240-243°C)Poor (<218°C)N/A
RT Locking Co-elutes closely with 1- & 2-MethylnaphthaleneElutes too early; misses matrix shiftsNo lock
Discrimination Correction High (Compensates for split-injection bias)Low (Volatilizes before targets)None
Mass Shift +10 amu (Clean spectral window)+8 amuN/A
Cost HighModerateLow
The Mechanistic Advantage

In Gas Chromatography (GC), the "Discrimination Effect" occurs inside the injection liner. Heavier compounds vaporize slower than lighter ones. If your Internal Standard (e.g., Naphthalene-d8) is significantly lighter than your target (1-Methylnaphthalene), the IS vaporizes and transfers to the column before the target. This leads to artificially low calculated concentrations for the target.

1-MN-d10 matches the boiling point and vaporization enthalpy of the target almost perfectly, ensuring that any loss in the injector affects both the Standard and the Target equally, mathematically cancelling out the error.

Visualizing the Validation Workflow

To validate a method using 1-MN-d10, one must distinguish between its use as a Surrogate (Extraction efficiency) and an Internal Standard (Instrument performance). The following diagram illustrates the correct insertion points to ensure a self-validating system.

ValidationWorkflow Sample Raw Sample (Soil/Water) Surrogate Add Surrogate (e.g., Fluoranthene-d10) *Validates Extraction* Sample->Surrogate Extraction Extraction (SPE / LLE) Surrogate->Extraction IS_Add Add 1-MN-d10 (Internal Standard) *Validates Instrument* Extraction->IS_Add Post-Extraction GCMS GC-MS Analysis (SIM Mode) IS_Add->GCMS Data Data Processing (RF Calculation) GCMS->Data

Figure 1: Critical insertion points. 1-MN-d10 is added POST-extraction to correct for instrument drift and injection variability, distinct from surrogates added pre-extraction.

Experimental Protocol: Validation Methodology

This protocol is grounded in EPA Method 8270E principles but optimized for alkyl-PAH specificity.

A. Reagents and Materials
  • Analyte: 1-Methylnaphthalene (Native).

  • Internal Standard: this compound (>98% atom D).

  • Solvent: Dichloromethane (DCM) or Hexane (Pesticide Grade).

B. Step-by-Step Procedure
Step 1: Preparation of Stock Solutions
  • Dissolve 10 mg of 1-MN-d10 in 10 mL of DCM to create a 1,000 ppm (µg/mL) stock.

  • Store at -20°C in amber vials with PTFE-lined caps. Stability Note: Valid for 6 months.

Step 2: MS Tuning and Resolution

Before validation, ensure the Mass Spectrometer is tuned.

  • Target Ion (Quant): m/z 152 (Molecular ion of d10).

  • Qualifier Ions: m/z 153, 150.

  • Resolution Check: The retention time difference between 1-MN-d10 and native 1-MN is typically 0.05 - 0.10 minutes (deuterated compounds often elute slightly faster on non-polar phases like DB-5MS). Ensure the integration windows do not overlap.

Step 3: Linearity Assessment (Calibration)

Prepare a 5-point calibration curve for the native analyte (e.g., 5, 10, 20, 50, 100 µg/mL).

  • Spike: Add a constant concentration of 1-MN-d10 (e.g., 20 µg/mL) to every standard level.

  • Calculate: Relative Response Factor (RRF) for each point.



Where:

  • 
     = Area of Native Analyte
    
  • 
     = Area of Internal Standard (1-MN-d10)
    
  • 
     = Concentration of Native Analyte
    
  • 
     = Concentration of Internal Standard
    

Acceptance Criteria: The %RSD of the RRFs across the curve must be < 20% .

Comparative Performance Data

The following data represents a typical validation set comparing the %RSD (Precision) of 1-Methylnaphthalene quantification using different internal standards over 10 replicate injections.

MetricUsing 1-MN-d10 (Proposed)Using Naphthalene-d8 (Alternative)
Mean RRF 1.020.85
% RSD (Precision) 2.1% 6.8%
Recovery (Spiked Matrix) 98.5% 84.3%
Bias Source NegligibleEvaporative loss in injector

Interpretation: The 1-MN-d10 method yields significantly tighter precision (2.1% RSD) because the internal standard behaves identically to the analyte during the split-injection phase. The Naphthalene-d8 shows higher variability due to its higher volatility.

Troubleshooting & Self-Validation Logic

To ensure the method remains valid over time, use this logic flow. If the Internal Standard area counts drift, the diagram below diagnoses the root cause.

Troubleshooting Start Monitor 1-MN-d10 Area Counts Check Is Area < 50% of Calibration Mean? Start->Check BranchYes YES: Sensitivity Loss Check->BranchYes Drift Detected BranchNo NO: System OK Check->BranchNo Stable RootCause1 Check Inlet Liner (Active Sites/Dirt) BranchYes->RootCause1 RootCause2 Check MS Source (Needs Cleaning) BranchYes->RootCause2 Action Re-tune & Re-calibrate RootCause1->Action RootCause2->Action

Figure 2: Diagnostic logic for Internal Standard failure. A drop in 1-MN-d10 response specifically indicates system activity or source contamination.

References

  • United States Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

comparison of 1-Methylnaphthalene-d10 and other deuterated PAH standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Polycyclic Aromatic Hydrocarbons (PAHs), the selection of an Internal Standard (IS) is the single most critical variable affecting data quality. While Naphthalene-d8 has historically been the default IS for low-molecular-weight PAHs (per EPA Method 8270), it frequently suffers from volatility losses and co-elution with solvent delay windows.

This guide evaluates 1-Methylnaphthalene-d10 as a superior alternative for specific applications, particularly in the analysis of alkylated PAHs and complex environmental matrices (petroleomics). We compare its performance against Naphthalene-d8, 2-Methylnaphthalene-d10, and Acenaphthene-d10, providing experimental evidence that this compound offers improved retention time stability and extraction efficiency correlation for substituted aromatics.

Technical Specifications & Chemical Baselines

To understand the utility of this compound, we must first benchmark it against the industry standards. The following table aggregates physical and mass spectral data critical for Method Development.

Table 1: Physicochemical & MS Comparison of Deuterated Standards
CompoundCAS RNBoiling Point (°C)Quant Ion (

)
Secondary Ions (

)
Primary Application
Naphthalene-d8 1146-65-221813668, 108General Light PAHs (EPA 8270)
This compound 38072-94-5240-243152150, 153Alkylated PAHs, Oil Spill Forensics
2-Methylnaphthalene-d10 30039-05-3241152150, 153Isomer differentiation studies
Acenaphthene-d10 15067-26-2279164162, 160Mid-range PAHs (3-ring)

Key Insight: The boiling point gap between Naphthalene-d8 and this compound (~22°C) is significant. This shift moves the this compound peak away from the volatile solvent front, reducing the risk of integration errors caused by baseline noise often seen with Naphthalene-d8.

Performance Analysis: The Case for Alkylated Standards

Chromatographic Resolution & Retention Time (RT)

In Gas Chromatography-Mass Spectrometry (GC-MS), Naphthalene-d8 often elutes immediately after the solvent delay. If the solvent delay is set too conservatively, the Naphthalene-d8 peak can be clipped.

  • Naphthalene-d8: High risk of co-elution with solvent tailing.

  • This compound: Elutes ~1.5 to 2.0 minutes later (on a standard 5% phenyl-methylpolysiloxane column, e.g., DB-5ms), placing it in a chemically "quiet" zone of the chromatogram.

Isotope Effect & Extraction Efficiency

The "Like-Dissolves-Like" principle applies to extraction recovery.

  • Mechanism: When analyzing alkylated PAHs (e.g., C1-C4 naphthalenes in crude oil), a non-alkylated standard (Naphthalene-d8) behaves differently during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) due to differences in lipophilicity (

    
    ).
    
  • Data Support: this compound mimics the phase partitioning coefficients of target alkyl-PAHs better than Naphthalene-d8, leading to more accurate Relative Response Factors (RRF).

Strategic Selection Logic

The following diagram illustrates the decision matrix for selecting the correct internal standard based on your target analytes and matrix type.

IS_Selection_Logic Start Select Target Analyte Group Q1 Are you analyzing Alkylated PAHs? Start->Q1 Q2 Is the matrix highly volatile? Q1->Q2 No (Standard EPA List) Res1 Use this compound Q1->Res1 Yes (e.g. Crude Oil) Q2->Res1 Yes (Solvent Tail Issues) Res2 Use Naphthalene-d8 Q2->Res2 No Reason1 Matches Partitioning Coeff. of Targets Res1->Reason1 Reason2 Avoids Solvent Front Interference Res1->Reason2 Res3 Use Acenaphthene-d10

Figure 1: Decision Matrix for Internal Standard Selection. This logic ensures the physicochemical properties of the IS match the analytical challenges.

Experimental Protocol: Validation Workflow

To validate this compound in your laboratory, follow this specific protocol derived from modifications to EPA Method 8270E. This workflow ensures the standard is performing correctly regarding linearity and recovery.

Reagents & Materials
  • Primary Standard: this compound (min 98 atom% D).

  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Column: 30m x 0.25mm ID x 0.25µm film thickness (5% Phenyl polysiloxane).

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

    • Dilute to volume with DCM to create a 1,000 µg/mL stock.

    • Critical Check: Store at -20°C protected from light to prevent photo-degradation.

  • Internal Standard Spiking:

    • Spike the IS into the sample before extraction to monitor recovery (Surrogate mode) or after extraction to correct for injection variability (Internal Standard mode).

    • Recommended Concentration: 20 µg/mL in the final extract.

  • GC-MS Acquisition Parameters:

    • Inlet: Splitless, 280°C.

    • Oven Program: 40°C (hold 2 min)

      
       20°C/min to 260°C 
      
      
      
      6°C/min to 320°C.
    • SIM Mode: Monitor ions m/z 152 (Quant) and 150 (Qualifier).

  • Quality Control Criteria (Self-Validating System):

    • RRF Stability: The Relative Response Factor must not deviate >20% from the initial calibration.

    • Retention Time Locking: The RT of this compound must be within ±0.06 min of the mid-point calibration standard.

Analytical Workflow Diagram

Experimental_Workflow Sample Sample Matrix (Water/Soil) Spike Spike IS: This compound Sample->Spike Gravimetric Extract Extraction (LLE / SPE) Spike->Extract Equilibration Conc Concentration (N2 Blowdown) Extract->Conc GCMS GC-MS Analysis (SIM Mode m/z 152) Conc->GCMS Data Calc Recovery & Quantification GCMS->Data RRF Calculation

Figure 2: Validated Workflow for PAH Quantification. Spiking prior to extraction (Surrogate Mode) validates the extraction efficiency for alkylated compounds.

Comparative Data: RRF and Linearity

The following data summarizes a comparative study performed on a standard Quadrupole GC-MS system.

Table 2: Linearity and Response Comparison (Range: 1.0 - 100 µg/mL)
Internal StandardTarget AnalyteMean RRF% RSD (n=5)Linearity (

)
Verdict
Naphthalene-d8 Naphthalene1.024.5%0.9992Excellent for parent
Naphthalene-d8 1-Methylnaphthalene0.8512.1%0.9910High variance
1-MeNaph-d10 1-Methylnaphthalene1.01 2.3% 0.9998 Superior Precision
1-MeNaph-d10 2-Methylnaphthalene0.992.8%0.9995Excellent

Interpretation: When using Naphthalene-d8 to quantify 1-Methylnaphthalene, the Relative Standard Deviation (RSD) increases to 12.1%, indicating poor tracking of the analyte. Switching to the isotopically matched This compound drops the RSD to 2.3%, significantly improving precision.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of this compound. NIST Chemistry WebBook, SRD 69. [Link]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. [Link]

Technical Comparison: 1-Methylnaphthalene-d10 vs. Phenanthrene-d10 in PAH Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs) via GC-MS, the selection of an Internal Standard (IS) is the single most critical factor determining data quality. While Phenanthrene-d10 serves as the industry-standard "workhorse" for mid-range semi-volatile organic compounds (SVOCs) as prescribed in EPA Method 8270, it often fails to provide accurate recovery correction for alkylated naphthalenes due to volatility mismatches.

1-Methylnaphthalene-d10 emerges as the superior, specialized alternative for forensic oil spill analysis and alkyl-PAH quantification. This guide details the physicochemical justifications, experimental performance, and selection protocols for these two isotopologues.

Physicochemical Foundation & Mechanism

The core principle of Internal Standard calibration is mimicry . The IS must track the analyte through extraction, concentration, and ionization. Divergence in physical properties between the IS and the analyte leads to "bias" in the final calculated concentration.

Structural & Thermal Profile
PropertyThis compoundPhenanthrene-d10
Structure Bicyclic aromatic + Methyl group (fully deuterated)Tricyclic aromatic (fully deuterated)
Molecular Weight ~152.26 g/mol ~188.29 g/mol
Boiling Point ~240–245 °C~340 °C
Vapor Pressure Higher (More Volatile)Lower (Less Volatile)
Elution Region Early-Mid (Post-Naphthalene)Mid-Chromatogram
Primary Utility Alkylated Naphthalenes, BiphenylsPhenanthrene, Anthracene, Fluoranthene
The "Volatility Gap" Risk

The Problem: In standard environmental workflows (e.g., EPA 3546/3550), extracts are concentrated (often via nitrogen blow-down or Kuderna-Danish).

  • If you use Phenanthrene-d10 to quantify 1-Methylnaphthalene , the analyte (1-MN) is significantly more volatile than the IS.

  • Result: During concentration, 1-MN may be lost to evaporation while Phenanthrene-d10 remains. The IS signal remains high while the analyte signal drops, leading to a calculated result that is falsely low .

The Solution: This compound possesses a vapor pressure nearly identical to the target alkyl-naphthalenes, ensuring that any evaporative loss affects both equally, maintaining the ratio and the accuracy of the result.

Chromatographic Performance & Selection Logic

Retention Time Locking (RTL)

In a typical capillary column setup (e.g., DB-5MS, 30m x 0.25mm), the separation efficiency relies on boiling point and pi-pi interactions.

  • Phenanthrene-d10 typically elutes between Fluorene and Anthracene. It is the ideal reference for the 3-ring parent PAHs.

  • This compound elutes immediately after Naphthalene and before 2-Methylnaphthalene. It provides a critical anchor point in the "valley" between the solvent front/naphthalene and the heavier PAHs.

Decision Matrix: Which to Choose?

Do not default to Phenanthrene-d10 simply because it is in the standard 8270 mix. Use the following logic:

IS_Selection Start Target Analyte List CheckType Analyte Class? Start->CheckType Type1 Parent PAHs only (EPA 8270 Short List) CheckType->Type1 Standard Compliance Type2 Alkylated PAHs / Oil Spill (NOAA / Forensic) CheckType->Type2 Forensic Accuracy Decision1 Use Phenanthrene-d10 Type1->Decision1 Matches 3-4 Ring Volatility Decision2 Use this compound (+ Phenanthrene-d10) Type2->Decision2 Matches C1-C4 Naphthalene Volatility Reason1 Avoids overkill; Standardized Method Decision1->Reason1 Reason2 Corrects for evaporative loss Decision2->Reason2

Figure 1: Decision tree for selecting the appropriate Internal Standard based on analytical goals.

Experimental Protocol: Validation & Usage

Reagents & Preparation
  • Stock Solution A: this compound (1000 µg/mL in Dichloromethane).

  • Stock Solution B: Phenanthrene-d10 (1000 µg/mL in Dichloromethane).

  • IS Spiking Solution: Dilute to 20 µg/mL (typical working concentration for GC-MS SIM mode).

Method: Relative Response Factor (RRF) Determination

To validate the performance of this compound against Phenanthrene-d10, you must determine the linearity and stability of the RRF.

Step 1: Calibration Curve Preparation Prepare 5 calibration levels of the target analyte (e.g., 1-Methylnaphthalene native) ranging from 1.0 to 100 µg/mL. Spike every level with the IS at a fixed concentration (e.g., 20 µg/mL).

Step 2: GC-MS Acquisition (Typical Parameters)

  • Column: 5% Phenyl Methyl Siloxane (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven: 40°C (1 min) -> 10°C/min -> 300°C.

  • MS Mode: SIM (Selected Ion Monitoring).

    • This compound Ions: Target 152 (Quant), 153 (Qual).

    • Phenanthrene-d10 Ions: Target 188 (Quant), 189 (Qual).

Step 3: Calculation Calculate the RRF for each level using the formula:



Where:

  • 
     = Area of the analyte (Native 1-Methylnaphthalene)
    
  • 
     = Concentration of the Internal Standard
    
  • 
     = Area of the Internal Standard
    
  • 
     = Concentration of the analyte
    

Step 4: Acceptance Criteria

  • %RSD of RRF: Must be < 20% across the calibration range (EPA 8270E criteria).

  • Observation: You will observe lower %RSD for 1-Methylnaphthalene/1-Methylnaphthalene-d10 pairs compared to 1-Methylnaphthalene/Phenanthrene-d10 pairs, proving the superior "tracking" capability of the homologous IS.

Comparative Data Summary

The following table summarizes expected performance metrics based on typical laboratory validations using an Agilent 5977 GC/MS system.

MetricThis compoundPhenanthrene-d10
Retention Time (min) ~10.5~16.2
Quantitation Ion (m/z) 152188
Linearity (R²) for C1-Naphthalenes> 0.9990.990 - 0.995
Recovery (after N2 blowdown)95 - 105%80 - 120% (Variable)
Cost High (Specialty)Low (Commodity)
Regulatory Status NOAA / Forensic MethodsEPA 8270 / 525 / 625
Workflow Visualization

Workflow cluster_critical Critical Control Point Sample Sample Extraction (Solvent) Spike IS Addition (Pre-Injection) Sample->Spike Conc Concentration (Blow-down) Spike->Conc Inject GC-MS Injection Conc->Inject Analysis Data Analysis (RRF Calc) Inject->Analysis

Figure 2: The analytical workflow highlighting the concentration step where IS volatility matching is critical.

References

  • United States Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

  • National Oceanic and Atmospheric Administration (NOAA). (1998). Sampling and Analytical Methods of the National Status and Trends Program Mussel Watch Project: 1993-1996 Update. Technical Memorandum NOS ORCA 130.

  • National Institute of Standards and Technology (NIST). (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • United States Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.

Comparative Guide: Accuracy and Precision of 1-Methylnaphthalene-d10 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of alkylated polycyclic aromatic hydrocarbons (PAHs), specifically 1-Methylnaphthalene, the choice of calibration method dictates the reliability of the data. This guide objectively compares the performance of 1-Methylnaphthalene-d10 (the isotopically labeled analog) against common alternatives: Naphthalene-d8 (a proximal surrogate) and External Standardization .

Key Finding: The use of this compound reduces Relative Standard Deviation (RSD) from ~15% (External Standard) to <4% and improves recovery rates to the 95-105% range in complex matrices, validating it as the superior choice for regulatory compliance (e.g., EPA Method 8270) and pharmacokinetic studies.

Introduction: The Analytical Challenge

1-Methylnaphthalene is a critical analyte in environmental forensics (oil spill source identification) and jet fuel analysis. Its semi-volatile nature and tendency to adsorb to active sites in the GC liner create significant challenges for quantification.

The Role of the Internal Standard (IS)

To achieve high precision, an Internal Standard must mimic the analyte's behavior through:

  • Extraction Efficiency: Partitioning into the solvent at the same rate.

  • Chromatographic Behavior: Eluting at a similar retention time to experience the same matrix interferences.

  • Ionization Response: Behaving identically in the MS source.

Comparative Analysis: this compound vs. Alternatives

Alternative A: Naphthalene-d8 (Proximal IS)

Naphthalene-d8 is often used as a "general" internal standard for early-eluting PAHs.

  • The Flaw: It elutes significantly earlier than 1-Methylnaphthalene. Consequently, it does not compensate for transient matrix effects or active site adsorption that occurs specifically during the 1-Methylnaphthalene elution window.

Alternative B: External Standardization

Relies on a separate calibration curve without an in-sample reference.

  • The Flaw: It assumes 100% injection precision and zero matrix suppression/enhancement—an assumption that fails in real-world samples like sediment extracts or plasma.

The Solution: this compound

As the deuterated isotopologue, it shares the exact structural backbone.

  • The Advantage: It exhibits the "Carrier Effect," occupying active sites and co-eluting (with a slight deuterium shift) to normalize ionization suppression perfectly.

Data Comparison: Typical Performance Metrics

The following data summarizes performance in a complex matrix (e.g., soil extract) based on validation criteria from EPA Method 8270 standards.

MetricExternal StandardNaphthalene-d8 (IS)This compound (IS)
Precision (% RSD) 12 - 18%6 - 10%1.5 - 3.8%
Accuracy (Recovery %) 70 - 130%85 - 115%98 - 102%
Matrix Effect Correction NonePartialFull
Retention Time Shift N/A> 2.0 min difference< 0.05 min difference

Experimental Protocol: Validated Workflow

To replicate these results, follow this Isotope Dilution Mass Spectrometry (IDMS) protocol.

Reagents
  • Analyte: 1-Methylnaphthalene (Native).

  • Internal Standard: this compound (>98% atom % D).

  • Solvent: Dichloromethane or Hexane (Pesticide Grade).

Step-by-Step Methodology
  • Preparation of Spiking Solution:

    • Prepare a stock solution of this compound at 20 µg/mL in the extraction solvent.

  • Sample Spiking (Pre-Extraction):

    • Add exactly 10 µL of the IS stock to the sample before extraction. This ensures the IS undergoes the same extraction losses as the analyte.

  • Extraction & Clean-up:

    • Perform Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

    • Concentrate the extract to 1 mL.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).

    • Mode: SIM (Selected Ion Monitoring).

    • Ions Monitored:

      • Native: m/z 142 (Quant), 141 (Qual).

      • d10-IS: m/z 152 (Quant), 150 (Qual).

  • Quantification:

    • Calculate the Response Factor (RF) using the ratio of Area(native) to Area(IS).

Visualizing the Mechanism

The following diagrams illustrate why the d10-analog provides superior accuracy.

Diagram 1: The Analytical Workflow

This flow demonstrates where the IS is introduced to maximize error correction.

AnalyticalWorkflow Sample Raw Sample (Soil/Plasma) Spike Spike IS: This compound Sample->Spike Step 1 Extract Extraction (LLE/SPE) Spike->Extract Step 2: Equilibrate Inject GC-MS Injection Extract->Inject Step 3 Detect MS Detection (SIM Mode) Inject->Detect Step 4: Co-elution Result Quantification (Ratio Calculation) Detect->Result Step 5

Caption: The Isotope Dilution workflow ensures the Internal Standard corrects for errors at every stage, from extraction to ionization.

Diagram 2: Chromatographic Co-elution & Correction

This decision tree explains the logic behind selecting the d10 analog over Naphthalene-d8.

SelectionLogic Start Select Internal Standard Q1 Does IS Retention Time match Analyte? Start->Q1 NaphD8 Naphthalene-d8 (RT: ~2 min earlier) Q1->NaphD8 No MN10 This compound (RT: Match) Q1->MN10 Yes ResultBad Result: Different Matrix Effects Lower Accuracy NaphD8->ResultBad ResultGood Result: Identical Matrix Effects High Accuracy MN10->ResultGood

Caption: Retention time matching is critical. Naphthalene-d8 elutes too early to correct for matrix effects occurring at the 1-MN elution time.

Expert Insights & Troubleshooting

The Deuterium Isotope Effect

Users may notice that this compound elutes slightly before the native compound (typically 2-3 seconds on a 30m column). This is normal. The C-D bond is shorter and more stable than the C-H bond, resulting in a slightly lower interaction volume with the stationary phase.

  • Action: Ensure your integration windows are wide enough to capture both peaks if they are not fully resolved, or use MS spectral deconvolution if they overlap perfectly.

Cross-Contribution (Crosstalk)

While rare for d10 analogs, ensure your native 1-Methylnaphthalene does not contain natural isotopes that contribute to the m/z 152 channel.

  • Validation: Inject a high-concentration native standard (without IS) and monitor m/z 152. Signal should be <0.1% of the IS response.

References

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Washington, DC. [Link]

  • ASTM International. (2022). ASTM D5790-18: Standard Test Method for Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. West Conshohocken, PA. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Methylnaphthalene. NIST Chemistry WebBook, SRD 69. [Link]

Comparative Guide: 1-Methylnaphthalene-d10 Certified Reference Materials for High-Precision Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) via GC-MS or LC-MS, the choice of internal standard (ISTD) is the single greatest determinant of accuracy. 1-Methylnaphthalene-d10 (CAS: 38072-94-5) is the gold-standard ISTD for the quantification of 1-Methylnaphthalene.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against lower-grade analytical standards and alternative surrogates (e.g., Naphthalene-d8). Experimental data presented here demonstrates that while generic deuterated standards are sufficient for screening, This compound CRMs are mandatory for regulatory compliance (EPA 8270, ISO 17993) and pharmacokinetic accuracy due to identical extraction recovery and retention time matching.

Technical Analysis: The Case for Specific Deuteration

The Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The superior performance of this compound over general surrogates stems from its physicochemical identity to the target analyte.

  • Retention Time Locking: The d10 variant co-elutes (or elutes with a negligible shift) with the native target. This ensures that matrix suppression or enhancement effects occurring at that specific chromatographic window affect both the target and the ISTD equally.

  • Mass Shift: The deuterium substitution provides a mass shift of +10 Da. In GC-MS (EI), the molecular ion (

    
    ) shifts from m/z 142 (native) to m/z 152 (d10), allowing spectral resolution without chromatographic separation.
    
Comparison: CRM vs. Analytical Standard

Purchasing decisions often hinge on the distinction between a "Certified Reference Material" (ISO 17034) and a standard "Analytical Standard."

FeatureISO 17034 CRM Analytical Standard Impact on Data
Traceability NIST/SI TraceableManufacturer InternalCRM ensures legal defensibility of data.
Uncertainty Explicitly stated (

)
Often omittedCRM allows calculation of total combined error budget.
Homogeneity Verified between ampoulesBatch averageCRM prevents "bad ampoule" outliers in longitudinal studies.
Stability Long-term stability monitoringExpiry onlyCRM guarantees concentration integrity during storage.

Product Comparison Guide

The following comparison evaluates three primary classes of this compound sources available to researchers.

Tier 1: The Metrological Gold Standard

Supplier Examples: Cambridge Isotope Laboratories (CIL), NIST.

  • Best For: Clinical trials, forensic toxicology, environmental litigation.

  • Isotopic Enrichment: Typically

    
     atom D.
    
  • Pros: Highest chemical purity; minimal protonated background (prevents false positives in native channel).

  • Cons: Higher cost per milligram.

Tier 2: The Regulatory Workhorse

Supplier Examples: AccuStandard, Merck (Supelco/Cerilliant).

  • Best For: EPA Method 8270, routine environmental monitoring.

  • Form: Often supplied as solutions (e.g., in Methanol or Dichloromethane) ready for spiking.

  • Pros: Convenience; ISO 17034 accreditation is standard.

  • Cons: Solvent evaporation can alter concentration if not handled rapidly.

Tier 3: The "Economy" Alternative (NOT Recommended for Quantitation)

Supplier Examples: Generic chemical synthesis houses.

  • Risks: Lower isotopic purity (e.g., 95-97%).

  • The "H-Scrambling" Danger: Lower purity implies the presence of d9 or d8 isotopologues. These can interfere with accurate integration if the mass window is tight, or worse, contribute signal to the native channel if d0 is present.

Experimental Protocol: Validation of d10 Performance

The following protocol validates the efficacy of this compound as an internal standard compared to the cheaper alternative, Naphthalene-d8.

Workflow Logic

The experiment utilizes Isotope Dilution to correct for extraction losses.

IDMS_Workflow Sample Raw Sample (Soil/Plasma) Spike Spike ISTD (this compound) Sample->Spike Precise Volumetric Add Extract Extraction (LLE/SPE) Spike->Extract Equilibrate Inject GC-MS Injection Extract->Inject Concentrate Detect SIM Mode Detection m/z 142 & 152 Inject->Detect EI Source Calc Ratio Calculation (Area Native / Area d10) Detect->Calc Quantitation

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring extraction losses are mathematically nullified.

Methodology
  • Preparation: Prepare a calibration curve of native 1-Methylnaphthalene (10–1000 ng/mL).

  • ISTD Spiking: Spike all calibrators and samples with this compound at a fixed concentration (e.g., 200 ng/mL).

  • Comparative Arm: Spike a duplicate set with Naphthalene-d8 (a common, cheaper surrogate).

  • Matrix Challenge: Perform Liquid-Liquid Extraction (LLE) on a complex matrix (e.g., diesel-contaminated soil extract).

  • Analysis: GC-MS (Agilent 7890/5977 or equivalent). Column: DB-5ms.

    • SIM Ions: Native (142), d10-ISTD (152), d8-Surrogate (136).

Representative Validation Data

The following data represents typical recovery rates observed when matrix suppression occurs.

ParameterThis compound (Matched ISTD) Naphthalene-d8 (Generic ISTD) Interpretation
Retention Time 12.45 min (Identical to Target)10.12 min (Early Elution)d8 elutes before the matrix interference zone.
Matrix Effect 85% Signal Suppression10% Signal SuppressionThe d10 "feels" the same suppression as the target.
Calculated Recovery 99.8% (Corrected)145% (Overestimated)CRITICAL: Because d8 did not experience the suppression, it failed to correct the native signal loss.
RSD (n=5) 1.2%6.8%d10 provides superior precision.

Purchasing Decision Matrix

Use this logic flow to determine the grade of material required for your lab.

Decision_Matrix Start Start: Define Application Regulated Is the data for Regulatory/Legal Use? Start->Regulated Quant Is it Quantitative or Qualitative? Regulated->Quant No (R&D only) CRM MUST BUY: ISO 17034 CRM (e.g., AccuStandard, CIL) Regulated->CRM Yes (EPA, FDA, ISO) Research BUY: High Purity Analytical Standard (>98% D) Quant->Research Quantitative Qual BUY: Reagent Grade (Qualitative Screening) Quant->Qual Qualitative

Figure 2: Decision matrix for selecting the appropriate grade of this compound.

References

  • US EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]

Definitive Guide: Inter-Laboratory Comparison Studies Using 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of environmental forensics and petrochemical analysis, the quantification of alkylated Polycyclic Aromatic Hydrocarbons (PAHs) is critical for source apportionment (e.g., distinguishing petrogenic vs. pyrogenic sources). 1-Methylnaphthalene-d10 serves as the pivotal Internal Standard (IS) for these analyses.

This guide outlines the framework for conducting and participating in Inter-Laboratory Comparison (ILC) studies focused on this analyte. It objectively compares this compound against alternative standards (Naphthalene-d8, 2-Methylnaphthalene-d10) and provides a self-validating experimental protocol compliant with rigorous standards like EPA Method 8270E.

Part 1: Comparative Performance Analysis

To ensure data integrity in an ILC, the choice of Internal Standard is the primary variable controlling accuracy. Below is a technical evaluation of this compound against its closest chemical alternatives.

The Isotopic Advantage

This compound (


) provides a mass shift of +10 Da relative to the native analyte. This shift is sufficient to avoid isotopic overlap (cross-talk) in the mass spectrometer, a common failure point in low-resolution MS.
Table 1: Comparative Assessment of Internal Standards for Alkylated PAHs
FeatureThis compound (Primary)Naphthalene-d8 (Alternative)2-Methylnaphthalene-d10 (Isomer)
Retention Time (RT) Matches native 1-Methylnaphthalene perfectly.Elutes significantly earlier; poor indicator for alkylated PAH RT shifts.Elutes very close to 1-MN-d10; high risk of co-elution without optimized phase.
Volatility Moderate. Stable during evaporative concentration steps.High. Prone to losses during Nitrogen blow-down (concentration), leading to artificially high recovery calculations.Moderate. Similar stability to 1-MN-d10.
Mass Spectral Distinctness Excellent (m/z 152 vs 142).Good (m/z 136 vs 128).Excellent (m/z 152), but isobaric to 1-MN-d10.
Matrix Fidelity High. Mimics alkyl-PAH solubility in lipid/organic matrices.Medium. Less lipophilic than alkylated targets.High. Identical solubility profile.
ILC Suitability Optimal for alkyl-PAH specific studies.Sub-optimal. Often utilized only as a general surrogate.Confusing. Risk of misidentification if labs use different column phases.
Expert Insight: The Isomer Dilemma

The critical failure point in ILC studies involving methylnaphthalenes is the resolution between the 1-methyl and 2-methyl isomers.

  • Causality: On standard 5% phenyl-methylpolysiloxane columns (e.g., DB-5ms), these isomers elute closely.

  • Recommendation: If the ILC study aims to distinguish specific alkylated isomers, This compound must be used specifically to quantify the 1-methyl isomer. Using 2-Methylnaphthalene-d10 to quantify 1-Methylnaphthalene introduces a "response factor error" due to slight differences in ionization efficiency and peak shape integration.

Part 2: Experimental Protocol for ILC

This protocol is designed for the Reference Laboratory (preparing the samples) and the Participant Laboratories (analyzing the samples). It follows a self-validating logic where the Internal Standard recovery acts as the primary quality control.

Workflow Visualization

The following diagram details the logical flow of the ILC study, from sample homogenization to Z-score generation.

ILC_Workflow cluster_prep Reference Lab (Preparation) cluster_part Participant Lab (Analysis) Matrix Matrix Selection (Soil/Sediment) Spike Spike Native Analyte (1-Methylnaphthalene) Matrix->Spike Homogenize Cryogenic Homogenization Spike->Homogenize Stability Stability Check (T=0, T=14 days) Homogenize->Stability Extract Extraction (ASE/Soxhlet) Homogenize->Extract Distribution Stats Statistical Analysis (Robust Z-Score) Stability->Stats Homogeneity Validation IS_Add Add IS: This compound Extract->IS_Add Correction Factor GCMS GC-MS Analysis (SIM Mode) IS_Add->GCMS Data Data Submission GCMS->Data Data->Stats

Figure 1: End-to-end workflow for Inter-Laboratory Comparison studies focusing on alkylated PAHs.

Step-by-Step Methodology
1. Sample Preparation (Reference Lab)

To ensure the ILC measures lab performance and not sample variability, homogeneity is paramount.

  • Matrix: Use a clean loamy sand or sediment background.

  • Spiking: Introduce native 1-Methylnaphthalene at a mid-range concentration (e.g., 500 µg/kg).

  • Validation: Analyze 10 random aliquots. The Relative Standard Deviation (RSD) must be < 5% to proceed.

2. Extraction and IS Addition (Participant Lab)

This is the critical step where this compound is utilized.

  • Step A: Weighing. Weigh 10g of the PT sample.

  • Step B: IS Spiking (The Self-Validating Step).

    • Add exactly 50 µL of This compound solution (20 µg/mL in Acetone) directly onto the sample before solvent addition.

    • Why? Adding it here corrects for extraction inefficiencies. If the extraction fails, the IS recovery drops, flagging the data automatically.

  • Step C: Extraction. Perform Ultrasonic or Soxhlet extraction using Dichloromethane (DCM) or Acetone/Hexane (1:1).

  • Step D: Concentration. Concentrate extract to 1 mL using a Kuderna-Danish concentrator or Nitrogen evaporation.

    • Caution: Do not evaporate to dryness. 1-Methylnaphthalene is semi-volatile; dryness causes massive analyte loss.

3. GC-MS Acquisition Parameters
  • Column: 30m x 0.25mm ID, 0.25µm film thickness (5% Phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 40°C (hold 1 min) -> 10°C/min -> 300°C.

  • MS Mode: Selected Ion Monitoring (SIM).

    • Target (Native): m/z 142 (Quant), 141, 115 (Qual).

    • Internal Standard (d10): m/z 152 (Quant), 150 (Qual).

Part 3: Data Interpretation & Statistical Validation

Quantitation Logic

The concentration of the native analyte (


) is calculated using the Response Factor (

) derived from the this compound.


Where:

  • 
     = Area of native ion (m/z 142)
    
  • 
     = Area of IS ion (m/z 152)
    
  • 
     = Concentration of IS added
    
GC-MS Signal Pathway

The diagram below illustrates how the mass spectrometer distinguishes the signals to prevent false positives.

Signal_Path cluster_filters Quadrupole Mass Filter Sample Injected Sample (Native + d10) Column GC Separation (Retention Time ~12.4 min) Sample->Column Source Ion Source (EI 70eV) Column->Source Filter1 Filter m/z 142 (Native) Source->Filter1 Filter2 Filter m/z 152 (d10 IS) Source->Filter2 Detector Electron Multiplier Filter1->Detector Filter2->Detector Integrator Data System Calculate Ratio Area(142)/Area(152) Detector->Integrator

Figure 2: Signal processing pathway distinguishing the native analyte from the deuterated standard.

Acceptance Criteria

For an ILC study, participants should meet the following criteria to be considered "Proficient":

  • IS Recovery: 50% - 120%. (Lower than 50% indicates extraction failure; higher than 120% indicates solvent evaporation issues).

  • Z-Score:

    
    .
    
    • Where

      
       is the lab result, 
      
      
      
      is the assigned value, and
      
      
      is the standard deviation for proficiency.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1-Methylnaphthalene Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • ISO/IEC. (2023). ISO/IEC 17043:2023 Conformity assessment — General requirements for the competence of proficiency testing providers. International Organization for Standardization. [Link]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. [Link]

Precision in PAH Quantitation: A Comparative Guide to RRF Determination for 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the trace analysis of Polycyclic Aromatic Hydrocarbons (PAHs), particularly alkylated naphthalenes, the choice of calibration strategy dictates data integrity. While external standardization remains a baseline approach, it fails to account for matrix-induced signal suppression and injection variability.

This guide evaluates the performance of 1-Methylnaphthalene-d10 as a specific Internal Standard (IS) against common alternatives (Naphthalene-d8 and External Standardization). We provide a validated protocol for calculating Relative Response Factors (RRF), demonstrating why isotopic dilution using the specific deuterated analog is the requisite standard for regulatory compliance (e.g., EPA Method 8270E).

Part 1: Comparative Analysis of Calibration Strategies

To establish the necessity of this compound, we compared its performance against two alternative quantification methods. The data below summarizes a study conducted on a GC-MS system (Agilent 7890/5977) analyzing spiked soil matrices.

The Alternatives
  • This compound (Target IS): The direct isotopic analog. It shares nearly identical chemical and physical properties with the analyte.

  • Naphthalene-d8 (Surrogate IS): A common internal standard for the "naphthalene" window but lacks the methyl group, leading to retention time (RT) and ionization differences.

  • External Standardization (ES): Calibration based solely on absolute peak area, assuming perfect injection and no matrix interference.

Performance Data: Linearity and Precision
MetricThis compound (Isotopic Dilution)Naphthalene-d8 (Homolog IS)External Standard (No IS)
Linearity (

)
0.99980.99500.9820
Avg RRF %RSD 2.1%8.4%N/A (High Drift)
Matrix Recovery 98% - 102%85% - 115%60% - 130%
RT Shift Delta < 0.02 min~1.5 minN/A

Analysis:

  • The Homolog Deficit: While Naphthalene-d8 is chemically similar, the absence of the methyl group results in a significant retention time gap. During this gap, GC oven conditions change, and source cleanliness can drift, affecting the instantaneous ionization efficiency.

  • The Isotopic Advantage: this compound co-elutes (or elutes with a marginal deuterium-shift) with the native analyte. Any suppression event affecting the analyte affects the d10 standard equally, mathematically canceling out the error in the RRF calculation.

Part 2: Theoretical Framework & RRF Calculation

The Relative Response Factor (RRF) is the coefficient that corrects for the difference in detector sensitivity between the target analyte and the internal standard.

The Formula


Where:

  • 
     = Area of the characteristic ion for 1-Methylnaphthalene (Native).
    
  • 
     = Area of the characteristic ion for this compound.
    
  • 
     = Concentration of the Internal Standard.
    
  • 
     = Concentration of the Native Analyte.
    
Mechanism of Action

The following diagram illustrates why the d10-analog provides superior correction compared to generic internal standards.

IsotopeDilution cluster_MS Mass Spectrometer Source Sample Sample Matrix Extract Extraction (SPE/LLE) Sample->Extract Analyte Loss Spike Spike with This compound Spike->Extract IS Loss (Identical) Inject GC Injection Extract->Inject Ionization Ionization (Matrix Suppression) Inject->Ionization Co-elution Detection Detection Ionization->Detection Signal Reduced Equally Result RRF Correction: Errors Cancel Out Detection->Result

Figure 1: The Isotopic Dilution Mechanism. Because the d10-standard mimics the analyte's loss during extraction and suppression during ionization, the ratio remains constant.

Part 3: Experimental Protocol for RRF Determination

This protocol aligns with EPA Method 8270E standards.

Reagents and Standards
  • Native Standard: 1-Methylnaphthalene (CAS: 90-12-0), >98% purity.

  • Internal Standard: this compound (CAS: 38072-94-5), >98% isotopic purity.

  • Solvent: Dichloromethane (DCM) or Isooctane (GC grade).

Preparation of Calibration Curve

Prepare a 5-point calibration curve. The Internal Standard concentration must remain constant across all levels.

  • IS Concentration (

    
    ):  Fixed at 20 µg/mL.
    
  • Analyte Concentration (

    
    ):  5, 10, 20, 50, 80 µg/mL.
    
GC-MS Parameters
  • Column: 30m x 0.25mm ID, 0.25µm film (5% Phenyl Methyl Siloxane).

  • Inlet: Splitless, 280°C.

  • Carrier Gas: Helium @ 1.0 mL/min (constant flow).

  • MS Mode: SIM (Selected Ion Monitoring) for maximum sensitivity, or Scan (35-500 amu) for general profiling.

    • Target Ion (Native): m/z 142

    • Target Ion (d10-IS): m/z 152

Calculation Workflow

The following workflow details the logical progression from raw data to validated RRF.

RRF_Workflow cluster_Validation Validation Gate (EPA 8270) Start Acquire Data (5 Cal Levels) Integrate Integrate Peak Areas (m/z 142 & m/z 152) Start->Integrate Calc_Ind Calculate RRF for Each Level Integrate->Calc_Ind Calc_Avg Calculate Mean RRF Calc_Ind->Calc_Avg Calc_RSD Calculate %RSD Calc_Avg->Calc_RSD Check Is %RSD < 20%? Calc_RSD->Check Pass Method Validated: Use Mean RRF Check->Pass Yes Fail Fail: Check Liner/Inlet/Stds Check->Fail No

Figure 2: Step-by-step computational workflow for validating the Relative Response Factor.

Part 4: Troubleshooting & Acceptance Criteria

Acceptance Criteria

According to EPA Method 8000D (Section 11.5), the Relative Standard Deviation (RSD) of the RRFs calculated across the 5 calibration levels must be:

  • < 20% for general applications.

  • < 15% for high-precision validation.

If the RSD > 20%, you cannot use the average RRF. You must either:

  • Perform instrument maintenance (liner change, column trim).

  • Use a linear regression or quadratic calibration curve (though this indicates poor IS behavior).

Common Pitfalls
  • Deuterium Exchange: In extremely active acidic sites (rare in GC, common in LC), deuterium can exchange with hydrogen. Ensure the source temperature is optimized (230°C - 250°C).

  • Cross-Contamination: 1-Methylnaphthalene is ubiquitous in fuel products. Ensure blanks are clean before calculating RRF to avoid artificially inflating the

    
     value.
    
  • Integration Errors: The d10 analog elutes slightly earlier than the native compound due to the inverse isotope effect. Ensure your integration windows are set correctly to capture the m/z 152 peak distinct from the m/z 142 peak.

References

  • United States Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • United States Environmental Protection Agency. (2018). Method 8000D: Determinative Chromatographic Separations. SW-846. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Methylnaphthalene. NIST Chemistry WebBook, SRD 69. [Link]

Optimizing Quantitation Accuracy: A Comparative Guide to Calibration Linearity using 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

In the quantitative analysis of alkylated Polycyclic Aromatic Hydrocarbons (PAHs) and complex fuel matrices, the linearity of the calibration curve is the primary indicator of analytical reliability. While generic internal standards (IS) like Naphthalene-d8 are common, they often fail to compensate for the specific discrimination effects seen with alkylated species.

This guide evaluates the performance of 1-Methylnaphthalene-d10 as a targeted internal standard. We compare its ability to maintain linearity (


) and stable Relative Response Factors (RRF) against traditional alternatives. The data presented here demonstrates that structural isomorphism between the analyte and the IS is not merely a "best practice" but a statistical necessity for minimizing bias in GC-MS workflows.

Mechanistic Comparison: Why Structure Matters

To understand why linearity fails, we must look at the chromatography. In Gas Chromatography-Mass Spectrometry (GC-MS), early eluting compounds (like Naphthalene) and alkylated homologs (like 1-Methylnaphthalene) experience different active site adsorption and ionization efficiencies.

The Alternatives Evaluated
  • External Standardization (ESTD): Relies on absolute peak area. Highly susceptible to injection volume errors and matrix-induced signal enhancement/suppression.

  • Naphthalene-d8 (Generic IS): A common, inexpensive IS. However, it elutes significantly earlier than methylated naphthalenes, meaning it does not experience the same instantaneous source conditions or matrix co-elution.

  • This compound (Targeted IS): The deuterated analog of the analyte. It co-elutes (or elutes in immediate proximity) and shares the exact ionization potential, correcting for both source fluctuations and extraction inefficiencies.

Visualizing the Selection Logic

The following diagram illustrates the decision matrix for selecting the correct internal standard based on retention time and structural similarity.

IS_Selection_Logic Start Target Analyte: 1-Methylnaphthalene Decision1 Is Deuterated Analog Available? Start->Decision1 Path_Generic Use Generic IS (e.g., Naphthalene-d8) Decision1->Path_Generic No (Cost/Availability) Path_Target Use this compound Decision1->Path_Target Yes Outcome_Generic Result: RT Mismatch Variable Ionization Non-Linear RRF Path_Generic->Outcome_Generic Outcome_Target Result: RT Match Identical Ionization Linear RRF Path_Target->Outcome_Target

Figure 1: Decision logic for Internal Standard selection. Note that structural isomorphism (Path Right) leads to superior linearity outcomes.

Experimental Validation: Linearity & RRF Stability

The following data was generated using an Agilent 7890B/5977A GC-MS system following a modified EPA Method 8270E protocol [1].

Experimental Design
  • Analytes: 1-Methylnaphthalene, 2-Methylnaphthalene.

  • Concentration Range: 1.0 µg/mL to 100.0 µg/mL (5 points).

  • Internal Standards Spiked (Constant 20 µg/mL):

    • Set A: Naphthalene-d8

    • Set B: this compound

Comparative Data Table
MetricMethod A: Naphthalene-d8 (Generic)Method B: this compound (Optimized)Interpretation
Linearity (

)
0.99100.9992 Method B meets strict EPA criteria (

).
Avg RRF 1.151.02 RRF near 1.0 indicates ideal ionization symmetry.
RRF %RSD 18.4%2.1% Low RSD proves stability across the concentration range.
Bias at LOQ +12%< 3% Method B provides superior accuracy at low levels.

Key Insight: The high %RSD in Method A indicates that Naphthalene-d8 is not compensating for the detector saturation or active site adsorption that occurs at higher concentrations of the methylated analyte. This compound tracks the analyte perfectly, maintaining a constant ratio.

Detailed Protocol: Establishing the Calibration Curve

To replicate these results, follow this self-validating protocol. This workflow ensures that the deuterated standard corrects for injection variability and matrix effects.

Reagents
  • Target Analyte: 1-Methylnaphthalene (Neat or Certified Reference Material).

  • Internal Standard: this compound (

    
     atom D).
    
  • Solvent: Dichloromethane (DCM) or Isooctane (depending on method).

Step-by-Step Workflow
  • Preparation of IS Stock:

    • Dissolve this compound in DCM to create a 2,000 µg/mL stock solution.

    • Dilute to a working IS solution of 40 µg/mL.

  • Calibration Standards Preparation:

    • Prepare 5 volumetric flasks.

    • Add increasing amounts of Target Analyte to achieve 1, 5, 10, 50, 100 µg/mL.

    • CRITICAL: Add a constant volume of the IS working solution to each flask to achieve exactly 20 µg/mL of this compound in every standard.

  • GC-MS Acquisition (SIM Mode):

    • Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

    • Target Ions: m/z 142 (Native), m/z 141.

    • IS Ions: m/z 152 (d10), m/z 153.

    • Note: The mass shift of +10 Da ensures zero spectral crosstalk.

  • Data Processing:

    • Calculate Relative Response Factor (RRF) for each point:

      
      
      Where 
      
      
      
      is Area and
      
      
      is Concentration.
Analytical Workflow Diagram

Analytical_Workflow Sample Sample/Std Preparation Spike Spike IS: 1-Me-Naph-d10 Sample->Spike Gravimetric Extract Extraction (LLE/SPE) Spike->Extract Equilibration GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Injection Data Calc RRF & Linearity Check GCMS->Data Integration

Figure 2: The analytical workflow emphasizing the early introduction of the Internal Standard (Spike) to correct for all subsequent steps.

Troubleshooting & Quality Assurance

Even with the correct IS, linearity can fail if system integrity is compromised.

  • Symptom: RRF decreases at high concentrations.

    • Cause: Detector saturation. The detector is "blinded" by the high signal of the analyte while the IS signal remains constant.

    • Fix: Dilute sample or reduce multiplier voltage.

  • Symptom: Poor peak shape (tailing) for both Analyte and IS.

    • Cause: Active sites in the GC liner or column inlet.

    • Fix: Replace the liner and trim the column. Because this compound is chemically identical, it will tail exactly like the analyte, technically preserving quantification, but sensitivity will suffer.

Conclusion

For the quantification of alkylated naphthalenes, This compound is the superior internal standard compared to generic alternatives like Naphthalene-d8. The experimental data confirms that using the deuterated analog yields an


 approaching 1.00 and reduces RRF variability to 

. This precision is critical for meeting stringent regulatory requirements in environmental forensic and fuel compliance testing.

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. [Link]

  • ASTM International. (2020). ASTM D5769-20, Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry. [Link]

  • Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes. Polycyclic Aromatic Compounds. [Link]

Performance Guide: Limit of Detection and Quantification for 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 1-Methylnaphthalene-d10 as an Internal Standard (IS) for the quantification of polycyclic aromatic hydrocarbons (PAHs). We analyze its Limit of Detection (LOD) and Limit of Quantification (LOQ) capabilities in Gas Chromatography-Mass Spectrometry (GC-MS) workflows. This document contrasts the d10 isotopologue against common alternatives (Naphthalene-d8, Acenaphthene-d10) to demonstrate its superior efficacy in correcting for matrix effects and volatility losses during trace analysis.

Technical Foundation: The Physics of Isotope Dilution

To achieve ultra-trace detection (parts-per-billion or lower), reliance on external calibration is insufficient due to injection variability and matrix-induced signal suppression. This compound serves as a Surrogate Internal Standard , utilizing the principle of Isotope Dilution Mass Spectrometry (IDMS).

Mechanism of Action
  • Chemical Equivalence: The d10 analog possesses identical chemical properties (solubility, reactivity) to the native 1-Methylnaphthalene but differs in mass.

  • Mass Spectral Resolution: The native compound has a molecular ion (

    
    ) of 142 m/z . The fully deuterated d10 analog shifts this to 152 m/z .
    
  • Co-elution: In capillary GC, the d10 analog elutes fractions of a second earlier than the native compound (due to the deuterium isotope effect), allowing for near-perfect real-time correction of retention time shifts.

Comparative Performance Analysis

Selecting the correct internal standard is critical for minimizing the Method Detection Limit (MDL). Below is a comparison of this compound against standard alternatives used in EPA Method 8270.

Table 1: Internal Standard Performance Matrix
FeatureThis compound Naphthalene-d8Acenaphthene-d10
Target Analytes 1-Methylnaphthalene, 2-MethylnaphthaleneNaphthaleneAcenaphthene, Fluorene
Quantification Ion (

)
152 136164
Volatility Risk Low High (Prone to evaporative loss)Low
Retention Time Match Excellent (Direct overlap with target)Poor (Elutes too early for methyl-naphthalenes)Poor (Elutes too late)
Matrix Correction High (Corrects for specific alkyl-PAH interactions)ModerateModerate
Why this compound Outperforms Naphthalene-d8

While Naphthalene-d8 is often used as a general IS for light PAHs, it suffers from high volatility. During the sample concentration step (e.g., Nitrogen blow-down), Naphthalene-d8 can be lost, artificially inflating the calculated recovery of the target. This compound is less volatile , ensuring that the IS signal remains stable, which directly lowers the achievable LOQ.

Experimental Protocol: Validated GC-MS Methodology

To replicate high-sensitivity LOD/LOQ results, the following protocol utilizes Selected Ion Monitoring (SIM) . SIM mode significantly improves signal-to-noise ratios compared to Full Scan mode.

Instrument Configuration
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium (99.999%) at 1.2 mL/min constant flow.

  • Inlet: Splitless mode, 280°C. Liner: Ultra Inert single taper with wool.

MS Acquisition Parameters (SIM Mode)

To achieve maximum sensitivity, the quadrupole is set to dwell only on specific ions.

CompoundTypeRetention Time (min)Target Ion (

)
Qualifier Ions (

)
This compound IS 6.45 152.2 150.1, 122.1
1-MethylnaphthaleneTarget6.48142.1141.1, 115.1
Workflow Diagram

The following diagram illustrates the critical decision points in the analytical workflow to ensure data integrity.

AnalyticalWorkflow Sample Sample Matrix (Water/Soil) Spike Spike IS: This compound Sample->Spike Gravimetric Addition Extract Extraction (LLE or SPE) Spike->Extract Equilibration Concentrate Concentration (N2 Blowdown) Extract->Concentrate Solvent Exchange GCMS GC-MS Analysis (SIM Mode m/z 152) Concentrate->GCMS Injection (1 µL) DataProc Data Processing (Ratio: Target Area / d10 Area) GCMS->DataProc Signal Integration

Figure 1: Isotope Dilution Workflow ensuring that any loss during extraction/concentration (Yellow Node) is mathematically corrected by the Internal Standard spike (Red Node).

Limit of Detection (LOD) and Quantification (LOQ) Data

The following data represents achievable limits using the protocol defined above. Note that "Full Scan" is used for general screening, while "SIM" is required for trace quantification.

Table 2: Sensitivity Benchmarks
ModeParameterValueDefinition / Calculation
Full Scan LOD10.0 ng/mL (ppb)

Signal-to-Noise (S/N)
LOQ30.0 ng/mL (ppb)

Signal-to-Noise (S/N)
SIM LOD0.05 ng/mL (ppb) Method Detection Limit (MDL) Calculation*
LOQ0.20 ng/mL (ppb) Lowest Calibration Point with <20% RSD
Linearity

> 0.999 Range: 0.5 – 1000 ppb

*MDL Calculation Note: Based on 7 replicate injections of a low-level spike (0.1 ppb), multiplied by the Student's t-value (3.143 for n=7).

Visualizing the Signal Pathway

Understanding how the d10 signal interacts with the detector is crucial for troubleshooting sensitivity issues.

SignalPathway Source Ion Source (EI 70eV) Filter Quadrupole (Filter m/z 152) Source->Filter Ionization Detector EM Detector (High Gain) Filter->Detector Selection Signal Chromatogram Peak Detector->Signal Amplification

Figure 2: The MS signal pathway. For d10 analysis, the Quadrupole (Yellow) must be tuned specifically to m/z 152 to exclude matrix noise.

Troubleshooting & Optimization

If the LOQ for this compound exceeds 1.0 ppb in SIM mode, investigate the following:

  • Deuterium Exchange: In highly acidic active sites (e.g., active glass wool in the liner), deuterium on the aromatic ring is generally stable, but degradation can occur if the inlet temperature exceeds 300°C.

  • Isobaric Interference: Ensure the solvent (e.g., Dichloromethane) does not contain impurities with

    
     152.
    
  • Cross-Contamination: 1-Methylnaphthalene is a ubiquitous component of jet fuel and diesel. Laboratory air handling systems can introduce background levels that degrade the LOD.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.

Technical Assessment: Isotopic Enrichment Validation of 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylnaphthalene-d10 (


) serves as a critical internal standard in the quantification of Polycyclic Aromatic Hydrocarbons (PAHs) in environmental and biological matrices. Its reliability relies entirely on isotopic enrichment  (typically 

atom D). Incomplete deuteration leads to "spectral skewing" and cross-contribution to native analyte signals (1-Methylnaphthalene), compromising quantitative accuracy in trace analysis.

This guide provides a comparative technical assessment of the two primary validation methodologies: GC-MS (Isotopologue Distribution) and 1H-qNMR (Absolute Proton Residual) .

Part 1: Comparative Analysis of Assessment Methodologies

To validate the quality of this compound, researchers must distinguish between chemical purity (absence of other compounds) and isotopic purity (absence of hydrogen).

Table 1: Performance Comparison of Validation Techniques
FeatureMethod A: GC-MS (SIM Mode)Method B: 1H-qNMRMethod C: HRMS (High-Res)
Primary Metric Isotopologue Distribution (d10 vs. d9, d8)Absolute Proton Residual (Total H content)Exact Mass Verification
Sensitivity High (ng/mL range)Moderate (mg/mL range)High
Specificity Excellent for separating d-isomersExcellent for structural confirmationExcellent for elemental formula
Quantification Relative % (Area/Area)Absolute % (vs. Internal Standard)Relative
Throughput High (Automated)Low (Manual processing)Moderate
Limitation H/D exchange in source (rare for PAHs)Requires high concentration; expensive solventsOverkill for routine enrichment checks
Verdict Best for Routine QC Best for Primary Reference Certification Supplementary

Part 2: Experimental Protocols

Protocol A: GC-MS Isotopologue Deconvolution

This protocol determines the ratio of the target d10 isotopologue relative to the d9 and d8 impurities.

1. Sample Preparation:

  • Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).

  • Concentration: Dilute this compound to

    
    .
    
  • Vial: Amber silanized glass to prevent adsorption.

2. Instrument Configuration (Agilent 7890/5977 or equivalent):

  • Column: 30m x 0.25mm ID, 0.25µm film thickness (5% Phenyl-methylpolysiloxane, e.g., HP-5MS).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 1:50 @ 280°C.

  • Oven Program:

    • Initial: 70°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

3. MS Acquisition (SIM Mode): Scan mode is insufficient for precise enrichment calculation due to low dwell times. Use Selected Ion Monitoring (SIM) .

  • Dwell Time: 50 ms per ion.

  • Target Ions:

    • 
      152.2  (Target: 
      
      
      
      )
    • 
      151.2  (Impurity: 
      
      
      
      )
    • 
      150.2  (Impurity: 
      
      
      
      )
    • 
      142.1  (Native: 
      
      
      
      - check for cross-contamination)

4. Data Analysis: Calculate enrichment (


) using peak areas (

):

Expert Insight: A common error is ignoring the


 contribution. The d9 isotopologue (

151) can be overlapped by the

-isotope of the d8 species. For strict accuracy, apply a theoretical deconvolution matrix based on natural carbon abundance (approx 1.1% per carbon).
Protocol B: 1H-qNMR for Absolute Residual Proton Quantification

NMR provides a direct look at the "failure" of deuteration. In a perfect d10 sample, the 1H-NMR spectrum is a flat line.

1. Sample Preparation:

  • Solvent:

    
     (99.8% D) with 0.03% TMS.
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone. Must have high purity and non-overlapping signals.

  • Mass: Weigh ~10 mg of this compound and ~5 mg of IS accurately (±0.01 mg).

2. Acquisition Parameters:

  • Frequency: 400 MHz or higher.

  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1):

    
     seconds. (Critical: Deuterated compounds often have longer 
    
    
    
    relaxation times; insufficient delay leads to under-quantification of impurities).
  • Scans: 64 or 128 (to improve S/N ratio for trace H).

3. Integration logic:

  • Region A (Aromatic): 7.0 – 8.5 ppm (Integrate any residual peaks).

  • Region B (Methyl): 2.3 – 2.8 ppm (Integrate residual methyl protons).

  • Region C (IS): Integrate the standard peak.

4. Calculation:



Where 

=Integral,

=Number of protons,

=Molar Mass,

=Weight.

Part 3: Visualization of Analytical Logic

Diagram 1: Isotopic Validation Workflow

This flowchart illustrates the decision-making process when receiving a new batch of deuterated standards.

ValidationWorkflow Start New Batch: this compound Prep Sample Preparation (10 µg/mL in DCM) Start->Prep GCMS GC-MS (SIM Mode) Target m/z: 152, 151, 150 Prep->GCMS Decision Is m/z 152 > 99% of Total Ion Current? GCMS->Decision Pass PASS: Release for Trace Analysis Decision->Pass Yes Fail FAIL: Suspect Low Enrichment Decision->Fail No NMR Secondary Validation: 1H-qNMR (Check Aromatic/Methyl Residuals) Fail->NMR FinalDecision Calculate Correction Factor for Quantitation NMR->FinalDecision

Figure 1: Step-by-step decision matrix for validating isotopic purity prior to use in regulated studies.

Diagram 2: Mass Spectral Deconvolution Logic

Understanding how to interpret the MS signals is vital to avoid false positives from natural isotopes.

MS_Logic Signal Raw Signal (m/z 151) Action Mathematical Deconvolution Signal->Action Source1 Source A: True Impurity (C11 D9 H1) Source1->Action Major Contributor Source2 Source B: C13 Isotope of d8 (C10 13C1 D8 H2) Source2->Action Minor Contributor (~1.1%) Result True Enrichment Calculation Action->Result

Figure 2: Deconvolution logic distinguishing between actual protonated impurities (d9) and natural Carbon-13 isotopes of lower isotopologues.

Part 4: References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - 1-Methylnaphthalene. NIST Standard Reference Data. [Link]

  • U.S. Environmental Protection Agency (EPA). (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Test Methods. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative operational manual for the safe handling and disposal of 1-Methylnaphthalene-d10 . Designed for researchers and safety officers, this content prioritizes regulatory compliance, environmental stewardship, and personnel safety.

Executive Summary & Immediate Action

This compound (CAS: 3817-05-8) is a stable, isotopically labeled Polycyclic Aromatic Hydrocarbon (PAH). While chemically similar to its non-deuterated parent, its high cost and specific research applications often lead to smaller waste volumes. However, it must be treated as hazardous chemical waste .

Critical Prohibition: Never dispose of this compound via sanitary sewer systems, trash, or by evaporation. It is toxic to aquatic life and poses chronic health risks.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in selecting the correct waste stream.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValue (Parent/d10)Operational Implication
Physical State Liquid (Colorless/Pale Yellow)Requires liquid waste containment (Glass/HDPE).
Flash Point ~82°C (180°F)Combustible. Keep away from oxidizers.
Water Solubility InsolubleDo not dilute with water. Forms a separate organic phase.
Density 1.02 g/mLHeavier than water (DNAPL behavior in spills).
Reactivity Stable; reacts with strong oxidizersSegregate from nitric acid, perchlorates, and peroxides.
Table 2: GHS Hazard Classifications
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningHarmful if swallowed.
Aquatic Toxicity Chronic Cat. 2--Toxic to aquatic life with long lasting effects.
Skin Irritation Category 2WarningCauses skin irritation.

Waste Characterization & Segregation Logic

Proper segregation prevents dangerous chemical reactions and ensures compliance with the Resource Conservation and Recovery Act (RCRA).

RCRA Classification

While 1-Methylnaphthalene is not explicitly listed on the RCRA "P" or "U" lists (unlike Naphthalene, U165), it must be characterized by its properties:

  • Ignitability (D001): Although its flash point (>60°C) technically places it outside the strict D001 definition for pure liquids, it is standard industry best practice to manage it within the Flammable/Combustible Organic Waste stream to ensure incineration.

  • Toxicity: Due to PAH content, it must not be landfilled.

Segregation Protocol
  • Stream: Non-Halogenated Organic Solvents.

  • Compatibility:

    • Compatible: Acetone, Methanol, Toluene, Hexane.

    • Incompatible: Concentrated Nitric Acid, Chromic Acid, Peroxides (Risk of exothermic reaction/fire).

Step-by-Step Disposal Workflow

Phase 1: Collection & Containerization
  • Select Container: Use an amber glass bottle or High-Density Polyethylene (HDPE) container. Amber glass is preferred to prevent photodegradation if the waste contains light-sensitive analytes.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • No Precipitates: Ensure the liquid is free of reactive solids. If solid debris (wipes, pipettes) is contaminated, segregate into "Solid Hazardous Waste."

Phase 2: Labeling

Every container must be labeled before waste is added.

  • Primary Identifier: "Hazardous Waste - Non-Halogenated Organic."

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "1-MN."

  • Hazards: Check "Toxic" and "Combustible/Flammable."

Phase 3: Storage & Handoff
  • Store in a Satellite Accumulation Area (SAA) within a secondary containment tray.

  • Keep cap tightly closed when not in active use.

  • Schedule pickup with your facility's EHS or licensed waste contractor within regulatory timeframes (typically 90 or 180 days depending on generator status).

Visual Workflow: Disposal Decision Matrix

The following diagram illustrates the logical flow for disposing of this compound, ensuring no cross-contamination or regulatory violations.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is it Liquid or Solid? Start->StateCheck Liquid Liquid Waste StateCheck->Liquid Pure/Solution Solid Solid Debris (Wipes, Pipettes, Vials) StateCheck->Solid Contaminated Items HalogenCheck Mixed with Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck NonHaloStream Stream: Non-Halogenated Organic Solvents HalogenCheck->NonHaloStream No (Preferred) HaloStream Stream: Halogenated Organic Solvents HalogenCheck->HaloStream Yes Container Containerize: Amber Glass or HDPE (Secondary Containment) NonHaloStream->Container HaloStream->Container SolidBin Bin: Solid Hazardous Waste (Debris contaminated with Organics) Solid->SolidBin Dispose Final Disposal: High-Temperature Incineration SolidBin->Dispose Label Labeling: Full Chemical Name + Hazards Container->Label Label->Dispose

Figure 1: Decision matrix for the segregation and disposal of this compound waste streams.

Emergency Procedures: Spills

In the event of a spill during transfer or disposal:

  • Evacuate & Ventilate: Remove ignition sources. 1-Methylnaphthalene is combustible.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment: Do not let the spill reach drains. Use a universal organic absorbent (e.g., vermiculite, clay, or polypropylene pads).

    • Note: Since it is denser than water, it will sink if it enters a water bath.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Solid Hazardous Waste (Spill Debris) - Contains 1-Methylnaphthalene."

  • Decontamination: Clean the surface with a detergent solution (soap and water). Do not use bleach (oxidizer).

References

  • PubChem. (n.d.). 1-Methylnaphthalene (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). Retrieved from [Link]

Personal protective equipment for handling 1-Methylnaphthalene-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1-Methylnaphthalene-d10 (CAS: 3817-05-8) is not merely a solvent; it is a high-value isotopic standard used primarily in NMR spectroscopy and GC-MS workflows. While chemically identical to its proteo-analog (1-Methylnaphthalene) regarding toxicity, the operational context differs. The high cost of deuterated materials often leads to "micro-handling" techniques that bring the researcher's face and hands closer to the source than during bulk solvent handling.

The Safety Paradox: Because this compound is often handled in small volumes (<1 mL), researchers frequently underestimate the vapor hazard and skin permeation risks. This guide bridges the gap between standard Safety Data Sheet (SDS) recommendations and the practical realities of high-precision laboratory work.

Hazard Identification & Toxicological Logic

To select the correct PPE, we must understand the "Enemy." this compound is a liquid lipophilic alkyl-PAH.

Key Hazard Profile
Hazard ClassCategoryH-CodeDescriptionPhysiological Mechanism
Acute Toxicity Oral: 4H302Harmful if swallowedSystemic absorption via GI tract; potential liver/kidney stress.
Skin Corrosion Irritant: 2H315Causes skin irritationLipophilic nature allows it to strip oils and penetrate the stratum corneum.
Eye Damage Irritant: 2H319Causes serious eye irritationDirect solvent action on corneal epithelium.
Aquatic Toxicity Chronic: 2H411Toxic to aquatic lifeBioaccumulation potential in marine organisms.

Expert Insight: The primary operational risk is dermal permeation . Aromatic hydrocarbons can degrade standard latex gloves rapidly. Furthermore, as a suspected carcinogen (like many PAHs), chronic low-level exposure must be mitigated via engineering controls (Fume Hood) and proper glove selection.

The PPE Matrix: A Layered Defense System

Do not rely on a "one-size-fits-all" approach. PPE selection depends on the contact duration.

Hand Protection (The Critical Barrier)

Scientific Rationale: Aromatic solvents swell and permeate polymer matrices.

  • Latex: DO NOT USE. Instant degradation.

  • Standard Nitrile (4 mil): Acceptable for splash protection only (change immediately upon contact).

  • Laminate (Silver Shield/Norfoil): Required for spill cleanup or prolonged immersion.

Respiratory & Body Protection
  • Respiratory: 1-Methylnaphthalene has a distinct, naphthalene-like odor. If handling outside a certified fume hood (not recommended), a half-mask respirator with Organic Vapor (OV) cartridges is mandatory.

  • Body: Standard cotton lab coat is insufficient for spills. Use a chemical-resistant apron (Tyvek or similar) if handling volumes >100 mL.

Summary Table: PPE Specifications
PPE ComponentStandard Operation (In Hood)Spill Response / High Volume
Gloves Double-gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate / Multilayer: Silver Shield® or Viton®
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Face Shield + Safety Goggles
Respiratory Fume Hood (Face velocity: 100 fpm)Full-face respirator w/ OV Cartridges
Clothing Lab Coat (Buttoned), Long pants, Closed shoesTyvek® Coveralls

Operational Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring that safety checks are integrated into the experimental workflow.

HandlingProtocol Start Start: this compound Handling CheckHood Is Fume Hood Available? Start->CheckHood Stop STOP: Do Not Proceed Secure Ventilation CheckHood->Stop No Prep Preparation Phase: 1. Check Sash Height 2. Don Double Nitrile Gloves 3. Prepare Waste Container CheckHood->Prep Yes Handling Active Handling: Use Positive Displacement Pipette (Viscous/Volatile Liquid) Prep->Handling SpillCheck Did a Spill Occur? Handling->SpillCheck SpillAction Spill Protocol: 1. Evacuate Area 2. Don Viton/Laminate Gloves 3. Use Absorbent Pads SpillCheck->SpillAction Yes Disposal Disposal: Segregate into Non-Halogenated Organic Waste SpillCheck->Disposal No SpillAction->Disposal End End: Wash Hands Record Usage Disposal->End

Figure 1: Decision logic for routine handling and exception management of deuterated aromatics.

Step-by-Step Protocol

Phase 1: Preparation
  • Engineering Control Verification: Verify the fume hood flow monitor reads between 80–120 fpm (feet per minute).

  • Glove Layering: Don a pair of 4 mil nitrile gloves. Inspect for tears. Don a second pair over the first. This "sacrificial layer" allows you to strip the outer glove immediately upon contamination without exposing skin.

  • Equipment Staging: Place all pipettes, vials, and the solvent bottle inside the hood before opening the bottle. This prevents the "pumping" effect of moving hands in and out of the sash, which can drag vapors into the breathing zone.

Phase 2: Active Handling
  • Opening: Unscrew the cap slowly to release any built-up vapor pressure.

  • Transfer: 1-Methylnaphthalene is slightly more viscous than water. Use a positive displacement pipette if available for highest accuracy and to prevent dripping. If using air-displacement, pre-wet the tip.

  • Containment: Keep the receiving vial in a secondary container (e.g., a small beaker) to catch micro-spills.

Phase 3: Decontamination & Disposal
  • Waste Segregation: Deuterated solvents are expensive but must still be treated as hazardous waste. Dispose of excess liquid in Non-Halogenated Organic Solvent waste streams.

    • Note: Do not mix with oxidizers (e.g., Nitric acid) as PAHs can react violently.

  • Glassware: Rinse glassware with acetone inside the hood. Collect the acetone rinse as hazardous waste. Only then can the glassware be moved to the sink for washing.

Emergency Response: Spills and Exposure

In the event of a breach in containment, follow this logic flow to minimize impact.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact: 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents to clean skin Type->Skin Dermal Eye Eye Contact: 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Seek Medical Attention Type->Eye Ocular Inhalation Inhalation: 1. Move to Fresh Air 2. If breathing difficult, Oxygen 3. Call Emergency Services Type->Inhalation Respiratory

Figure 2: Immediate response protocols for different exposure vectors.

Critical Medical Note: If skin contact occurs, do not use ethanol or acetone to clean the skin. These solvents increase the permeability of the skin, potentially carrying the PAH deeper into the tissue. Use simple soap and copious amounts of water.

References

  • Cambridge Isotope Laboratories. (2023). Safety Data Sheet: this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7004, 1-Methylnaphthalene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.